molecular formula C5H7N3O B1340707 3(2H)-Pyridazinone, 6-(aminomethyl)- CAS No. 84554-11-0

3(2H)-Pyridazinone, 6-(aminomethyl)-

Cat. No.: B1340707
CAS No.: 84554-11-0
M. Wt: 125.13 g/mol
InChI Key: OHZLIGMQLGJAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 6-(aminomethyl)- is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Pyridazinone, 6-(aminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 6-(aminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZLIGMQLGJAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Aminomethyl)-3(2H)-Pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 6-(Aminomethyl)-3(2H)-Pyridazinone Hydrochloride

A common and effective method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the cyclization of a γ-keto acid with hydrazine hydrate.[2][4] Following this logic, a plausible route to 6-(aminomethyl)-3(2H)-pyridazinone would start from a protected aminomethyl γ-keto acid. A phthalimide protecting group is suitable for the amino functionality due to its stability under the reaction conditions and subsequent ease of removal. The hydrochloride salt of the final compound is often preferred for its increased stability and solubility.[1]

Experimental Protocol

Step 1: Synthesis of 4-oxo-5-(phthalimido)pentanoic acid

  • To a solution of L-glutamic acid γ-benzyl ester in dry pyridine, add phthalic anhydride in a 1:1.1 molar ratio.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-phthaloyl-L-glutamic acid γ-benzyl ester.

  • Dissolve the product in a suitable solvent like ethyl acetate and perform catalytic hydrogenation (e.g., using 10% Pd/C) to deprotect the carboxylic acid.

  • Filter the catalyst and evaporate the solvent to obtain 4-oxo-5-(phthalimido)pentanoic acid.

Step 2: Synthesis of 6-(Phthalimidomethyl)-3(2H)-pyridazinone

  • Dissolve 4-oxo-5-(phthalimido)pentanoic acid in glacial acetic acid.

  • Add hydrazine hydrate (80% solution) in a 1.2:1 molar excess.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, and pour it into ice-cold water.

  • The product will precipitate out of the solution. Filter the solid, wash with water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-(phthalimidomethyl)-3(2H)-pyridazinone.

Step 3: Synthesis of 6-(Aminomethyl)-3(2H)-pyridazinone Hydrochloride

  • Suspend 6-(phthalimidomethyl)-3(2H)-pyridazinone in ethanol.

  • Add hydrazine hydrate in a 2:1 molar excess.

  • Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol and acidify with concentrated HCl.

  • Cool the solution to 0-5 °C to crystallize the hydrochloride salt.

  • Filter the crystals, wash with cold diethyl ether, and dry under vacuum to yield 6-(aminomethyl)-3(2H)-pyridazinone hydrochloride.

Characterization of 6-Substituted-3(2H)-Pyridazinones

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. The following tables summarize expected and reported data for closely related 6-substituted-3(2H)-pyridazinone analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the pyridazinone ring and its substituents. The following table presents typical ¹H and ¹³C NMR chemical shifts for related compounds.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Methyl-3(2H)-pyridazinone [5][6]DMSO-d₆2.3 (s, 3H, CH₃), 6.9 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 12.8 (br s, 1H, NH)20.5 (CH₃), 130.1 (Ar-CH), 135.2 (Ar-CH), 145.8 (Ar-C), 160.2 (C=O)
6-Amino-3(2H)-pyridazinone [7]-Data not available in snippetsData not available in snippets
4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one [8]DMSO-d₆2.96 (s, 2H, CH₂), 7.3-7.9 (m, Ar-H), 10.8 (s, 1H, NH)35.3 (CH₂), 126-144 (Ar-C), 161.8 (C=O)

For 6-(aminomethyl)-3(2H)-pyridazinone, one would expect to see signals for the aminomethyl protons (likely a singlet around 4.0 ppm), two doublets for the pyridazinone ring protons, and a broad singlet for the NH proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

CompoundSample Prep.Characteristic Peaks (cm⁻¹)
General 6-substituted-3(2H)-pyridazinones [8]KBr disc or ATR3200-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 1640-1680 (C=O stretch, amide), 1580-1620 (C=N stretch)
4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one [8]ATR3304 (NH), 3124–2893 (CH), 1647 (C=O), 1600 (N=C)

For 6-(aminomethyl)-3(2H)-pyridazinone, additional peaks for the N-H bending of the primary amine would be expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

CompoundIonization[M+H]⁺ or M⁺ (m/z)
6-Methyl-3(2H)-pyridazinone [5]ESI or EI111.05
6-Amino-3(2H)-pyridazinone [7]ESI or EI112.04
6-(Aminomethyl)pyridazin-3(2H)-one Theoretical126.06 (for the free base)
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one [8]ESI-HRMS331.0350

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the proposed synthetic and characterization workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product GlutamicAcid L-Glutamic Acid γ-benzyl ester ProtectedAcid 4-oxo-5-(phthalimido)pentanoic acid GlutamicAcid->ProtectedAcid Phthaloylation & Deprotection PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->ProtectedAcid ProtectedPyridazinone 6-(Phthalimidomethyl)-3(2H)-pyridazinone ProtectedAcid->ProtectedPyridazinone Cyclization (Hydrazine Hydrate) FinalProduct 6-(Aminomethyl)-3(2H)-pyridazinone Hydrochloride ProtectedPyridazinone->FinalProduct Deprotection & Salt Formation Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purification Purity Assessment Start Synthesized 6-(Aminomethyl)-3(2H)-pyridazinone HCl NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS TLC Thin Layer Chromatography (TLC) Start->TLC Final Structure Elucidation & Purity Confirmation NMR->Final IR->Final MS->Final HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC HPLC->Final

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(aminomethyl)-3(2H)-pyridazinone, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, summarizes its known physicochemical parameters in structured tables, details relevant experimental protocols for property determination, and visualizes key biological pathways and experimental workflows.

Chemical Identity and Structure

6-(aminomethyl)-3(2H)-pyridazinone belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] The structure consists of a pyridazinone core with an aminomethyl substituent at the 6-position.[1] The presence of the basic aminomethyl group allows for the formation of salts, such as the commonly available hydrochloride salt, which can enhance aqueous solubility.[2]

Table 1: Chemical Identification of 6-(aminomethyl)-3(2H)-pyridazinone Hydrochloride

IdentifierValueSource
IUPAC Name 6-(aminomethyl)pyridazin-3(2H)-one hydrochloride[2]
CAS Number 90175-93-2[2]
Molecular Formula C₅H₈ClN₃O[3]
Molecular Weight 161.59 g/mol [3]
Canonical SMILES C1=CC(=O)NN=C1CN.Cl[3]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 6-(aminomethyl)-3(2H)-pyridazinone is limited in publicly available literature, the following table summarizes known information and estimates for related compounds.

Table 2: Summary of Physicochemical Properties

PropertyValueNotes
Melting Point ~77–80 °C (estimate)Based on typical values for aliphatic-substituted pyridazinones.
Boiling Point Data not available-
Aqueous Solubility Enhanced in hydrochloride salt formQuantitative data not available. Salt formation generally increases aqueous solubility.[2]
pKa Data not availableThe aminomethyl group is expected to have a pKa in the range of primary amines.
logP Data not availableThe presence of polar functional groups suggests a relatively low logP value.

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific experimental methodologies. The following are detailed protocols for key experiments.

Determination of Melting Point

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a known volume of distilled water (or a specific buffer) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, can be determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base.

Methodology:

  • A known concentration of the compound is dissolved in water or a suitable co-solvent.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Methodology:

  • A solution of the compound is prepared in either water (typically buffered to pH 7.4) or n-octanol.

  • Equal volumes of the aqueous and n-octanol phases are combined in a sealed flask.

  • The flask is agitated to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for pyridazinone derivatives and a general experimental workflow for physicochemical characterization.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Aqueous Solubility (Shake-Flask) purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (Shake-Flask) purification->logp data_analysis Data Analysis and Interpretation melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: Experimental workflow for physicochemical characterization.

pde_inhibition_pathway cluster_cell Vascular Smooth Muscle Cell camp cAMP pka Protein Kinase A (PKA) camp->pka Activation pde Phosphodiesterase (PDE) camp->pde Hydrolysis ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylation (Inhibition) amp 5'-AMP pde->amp ca_influx Ca²⁺ Influx ca_channel->ca_influx relaxation Vasodilation / Muscle Relaxation ca_influx->relaxation Reduced pyridazinone Pyridazinone Derivative pyridazinone->pde Inhibition

Caption: Potential signaling pathway for pyridazinone-mediated vasodilation.

Biological Context and Signaling Pathways

Pyridazinone derivatives have been investigated for a wide range of biological activities, including their potential as cardiovascular agents.[4][5] One of the key mechanisms of action for some pyridazinone-based vasodilators is the inhibition of phosphodiesterases (PDEs).[1][6] PDEs are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]

By inhibiting PDEs (specifically PDE3, PDE4, or PDE5), pyridazinone derivatives can lead to an accumulation of cAMP or cGMP in vascular smooth muscle cells.[1][7] Increased levels of these second messengers activate protein kinases (PKA or PKG), which in turn phosphorylate downstream targets.[7] A key outcome of this signaling cascade is the inhibition of L-type calcium channels, leading to reduced intracellular calcium concentration and subsequent smooth muscle relaxation, resulting in vasodilation.[8]

Conclusion

6-(aminomethyl)-3(2H)-pyridazinone is a pyridazinone derivative with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for their experimental determination. The provided visualizations offer a framework for understanding the experimental workflow and a plausible biological mechanism of action for this class of compounds. Further experimental work is required to fully characterize the physicochemical profile of 6-(aminomethyl)-3(2H)-pyridazinone and to elucidate its specific biological targets and signaling pathways.

References

Crystal Structure Analysis of 3(2H)-Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of 3(2H)-pyridazinone derivatives. While a specific crystal structure for 6-(aminomethyl)-3(2H)-pyridazinone is not publicly available, this document synthesizes data and protocols from closely related analogues to offer valuable insights for researchers in drug discovery and materials science. The pyridazinone core is a significant pharmacophore, and understanding its structural characteristics is crucial for the development of novel therapeutics.

Quantitative Crystallographic Data of 3(2H)-Pyridazinone Derivatives

The following table summarizes key crystallographic data for a selection of substituted 3(2H)-pyridazinone derivatives, providing a comparative view of their structural parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZR-factor
4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-oneC₁₈H₁₆N₂OMonoclinicP2₁/c13.0977(9)7.4932(4)14.1123(9)90.149(5)40.028
6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-oneC₂₀H₁₇ClN₂O₃OrthorhombicPbca7.3514(4)11.5539(7)41.397(3)9080.060
4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-oneC₁₄H₁₄ClN₃O₂MonoclinicP2₁/c13.0977(9)7.4932(4)14.1123(9)90.149(5)40.028

Data sourced from publicly available crystallographic studies.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of 3(2H)-pyridazinone derivatives generally follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

2.1. Synthesis and Crystallization

The initial step involves the chemical synthesis of the target pyridazinone derivative. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for crystallization is slow evaporation from a suitable solvent. For instance, in the analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, single crystals were obtained by slow evaporation from an ethanol solution at room temperature[1][2]. Similarly, for 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, yellow prismatic crystals were grown from ethanol[3][4].

2.2. X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a diffractometer. Data for the analyzed pyridazinone derivatives was collected using a Stoe IPDS 2 diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature, typically 296 K[3][5]. The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern.

2.3. Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Software packages such as SHELXS97 and SHELXL97 are commonly employed for structure solution and refinement[3]. The final model is validated by checking various crystallographic parameters, including the R-factor.

Visualizing the Workflow and Molecular Structure

3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a 3(2H)-pyridazinone derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis of Pyridazinone Derivative purification Purification synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction & Cell Refinement data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Generalized workflow for crystal structure analysis.

3.2. Conceptual Molecular Structure and Interactions

The diagram below presents a conceptual representation of the 3(2H)-Pyridazinone, 6-(aminomethyl)- molecule and highlights potential intermolecular hydrogen bonding, a key interaction observed in the crystal packing of related pyridazinone structures. In many derivatives, N—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers[1][6].

Conceptual molecular structure and potential H-bonding.

Conclusion

The crystal structure analysis of 3(2H)-pyridazinone derivatives consistently reveals key structural motifs and intermolecular interactions, such as the formation of hydrogen-bonded dimers. While the specific crystallographic data for 6-(aminomethyl)-3(2H)-pyridazinone remains to be determined, the methodologies and findings presented in this guide for analogous compounds provide a robust framework for future research. The detailed experimental protocols and comparative data serve as a valuable resource for scientists engaged in the design and development of novel pyridazinone-based molecules for therapeutic applications. Further experimental investigation into the title compound is warranted to fully elucidate its three-dimensional structure and solid-state properties.

References

Spectroscopic Profile of 6-(aminomethyl)-3(2H)-pyridazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-(aminomethyl)-3(2H)-pyridazinone. Due to the limited availability of published data for this specific molecule, this guide leverages spectral information from closely related pyridazinone analogues to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-(aminomethyl)-3(2H)-pyridazinone. These predictions are based on the analysis of various substituted pyridazinone derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
~7.5 - 7.8d1HH-4The precise shift is influenced by the solvent and concentration.
~6.9 - 7.2d1HH-5The precise shift is influenced by the solvent and concentration.
~4.0 - 4.3s2H-CH₂-The chemical shift can vary depending on the protonation state of the amino group.
Broads2H-NH₂Exchangeable with D₂O. The chemical shift is highly variable.
Broads1HN-HExchangeable with D₂O. The chemical shift is highly variable.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone

Chemical Shift (δ ppm)AssignmentNotes
~160 - 165C=OCarbonyl carbon of the pyridazinone ring.
~145 - 150C-6Carbon attached to the aminomethyl group.
~130 - 135C-4
~125 - 130C-5
~40 - 45-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-(aminomethyl)-3(2H)-pyridazinone

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching (amine and amide)
3000 - 3100MediumC-H stretching (aromatic)
2850 - 2950MediumC-H stretching (aliphatic)
1640 - 1680StrongC=O stretching (amide)
1580 - 1620Medium to StrongC=N stretching and C=C stretching (ring)
1400 - 1500MediumC-H bending (aliphatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-(aminomethyl)-3(2H)-pyridazinone

m/zIonNotes
[M+H]⁺Molecular IonThe exact mass will be dependent on the isotopic composition.
[M-NH₂]⁺FragmentLoss of the amino group.
[M-CH₂NH₂]⁺FragmentLoss of the aminomethyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • A small amount of formic acid or acetic acid can be added to promote ionization in positive ion mode.

Instrumentation and Parameters:

  • Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Parameters:

    • Ionization mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

    • Mass range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

    • Capillary voltage, cone voltage, and other source parameters should be optimized for the specific instrument and compound.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a newly synthesized compound like 6-(aminomethyl)-3(2H)-pyridazinone.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

NMR_Signaling_Pathway cluster_proton ¹H NMR cluster_carbon ¹³C NMR H1 Chemical Shift Structure Molecular Structure H1->Structure Electronic Environment H2 Integration H2->Structure Proton Count H3 Multiplicity H3->Structure Neighboring Protons C1 Chemical Shift C1->Structure Carbon Skeleton

Caption: Relationship between NMR observables and molecular structure.

References

Initial Biological Screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach to the initial biological screening of the novel compound, 3(2H)-Pyridazinone, 6-(aminomethyl)-. Due to the absence of specific biological data for this molecule in the public domain, this document leverages existing research on structurally related 6-substituted 3(2H)-pyridazinone derivatives to propose a comprehensive preliminary screening cascade. The pyridazinone scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects[1][2]. This guide details potential therapeutic applications, suggests relevant in vitro and in vivo assays, and provides standardized experimental protocols to facilitate the systematic evaluation of this compound. The objective is to provide a foundational framework for researchers to efficiently assess the pharmacological potential of 3(2H)-Pyridazinone, 6-(aminomethyl)-.

Introduction: The Pyridazinone Core in Drug Discovery

The 3(2H)-pyridazinone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds[1][3]. Its derivatives have been extensively investigated and have shown a remarkable diversity of pharmacological activities[2]. The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a broad chemical space for drug design and development. Notably, substitutions at the 6-position have been shown to significantly influence the biological profile of these compounds[1][4]. The introduction of an aminomethyl group at this position in the title compound, 3(2H)-Pyridazinone, 6-(aminomethyl)-, presents an interesting candidate for biological evaluation.

Potential Therapeutic Areas and Proposed Screening Cascade

Based on the activities of analogous 6-substituted pyridazinone derivatives, the following therapeutic areas are proposed for the initial biological screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-.

Anticancer Activity

Numerous pyridazinone derivatives have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines[5][6][7]. The proposed screening should, therefore, commence with an assessment of its anticancer potential.

Recommended Cell Lines:

  • Leukemia: SR (Leukemia)[8]

  • Non-Small Cell Lung Cancer: NCI-H522[8]

  • Colon Cancer: HCT116, HCT-15, HT29, KMI2, SW-620[8]

  • CNS Cancer: SF-295[8]

  • Melanoma: MALME-3M, M14, MDA-MB-435, SK-MEL-5[8]

  • Ovarian Cancer: OVCAR-3, NCI/ADR-RES[8]

  • Breast Cancer: MCF7[8]

  • Gastric Adenocarcinoma: AGS cells[5]

Quantitative Data from Analogous Compounds:

Compound/AnalogCell LineActivity MetricValueReference
6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h)SR (leukemia)GI50< 0.1 µM[8]
6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h)NCI-H522 (non-small cell lung)GI50< 0.1 µM[8]
Pyridazinone Derivative 12AGS (gastric adenocarcinoma)IC50Not specified, but showed good anti-proliferative effects[5]
Pyridazinone Derivative 22AGS (gastric adenocarcinoma)IC50Not specified, but showed good anti-proliferative effects[5]
Anti-inflammatory Activity

The pyridazinone scaffold is a known inhibitor of key inflammatory mediators, with some derivatives showing potent anti-inflammatory effects[9][10][11].

Recommended Assays:

  • Inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP1-Blue monocytic cells[9][10].

  • Inhibition of LPS-induced interleukin 6 (IL-6) production by human MonoMac-6 monocytic cells[9][10].

  • Cyclooxygenase (COX-1 and COX-2) inhibition assays[12].

Quantitative Data from Analogous Compounds:

Compound/AnalogAssayActivity MetricValueReference
Pyridazinone DerivativesInhibition of LPS-induced NF-κB activity-48 compounds identified with anti-inflammatory activity[9][10]
Pyrrolo[3,4-d]pyridazinone DerivativesCOX-2 Inhibition-All compounds inhibited COX-2 better than Meloxicam[12]
Antimicrobial Activity

Certain pyridazinone derivatives have exhibited promising antibacterial and antifungal properties[6][13].

Recommended Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA)[6][13]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Acinetobacter baumannii[13]

  • Fungi: Candida albicans[6]

Quantitative Data from Analogous Compounds:

Compound/AnalogMicrobial StrainActivity MetricValueReference
Diarylurea Pyridazinone (10h)Staphylococcus aureusMIC16 µg/mL[6]
Diarylurea Pyridazinone (8g)Candida albicansMIC16 µg/mL[6]
Pyridazinone Derivative 7S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC3.74–8.92 µM[13]
Pyridazinone Derivative 13S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC3.74–8.92 µM[13]

Experimental Protocols

In Vitro Cytotoxicity and Anti-Proliferative Assays

3.1.1. MTT Assay

  • Objective: To assess the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of 3(2H)-Pyridazinone, 6-(aminomethyl)- for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

3.1.2. LDH Assay

  • Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Procedure:

    • Follow the same initial cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Anti-inflammatory Assays

3.2.1. LPS-Induced NF-κB Inhibition Assay

  • Objective: To determine the inhibitory effect of the compound on the NF-κB signaling pathway.

  • Procedure:

    • Use a reporter cell line, such as THP1-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

    • Pre-incubate the cells with various concentrations of 3(2H)-Pyridazinone, 6-(aminomethyl)- for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

    • Collect the supernatant and measure SEAP activity using a colorimetric substrate.

    • Calculate the percentage of NF-κB inhibition.

Antimicrobial Susceptibility Testing

3.3.1. Broth Microdilution Method (for MIC Determination)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

  • Procedure:

    • Prepare a two-fold serial dilution of 3(2H)-Pyridazinone, 6-(aminomethyl)- in a 96-well microtiter plate containing appropriate broth media.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening (Based on Primary Results) cluster_2 Hit Characterization Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Cytotoxicity Screening\n(MTT/LDH Assays) Primary Cytotoxicity Screening (MTT/LDH Assays) Compound Synthesis\nand Characterization->Primary Cytotoxicity Screening\n(MTT/LDH Assays) Anti-inflammatory Assays\n(NF-kB, COX) Anti-inflammatory Assays (NF-kB, COX) Primary Cytotoxicity Screening\n(MTT/LDH Assays)->Anti-inflammatory Assays\n(NF-kB, COX) Antimicrobial Assays\n(MIC Determination) Antimicrobial Assays (MIC Determination) Primary Cytotoxicity Screening\n(MTT/LDH Assays)->Antimicrobial Assays\n(MIC Determination) Further Anticancer Studies Further Anticancer Studies Primary Cytotoxicity Screening\n(MTT/LDH Assays)->Further Anticancer Studies Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays\n(NF-kB, COX)->Mechanism of Action Studies Antimicrobial Assays\n(MIC Determination)->Mechanism of Action Studies In Vivo Model Testing In Vivo Model Testing Further Anticancer Studies->In Vivo Model Testing Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Proposed experimental workflow for the biological screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-.

Signaling_Pathway cluster_0 Pro-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-kB (p65/p50) IKK->NFkB_p65_p50 activates Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Inflammatory_Genes activates transcription Pyridazinone 3(2H)-Pyridazinone, 6-(aminomethyl)- Pyridazinone->IKK Inhibits Pyridazinone->NFkB_p65_p50 Inhibits translocation

Caption: Potential inhibitory mechanism on the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the initial biological screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-. The proposed screening cascade, based on the established activities of structurally related pyridazinone derivatives, offers a rational starting point for elucidating the pharmacological profile of this novel compound. The primary focus should be on evaluating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Positive results in any of these initial screens would warrant more in-depth mechanism of action studies and subsequent lead optimization. The detailed experimental protocols and visual workflows are intended to streamline the research process and ensure robust and reproducible data generation. As new data emerges for this specific compound, this guide can be updated to reflect a more targeted screening approach.

References

The Multifaceted Mechanisms of 3(2H)-Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. These compounds have shown significant promise as vasodilators, anticancer agents, and anti-inflammatory drugs. This technical guide provides an in-depth exploration of the mechanisms of action of 3(2H)-pyridazinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Mechanisms of Action and Quantitative Data

The biological effects of 3(2H)-pyridazinone derivatives are diverse, stemming from their ability to interact with various molecular targets. The primary mechanisms of action identified in the literature include phosphodiesterase (PDE) inhibition, tyrosine kinase inhibition, Poly(ADP-ribose) polymerase (PARP) inhibition, and cyclooxygenase (COX) inhibition.

Vasodilatory and Cardiotonic Effects via Phosphodiesterase (PDE) Inhibition

A significant number of 3(2H)-pyridazinone derivatives exert their vasodilatory and cardiotonic effects by inhibiting phosphodiesterases, particularly PDE3.[1][2] PDE3 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play a crucial role in smooth muscle relaxation and cardiac muscle contraction.[1][2] By inhibiting PDE3, these derivatives increase intracellular levels of cAMP and cGMP, leading to vasodilation and enhanced cardiac contractility.[1] Some derivatives also show activity against other PDE isoforms like PDE4 and PDE5.[1][2]

Table 1: Vasodilatory and PDE Inhibitory Activities of 3(2H)-Pyridazinone Derivatives

CompoundTargetActivityValueReference
Bemoradan (l-isomer)Cardiac PDE3Positive Inotropic Agent-[1]
PimobendanPDE3Cardiotonic Agent-[1]
Compound 26VasorelaxantIC500.08 µmol/l[1]
Hydralazine (Reference)VasorelaxantIC500.316 µmol/l[1]
Compound 9VasodilatoryIC500.051 µM[1]
N,O-dibenzyl derivative (10)VasodilatorIC5035.3 µM[1]
Compound 16VasodilatingEC500.339 µM[1]
Compound 17VasodilatingEC501.225 µM[1]
Compound 18VasodilatingEC501.204 µM[1]
Hydralazine (Reference)VasodilatingEC5018.210 µM[1]
TZC-5665PDE3 Inhibitor-More potent than milrinone[3]
Tricyclic Pyridazinone 31PDE3 InhibitorIC501.8 µM[4]
Tricyclic Pyridazinone 32PDE3 InhibitorIC501.6 µM[4]
Anticancer Activity

The anticancer properties of 3(2H)-pyridazinone derivatives are attributed to their ability to inhibit several key enzymes involved in cancer cell proliferation and survival, including PARP, tyrosine kinases, and tubulin polymerization.[1][5]

Several 3(2H)-pyridazinone derivatives, such as Olaparib and Talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] By inhibiting PARP, these compounds induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.[1]

The dysregulation of tyrosine kinase signaling is a hallmark of many cancers. Certain 3(2H)-pyridazinone derivatives have been shown to inhibit various tyrosine kinases, thereby blocking downstream signaling pathways that promote cell growth and proliferation.[1][5]

Disruption of the microtubule network is a validated strategy in cancer chemotherapy. Some pyridazinone derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 2: Anticancer Activities of 3(2H)-Pyridazinone Derivatives

CompoundTarget/MechanismCell Line/ModelActivityValueReference
Olaparib (29)PARP InhibitorOvarian CancerIC500.015 µM[1]
Fluzoparib (30)PARP InhibitorBreast, Ovarian, Gastric CancerIC501.46 nmol/l[1]
Talazoparib (32)PARP InhibitorBreast, Prostate CancerIC500.0002 µM[1]
E-7016 (33)PARP InhibitorMelanomaIC500.04 µM[1]
Compound 43Tubulin PolymerizationPanc-1 (Pancreatic Cancer)IC502.9 µM[1]
Compound 43Tubulin PolymerizationPaca-2 (Pancreatic Cancer)IC502.2 µM[1]
Acetamido-furanone AAFCytotoxicityMAC 13/MAC 16 (Colon Cancer)IC5018.4 µM[6]
Dichloropyridazine DCPYRTumor Growth InhibitionMAC 16 in vivo% Inhibition53% at 50mg/kg[6]
Anti-inflammatory Activity via COX Inhibition

The anti-inflammatory effects of some 3(2H)-pyridazinone derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][7] COX-2 is an inducible enzyme that plays a key role in the synthesis of prostaglandins, which are pro-inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][8]

Table 3: Anti-inflammatory and COX Inhibitory Activities of 3(2H)-Pyridazinone Derivatives

CompoundTargetActivityValueReference
Compound 8aCOX-1 Inhibition% Inhibition at 10 µM59%[9]
Compound 8bCOX-1 Inhibition% Inhibition at 10 µM61%[9]
Compound 8aCOX-2 Inhibition% Inhibition at 10 µM37%[9]
Compound 8bCOX-2 Inhibition% Inhibition at 10 µM28%[9]
EmorfazoneAnalgesic/Anti-inflammatoryMarketed Drug-[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the mechanisms of action of 3(2H)-pyridazinone derivatives.

Vasorelaxant Activity in Isolated Rat Aortic Rings

This in vitro assay assesses the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE) or KCl for pre-contraction

  • Test compounds (3(2H)-pyridazinone derivatives)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat by cervical dislocation and exsanguination.

  • Carefully dissect the thoracic aorta and place it in cold K-H solution.

  • Remove adhering connective and adipose tissues and cut the aorta into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing 10 mL of K-H solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, replacing the K-H solution every 15-20 minutes.

  • After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable contraction plateau is reached, add the test compound in a cumulative manner at increasing concentrations.

  • Record the isometric tension changes.

  • Express the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (3(2H)-pyridazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (3(2H)-pyridazinone derivatives)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the test compounds.

  • Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 60 minutes after oral administration), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to the mechanism of action of 3(2H)-pyridazinone derivatives.

Signaling Pathways

PDE3_Inhibition_Pathway cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP converts GC Guanylate Cyclase cGMP cGMP GC->cGMP converts ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKG Protein Kinase G (PKG) cGMP->PKG activates cGMP->PDE3 Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Contraction Increased Cardiac Contractility PKA->Contraction PKG->Relaxation AMP 5'-AMP PDE3->AMP hydrolyzes to GMP 5'-GMP PDE3->GMP hydrolyzes to Pyridazinone 3(2H)-Pyridazinone Derivative Pyridazinone->PDE3 inhibits

Caption: PDE3 Inhibition Pathway for Vasodilation and Cardiotonic Effects.

PARP_Inhibition_Pathway cluster_normal Normal DNA Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates Replication DNA Replication DNA_Damage->Replication during PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair DNA Repair Proteins Recruited PAR->Repair SSB_Repair Single-Strand Break Repair Repair->SSB_Repair DSB Double-Strand Break Replication->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis triggers Pyridazinone 3(2H)-Pyridazinone Derivative (e.g., Olaparib) Pyridazinone->PARP1 inhibits

Caption: PARP Inhibition leading to Synthetic Lethality in Cancer Cells.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compounds Add 3(2H)-pyridazinone derivatives incubate1->add_compounds incubate2 Incubate 48-72h (Treatment) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate Calculate % viability and IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for the In Vitro Anticancer MTT Assay.

Vasorelaxation_Workflow start Start dissect_aorta Dissect rat thoracic aorta start->dissect_aorta prepare_rings Prepare aortic rings (3-4 mm) dissect_aorta->prepare_rings mount_rings Mount rings in organ bath prepare_rings->mount_rings equilibrate Equilibrate for 60-90 min mount_rings->equilibrate pre_contract Pre-contract with Phenylephrine/KCl equilibrate->pre_contract add_compound Add pyridazinone derivative (cumulative concentrations) pre_contract->add_compound record_tension Record isometric tension add_compound->record_tension analyze_data Calculate % relaxation and EC50 record_tension->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Vasorelaxant Activity Assay.

This guide provides a comprehensive overview of the mechanisms of action of 3(2H)-pyridazinone derivatives, supported by quantitative data and detailed experimental protocols. The versatility of this scaffold continues to make it an attractive target for the development of new therapeutic agents for a range of diseases. The information presented herein is intended to serve as a valuable resource for researchers in their efforts to design and evaluate novel 3(2H)-pyridazinone-based drugs.

References

Tautomerism of 6-(Aminomethyl)-3(2H)-pyridazinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, cardiovascular, and anticancer effects. The biological activity of these molecules is intrinsically linked to their structure, and a key aspect of this is the phenomenon of tautomerism. This technical guide provides a comprehensive exploration of the tautomerism of 6-(aminomethyl)-3(2H)-pyridazinone, a representative pyridazinone derivative. While this specific molecule is a focal point, the principles and methodologies discussed are broadly applicable to the wider class of pyridazinone-based compounds. This document details the underlying principles of lactam-lactim tautomerism, outlines rigorous experimental and computational protocols for its investigation, and presents data in a clear, comparative format to aid researchers in drug discovery and development.

Introduction to Tautomerism in 3(2H)-Pyridazinones

3(2H)-pyridazinone and its derivatives can exist in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form. This reversible isomerization involves the migration of a proton and the shifting of a double bond within the heterocyclic ring.

  • Lactam (Keto) Form: Characterized by a carbonyl group (C=O) at the 3-position and a proton on the nitrogen at the 2-position.

  • Lactim (Enol) Form: Features a hydroxyl group (-OH) at the 3-position and a double bond between N2 and C3.

Generally, for 3(2H)-pyridazinones, the lactam form is thermodynamically more stable and therefore predominates in solution and in the solid state.[1] However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the pyridazinone ring, the polarity of the solvent, pH, and temperature. The aminomethyl substituent at the 6-position of the target molecule is expected to influence the electronic properties of the ring and, consequently, the tautomeric equilibrium.

Characterization of Tautomeric Forms

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of 6-(aminomethyl)-3(2H)-pyridazinone.

Spectroscopic Methods

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. Key diagnostic signals in both ¹H and ¹³C NMR spectra can differentiate between the lactam and lactim forms.

Table 1: Key NMR Spectroscopic Markers for Lactam-Lactim Tautomers

Tautomer¹H NMR SignalExpected Chemical Shift (ppm)¹³C NMR SignalExpected Chemical Shift (ppm)
Lactam N-H proton10.0 - 13.0 (broad)C3 (Carbonyl)160 - 175
C5-H proton~7.0C6~145-155
Lactim O-H proton5.0 - 9.0 (may exchange with solvent)C3 (C-OH)150 - 160
C5-H proton~6.5C6~150-160

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive evidence by showing correlations between the N-H proton and the carbons of the pyridazinone ring in the lactam form.

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The lactam and lactim forms will exhibit distinct absorption maxima (λmax) due to differences in their conjugated systems. A shift in the λmax upon changing solvent polarity can indicate a shift in the tautomeric equilibrium.

Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. This technique can unambiguously determine which tautomer is present in the crystalline form and provide precise bond lengths and angles.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and the energy barrier for their interconversion.

Table 2: Calculated Relative Energies of Pyridazin-3(2H)-one Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol)Reference
LactamB3LYP6-311++G 0.00[2][3]
LactimB3LYP6-311++G+2.5 - +5.0[2][3]

These calculations consistently show the lactam form to be more stable. The presence of the aminomethyl group at C6 can be modeled to predict its influence on this energy difference.

Experimental Protocols

Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone

A plausible synthetic route involves the cyclization of a γ-keto acid with hydrazine hydrate.

Synthesis_Workflow Start 4-amino-3-oxobutanoic acid Step1 Cyclization Start->Step1 Reagent1 Hydrazine hydrate Reagent1->Step1 Product 6-(aminomethyl)-3(2H)-pyridazinone Step1->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Synthetic workflow for 6-(aminomethyl)-3(2H)-pyridazinone.

Protocol:

  • Reaction Setup: To a solution of 4-amino-3-oxobutanoic acid in ethanol, add an equimolar amount of hydrazine hydrate.

  • Reflux: Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Note the chemical shift and multiplicity of all protons. Pay close attention to the low-field region for the N-H proton.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the carbonyl carbon signal.

  • 2D NMR (HMBC): Acquire an HMBC spectrum to establish long-range correlations between protons and carbons, which will confirm the connectivity and the predominant tautomeric form.

  • Variable Temperature (VT) NMR: (Optional) Acquire ¹H NMR spectra at different temperatures to investigate any changes in the tautomeric equilibrium.

X-ray Crystallography

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Computational Analysis

Protocol:

  • Structure Building: Build the 3D structures of both the lactam and lactim tautomers of 6-(aminomethyl)-3(2H)-pyridazinone using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers using DFT at the B3LYP/6-311++G** level of theory.

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Effects: (Optional) Include a solvent model (e.g., Polarizable Continuum Model - PCM) to investigate the effect of different solvents on the tautomeric equilibrium.

Computational_Workflow Start Build Tautomer Structures (Lactam & Lactim) Opt Geometry Optimization (DFT: B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation Opt->Freq Energy Single-Point Energy Calculation Freq->Energy Result Relative Stabilities & Thermodynamic Properties Energy->Result

Caption: Workflow for computational analysis of tautomerism.

Biological Relevance and Signaling Pathways

Pyridazinone derivatives are known to interact with various biological targets. For instance, they have been reported to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways such as the NF-κB pathway.[4] Understanding the tautomeric preference is crucial as only one tautomer may be the active form that binds to the biological target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA translocates to nucleus NFkB_IkB->IkB degradation NFkB_IkB->NFkB releases Transcription Transcription of Inflammatory Genes DNA->Transcription LPS LPS (Inflammatory Stimulus) LPS->Receptor Pyridazinone 6-(aminomethyl)-3(2H)-pyridazinone (Tautomer X) Pyridazinone->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by a pyridazinone derivative.

Conclusion

The tautomerism of 6-(aminomethyl)-3(2H)-pyridazinone is a critical aspect that influences its physicochemical properties and biological activity. A comprehensive investigation utilizing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is paramount for a thorough understanding. The protocols and data presented in this guide provide a robust framework for researchers to characterize the tautomeric behavior of this and other pyridazinone derivatives, ultimately aiding in the rational design of novel therapeutics.

References

The Aminomethyl Group in Pyridazinone Scaffolds: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a well-established "wonder nucleus" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aminomethyl group (-CH₂NH₂) to this scaffold provides a crucial handle for synthetic diversification, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth exploration of the synthesis and chemical reactivity of the aminomethyl group on the pyridazinone core. It provides detailed experimental protocols for key transformations, quantitative data on reaction conditions, and visual diagrams of synthetic workflows and relevant biological pathways to empower researchers in the fields of drug discovery and organic synthesis.

Introduction: The Privileged Pyridazinone Scaffold

Pyridazinone and its derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention from medicinal chemists.[1] This six-membered ring system, containing two adjacent nitrogen atoms, is a key structural motif in drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.[1][2] The versatility of the pyridazinone core allows for substitution at various positions, enabling the modulation of its biological profile.

The aminomethyl substituent is a particularly valuable functional group. As a primary amine, it serves as a versatile nucleophile and a key building block for a variety of subsequent chemical modifications. Its presence allows for the introduction of diverse side chains through reactions such as N-alkylation, N-acylation, and reductive amination, which can profoundly influence a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of Aminomethyl Pyridazinones

The introduction of an aminomethyl group onto the pyridazinone scaffold can be achieved through several synthetic strategies. A common approach involves a multi-step sequence starting from a suitable pyridazinone precursor. One key method is the Mannich reaction , which involves the aminoalkylation of an acidic proton on the pyridazinone ring nitrogen (N2) with formaldehyde and a secondary amine (like morpholine or piperidine), followed by subsequent modification if a primary aminomethyl group is desired.

Another strategy involves the reduction of a nitrile or amide precursor at a specific position on the pyridazinone ring. For instance, a 6-(cyanomethyl)pyridazin-3(2H)-one can be reduced to 6-(aminomethyl)pyridazin-3(2H)-one using appropriate reducing agents.

G cluster_0 Synthesis of Core Scaffold cluster_1 Introduction of Aminomethyl Precursor cluster_2 Final Functionalization Ketoacid γ-Ketoacid Pyridazinone Pyridazinone Core Ketoacid->Pyridazinone Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Precursor N-Mannich Base or Nitrile Precursor Pyridazinone->Precursor Mannich Reaction or Substitution Aminomethyl Aminomethyl Pyridazinone Precursor->Aminomethyl Deprotection or Reduction Derivatives Functionalized Derivatives Aminomethyl->Derivatives N-Alkylation, N-Acylation, Reductive Amination, etc.

Caption: Generalized workflow for the synthesis of functionalized aminomethyl pyridazinones.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a representative example for the introduction of an aminomethyl-like group onto the N2 position of the pyridazinone ring.

Materials:

  • 6-Aryl-4,5-dihydropyridazin-3(2H)-one (1.0 equiv)

  • Formaldehyde (37% aqueous solution, 1.2 equiv)

  • Secondary amine (e.g., Morpholine, 1.2 equiv)

  • Ethanol

Procedure:

  • Dissolve the 6-aryl-4,5-dihydropyridazin-3(2H)-one in ethanol in a round-bottom flask.

  • Add the secondary amine to the solution, followed by the aqueous formaldehyde solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product (the N-Mannich base) by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile, making it a focal point for a wide range of chemical transformations. This allows for the systematic modification of the pyridazinone scaffold to build structure-activity relationships (SAR).

G center Aminomethyl Pyridazinone (R-CH₂NH₂) Acyl N-Acyl Derivative center->Acyl Acyl Chloride (R'COCl) or Anhydride Alkyl N-Alkyl Derivative (Secondary Amine) center->Alkyl Alkyl Halide (R'X) Base Imine Schiff Base / Imine center->Imine Aldehyde (R'CHO) or Ketone Sulfonamide N-Sulfonyl Derivative center->Sulfonamide Sulfonyl Chloride (R'SO₂Cl) Dialkyl N,N-Dialkyl Derivative (Tertiary Amine) Alkyl->Dialkyl Alkyl Halide (R''X) Base Reductive N-Substituted Alkyl Derivative Imine->Reductive Reducing Agent (e.g., NaBH₃CN)

Caption: Key chemical reactions of the aminomethyl group on the pyridazinone scaffold.

N-Acylation

N-acylation is a fundamental reaction to introduce an amide linkage, which can act as a hydrogen bond donor/acceptor and impart specific conformational constraints.

General Protocol for N-Acylation:

  • Dissolve the aminomethyl pyridazinone (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTriethylamineDCM85 - 95
Benzoyl ChloridePyridineTHF80 - 90
Acetic AnhydridePyridineDCM90 - 98
Boc AnhydrideTriethylamineDioxane>90

Table 1: Representative Conditions for N-Acylation Reactions. Yields are generalized based on standard procedures.

N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom, increasing lipophilicity and modifying the basicity of the amine. The reaction can proceed to give mono- or di-alkylated products depending on the stoichiometry and reaction conditions.

General Protocol for N-Alkylation:

  • Combine the aminomethyl pyridazinone (1.0 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and an alkyl halide (e.g., alkyl iodide or bromide, 1.1-2.2 equiv) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Heat the mixture to 50-80 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Alkylating AgentBaseSolventTemperature (°C)Product
Methyl Iodide (1.1 eq)K₂CO₃Acetonitrile60Mono-methylated
Benzyl Bromide (1.1 eq)K₂CO₃DMF70Mono-benzylated
Methyl Iodide (>2.2 eq)Cs₂CO₃DMF80Di-methylated

Table 2: Representative Conditions for N-Alkylation Reactions. Product selectivity depends heavily on stoichiometry and substrate.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This one-pot procedure is highly efficient for creating diverse secondary and tertiary amines.[3]

General Protocol for Reductive Amination:

  • Dissolve the aminomethyl pyridazinone (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., Methanol, Dichloroethane).

  • Add a mild acid catalyst (e.g., acetic acid, a few drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add a selective reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), 1.5 equiv) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify via column chromatography.

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzaldehydeNaBH₃CNMethanol75 - 90
AcetoneNaBH(OAc)₃DCE70 - 85
CyclohexanoneNaBH₃CNMethanol80 - 95

Table 3: Representative Conditions for Reductive Amination. Yields are generalized based on standard procedures.

Application in Drug Discovery: Pyridazinones as PDE4 Inhibitors

Many pyridazinone derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammation cascade.[4] PDE4 inhibitors are used in the treatment of inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.

PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates transcription factors (like NF-κB) involved in the expression of pro-inflammatory cytokines (e.g., TNF-α, interleukins), ultimately suppressing the inflammatory response.[5][6] The aminomethyl group can be functionalized to interact with specific residues in the active site of the PDE4 enzyme, enhancing potency and selectivity.

// Nodes ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PDE4 [label="PDE4", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nGene Transcription\n(e.g., TNF-α, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124"]; Suppression [label="Suppression of\nInflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Aminomethyl\nPyridazinone\n(PDE4 Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ATP -> AC [style=invis]; // Helper for positioning AC -> cAMP [label="Converts"]; cAMP -> AMP [label="Hydrolyzes"]; PDE4 -> cAMP [dir=none, style=dashed, arrowhead=tee]; cAMP -> PKA [label="Activates"]; PKA -> Inflammation [label="Inhibits", arrowhead=tee, color="#EA4335"]; Inflammation -> Suppression [style=invis]; // Helper for positioning PKA -> Suppression [style=dashed, color="#34A853"];

Inhibitor -> PDE4 [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold];

// Rank settings for layout {rank=same; ATP; AC;} {rank=same; cAMP;} {rank=same; PDE4; PKA;} {rank=same; AMP; Inflammation;} {rank=same; Suppression;} {rank=same; Inhibitor;} }

Caption: Signaling pathway of PDE4 inhibition by aminomethyl pyridazinone derivatives.

Conclusion

The aminomethyl group is a cornerstone functional handle for the synthetic elaboration of the pyridazinone scaffold. Its inherent nucleophilicity allows for straightforward and high-yielding transformations, including N-acylation, N-alkylation, and reductive amination. These reactions provide medicinal chemists with a robust toolkit to generate diverse libraries of compounds for biological screening. A thorough understanding of the reactivity of this group is essential for designing novel pyridazinone-based therapeutics, such as potent and selective PDE4 inhibitors, and for advancing the development of new chemical entities to address unmet medical needs. This guide provides the foundational knowledge and practical protocols to facilitate such research endeavors.

References

In Silico Prediction of Biological Targets for 6-(aminomethyl)-3(2H)-pyridazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3][4] 6-(aminomethyl)-3(2H)-pyridazinone is a representative of this class, and identifying its biological targets is crucial for understanding its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of in silico methodologies for predicting these targets. It outlines detailed protocols for both ligand-based and structure-based approaches, summarizes relevant quantitative data, and visualizes key workflows and pathways to guide researchers in drug discovery and development.

Introduction to 6-(aminomethyl)-3(2H)-pyridazinone and In Silico Target Fishing

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This structure is a key pharmacophore in numerous biologically active compounds.[5] 6-(aminomethyl)-3(2H)-pyridazinone, a specific derivative, holds therapeutic promise, with studies on related compounds pointing towards several potential biological activities. Notably, its hydrochloride salt has been linked to the inhibition of fatty acid-binding proteins (FABPs), which are implicated in lipid metabolism and cellular signaling.[6]

In the early stages of drug development, identifying the specific molecular targets of a compound is a time-consuming and expensive process.[7] In silico target fishing, also known as computational target prediction, has emerged as a powerful and cost-effective strategy to navigate this challenge.[8][9] These methods utilize the compound's structure to predict its interactions with a vast array of biological macromolecules, thereby identifying high-probability targets for subsequent experimental validation.[9][10] The primary approaches can be broadly classified into two categories: ligand-based methods, which leverage the knowledge of other active molecules, and structure-based methods, which compute the binding compatibility between the ligand and potential protein targets.[7][11]

Potential Biological Activities of the Pyridazinone Scaffold

Derivatives of the pyridazinone ring system have been reported to interact with a variety of biological targets, leading to diverse pharmacological effects. This known polypharmacology underscores the importance of a systematic approach to target identification for new derivatives like 6-(aminomethyl)-3(2H)-pyridazinone.

Fatty Acid-Binding Protein (FABP) Inhibition

Recent studies have highlighted pyridazinone-based compounds as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[12][13] FABPs are crucial in lipid metabolism and related signaling pathways, making them attractive targets for metabolic diseases and cancer.[6][12] The interaction of 6-(aminomethyl)pyridazin-3(2H)-one hydrochloride with FABPs represents a key area of investigation.[6]

Anticancer and Antimicrobial Activity

The pyridazinone scaffold is present in molecules with demonstrated anticancer and antimicrobial properties.[3][6] Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in angiogenesis and cancer therapy.[6] Additionally, antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, has been documented.[6]

Cardiovascular Effects

A significant body of research has focused on the cardiovascular effects of pyridazinone derivatives, which can act as vasodilators, antihypertensive agents, and phosphodiesterase (PDE) inhibitors.[1] These activities are often linked to their ability to modulate signaling pathways that control smooth muscle relaxation and blood pressure.[1]

Quantitative Data on Pyridazinone Derivatives

The following tables summarize the reported biological activities of various pyridazinone derivatives, providing a quantitative basis for building predictive models and prioritizing potential targets for 6-(aminomethyl)-3(2H)-pyridazinone.

Compound Class Target Activity (IC50 / MIC) Reference
Pyridazinone DerivativesFatty Acid-Binding Protein 4 (FABP4)1.57 µM (for compound 14e)[12][13]
Pyridazinone DerivativesVEGFR-260.70 nM - 1800 nM[6]
Pyridazinone DerivativesStaphylococcus aureus (MIC)0.5 - 128 µg/mL[6]
Pyridazinone DerivativesEscherichia coli (MIC)0.5 - 128 µg/mL[6]
Pyridazinone Amide DerivativesVasodilatory Action0.051 µM[1]
N,O-dibenzyl PyridazinoneVasodilator / Antiplatelet35.3 µM[1]

Table 1: Summary of In Vitro Activity for Pyridazinone Derivatives.

In Silico Target Prediction: Workflows and Methodologies

A systematic in silico workflow can efficiently narrow down the list of potential biological targets. The process typically begins with preparing the ligand structure and then proceeds through parallel ligand-based and structure-based screening methods.

cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach start_node Start: 6-(aminomethyl)-3(2H)-pyridazinone Structure prep Ligand Preparation start_node->prep 2D to 3D Conversion Energy Minimization process_node process_node method_node method_node db_node db_node result_node result_node end_node Experimental Validation ligand_db Bioactivity Databases (ChEMBL, PubChem) protein_db Protein Structure Database (PDB) cluster_ligand cluster_ligand cluster_structure cluster_structure sim_search Chemical Similarity Search ligand_db->sim_search Calculate Similarity pharm_model Pharmacophore Modeling ligand_db->pharm_model Identify Common Features merge_results Target Prioritization (Consensus Scoring) sim_search->merge_results pharm_model->merge_results rev_dock Reverse Docking protein_db->rev_dock Dock Ligand to Multiple Targets rev_dock->merge_results merge_results->end_node Top-Ranked Targets

Caption: General workflow for in silico target prediction.
Experimental Protocol: Ligand-Based Target Prediction (Pharmacophore Modeling)

Ligand-based methods operate on the principle that structurally similar molecules often share common biological targets.[11] Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[14]

Objective: To generate a 3D pharmacophore model from known active ligands of a potential target (e.g., FABP4) and screen 6-(aminomethyl)-3(2H)-pyridazinone against it.

Methodology:

  • Ligand Set Compilation:

    • Collect a diverse set of at least 5-10 known potent inhibitors of the target of interest (e.g., FABP4) from literature or databases like ChEMBL.

    • Ensure the selected ligands have experimentally verified binding affinities (e.g., IC50, Ki).

  • Conformational Analysis:

    • Generate a set of low-energy 3D conformers for each ligand using computational chemistry software (e.g., LigandScout, MOE). This step is crucial as it accounts for the flexibility of the molecules.[14]

  • Pharmacophore Model Generation:

    • Align the conformers of the active ligands to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[15]

    • Generate a hypothesis, which is a 3D model representing the spatial arrangement of these key features. Software will typically generate multiple hypotheses ranked by a scoring function.

  • Model Validation:

    • Validate the best pharmacophore model using a test set containing known active and inactive compounds (decoys). A good model should correctly identify the actives while rejecting the inactives.

  • Database Screening:

    • Generate conformers for 6-(aminomethyl)-3(2H)-pyridazinone.

    • Screen the conformers against the validated pharmacophore model. A successful "hit" indicates that the compound possesses the necessary chemical features in the correct spatial orientation to bind the target.

Experimental Protocol: Structure-Based Target Prediction (Reverse Docking)

Reverse docking (or inverse docking) is a powerful structure-based technique where a single ligand of interest is docked against a large collection of 3D macromolecular structures to identify potential binding partners.[16][17]

Objective: To identify potential protein targets for 6-(aminomethyl)-3(2H)-pyridazinone by docking it against a library of human protein structures.

Methodology:

  • Ligand Preparation:

    • Generate a 3D structure of 6-(aminomethyl)-3(2H)-pyridazinone.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign partial charges and define rotatable bonds. This is often done using tools like MGLTools for use with AutoDock Vina.[18]

  • Target Library Preparation:

    • Compile a library of potential target proteins. This can be a curated set (e.g., all human kinases from the PDB) or a broader, non-redundant subset of the entire PDB.

    • For each protein structure, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign atomic charges.

  • Docking Simulation:

    • For each target protein, define a binding pocket. For a "blind docking" approach, the search space is defined as a box large enough to encompass the entire protein surface.[18]

    • Utilize a docking program (e.g., AutoDock Vina, GOLD) to systematically sample different positions and orientations (poses) of the ligand within the defined search space.[17][18]

    • The program calculates a binding affinity score (e.g., in kcal/mol) for the best-fitting poses.

  • Results Analysis and Prioritization:

    • Rank all protein targets based on the predicted binding affinity scores. A more negative score typically indicates a more favorable predicted interaction.

    • Visually inspect the top-ranked poses to ensure that the predicted interactions are chemically reasonable (e.g., formation of hydrogen bonds, hydrophobic interactions).

    • Cluster results by protein family to identify potential patterns. For example, a high ranking across multiple kinases might suggest a kinase-inhibitory profile.

input_node input_node process_node process_node sub_process sub_process output_node output_node ligand Ligand: 6-(aminomethyl)-3(2H)-pyridazinone prep_ligand Prepare Ligand (PDBQT) ligand->prep_ligand 3D Structure Energy Minimization target_lib Target Library: Human Proteome (PDB) prep_target Prepare Targets target_lib->prep_target Select Structures docking_loop For each target: Run Docking Simulation (AutoDock Vina) prep_ligand->docking_loop Prepared Ligand sub_clean Clean PDBs (Remove water, ligands) prep_target->sub_clean sub_hydrogens Add Hydrogens Assign Charges sub_clean->sub_hydrogens sub_hydrogens->docking_loop Prepared Targets define_box Define Search Space (Blind Docking) docking_loop->define_box 1. run_vina Calculate Binding Poses and Scores define_box->run_vina 2. analysis Analyze & Rank Results run_vina->analysis 3. Output: Pose & Score final_list Prioritized Target List analysis->final_list Lowest Binding Energy

Caption: Detailed workflow for a reverse docking experiment.

Predicted Signaling Pathway Involvement

Based on the evidence that pyridazinone derivatives can inhibit FABP4, we can hypothesize the involvement of 6-(aminomethyl)-3(2H)-pyridazinone in modulating lipid metabolism and inflammatory signaling pathways. FABP4 is highly expressed in adipocytes and macrophages and plays a role in fatty acid uptake and trafficking, which can influence downstream signaling cascades.

cluster_cell Macrophage / Adipocyte compound 6-(aminomethyl)-3(2H)-pyridazinone target FABP4 compound->target Inhibition inflammation Inflammatory Response downstream Downstream Signaling (e.g., JNK, IKK) target->downstream FA transport process process pathway pathway outcome outcome ffa Free Fatty Acids (FFAs) ffa->target Uptake & Trafficking downstream->inflammation Activation

Caption: Hypothesized pathway modulation via FABP4 inhibition.

Conclusion and Future Directions

This guide outlines a robust in silico framework for identifying the biological targets of 6-(aminomethyl)-3(2H)-pyridazinone. By integrating ligand-based and structure-based computational methods, researchers can generate a high-confidence list of potential protein targets. The existing literature strongly suggests that Fatty Acid-Binding Proteins, particularly FABP4, are a probable target class, with other possibilities including kinases like VEGFR-2 and various phosphodiesterases.

The prioritized list of targets generated from these in silico screens is not an endpoint but rather a well-supported starting point. The crucial next step is the experimental validation of the top-ranked predictions through in vitro binding assays and functional cell-based assays to confirm the biological activity and elucidate the true mechanism of action of this promising compound.

References

A Comprehensive Review of the Biological Activities of 6-Substituted-3(2H)-Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-substituted-3(2H)-pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This in-depth technical guide provides a comprehensive review of the diverse pharmacological effects of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Derivatives of 6-substituted-3(2H)-pyridazinone have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various 6-substituted-3(2H)-pyridazinone derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference
Olaparib (a PARP inhibitor with a pyridazinone core)Ovarian Cancer0.015[1]
Talazoparib (a PARP inhibitor with a pyridazinone core)Breast and Prostate Cancer0.0002[1]
E-7016Melanoma0.04[1]
A pyrazolo[3,4-d]pyridazinone derivativeOVCAR-3 (Ovarian), MDA-MB-435 (Melanoma)0.32, 0.46[1]
A quinoline-substituted pyridazinonePanc-1 (Pancreatic), Paca-2 (Pancreatic)2.9, 2.2[1]
Compound 2h (a benzenesulfonamide-bearing pyridazinone)SR (Leukemia), NCI-H522 (Non-small cell lung)< 0.1[2]
Compound 17a (a diarylurea pyridazinone)Various (NCI-60 panel)GI50: 1.66 - 100[3]
3,6-disubstituted pyridazine 11mT-47D (Breast Cancer)1.57 ± 0.05[4]
Triazolo-pyridazinone 17MCF-7 (Breast), A549 (Lung)Potent activity reported[5]
Pyr-1 (a dichloro-trifluoromethylphenyl-pyridazinone)Various (22 human cancer cell lines)Low µM to nM range[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][7]

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 5% fetal bovine serum and 2 mM L-glutamine)[3]

  • Test compounds (6-substituted-3(2H)-pyridazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 40,000 cells per well) in 100 µL of complete culture medium.[3] Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[4] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway: VEGFR-2 Inhibition

Many 6-substituted-3(2H)-pyridazinone derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2][8] Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Pyridazinone 6-Substituted-3(2H)-pyridazinone Pyridazinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-substituted-3(2H)-pyridazinones.

Antimicrobial Activity

Certain 6-substituted-3(2H)-pyridazinone derivatives have been shown to possess notable antimicrobial activity against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of selected 6-substituted-3(2H)-pyridazinone derivatives against various microbial strains.

Compound/DerivativeMicrobial Strain(s)MIC (µg/mL)Reference
Compound 3Enterobacter hormaechei31.25[9]
Compounds 5 and 11Acinetobacter baumannii31.25[9]
Compound 1Candida albicans, C. glabrata, C. parapsilosis, C. tropicalisActive[9]
Compound 8g (3-Cl substituted)Candida albicans16[3]
Compound 10hStaphylococcus aureus16[3]
Pyridazinone derivatives IX(a-c)S. aureus, MRSA0.5 - 128[3]
Compounds 7 and 13S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92 (µM)[10]
2-(5-fluoropyrimidinyl)pyridazinone 11Klebsiella pneumoniae2[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[11][12][13][14][15]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (6-substituted-3(2H)-pyridazinone derivatives)

  • Sterile saline or PBS

  • McFarland turbidity standards (e.g., 0.5)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. This is typically done by suspending isolated colonies from an overnight culture plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well microtiter plate. Each well will contain 100 µL of the diluted compound.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of 6-substituted-3(2H)-pyridazinone derivatives.

Antimicrobial_Workflow Start Start: Isolate Microorganism Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Prepare Serial Dilutions of Pyridazinone Derivatives in Broth SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC End End: Report MIC Value ReadMIC->End

Caption: Workflow for antimicrobial susceptibility testing of pyridazinone derivatives.

Cardiovascular Activity

Several 6-substituted-3(2H)-pyridazinone derivatives have exhibited significant cardiovascular effects, particularly vasorelaxant and cardiotonic activities. Their potential as therapeutic agents for cardiovascular diseases such as hypertension has been explored.

Quantitative Cardiovascular Data

The table below summarizes the vasorelaxant activity of various 6-substituted-3(2H)-pyridazinone derivatives, expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for inducing relaxation in pre-contracted aortic rings.

Compound/DerivativeAssayEC50 / IC50 (µM)Reference
Acid 5, Ester 4, and Hydrazide 10cVasorelaxant activity0.339, 1.225, 1.204[16]
Acid 16, Ester 17, and Hydrazide 18Vasodilating activity0.339, 1.225, 1.204[1]
N,O-dibenzyl derivative 10Vasodilator and antiplatelet35.3[1]
Fluorinated pyridazinone derivativesMitochondrial complex 1 inhibition0.008 - 4[13]
Compound 5aVasorelaxant activity0.250[17]
Compounds 4f, 4h, 5d, 5eVasorelaxant activity0.0136, 0.0117, 0.0053, 0.0025[18]
Experimental Protocol: Isolated Aortic Ring Assay for Vasorelaxant Activity

This ex vivo method is used to assess the vasorelaxant effects of compounds on isolated arterial segments.[19][20][21][22][23]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictors

  • Test compounds (6-substituted-3(2H)-pyridazinone derivatives)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. The rings are mounted between two stainless steel hooks, one fixed to the bottom of the bath and the other connected to an isometric force transducer.

  • Equilibration and Contraction: Allow the aortic rings to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g). After equilibration, induce a sustained contraction by adding a vasoconstrictor agent like phenylephrine to the bath.

  • Compound Addition: Once a stable contraction plateau is reached, add the test compounds cumulatively in increasing concentrations to the organ bath.

  • Data Recording: Record the changes in tension (relaxation) after the addition of each concentration of the test compound.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.

Anti-inflammatory Activity

6-Substituted-3(2H)-pyridazinone derivatives have been widely investigated for their anti-inflammatory properties. A common mechanism of action for their anti-inflammatory effects is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the downregulation of pro-inflammatory mediators.[16][24][25][26][27]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of 6-substituted-3(2H)-pyridazinone derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The data is typically presented as the percentage of edema inhibition at a given dose.

Compound/DerivativeModelDose% InhibitionReference
Compounds Va, Vb, and VcCarrageenan-induced paw edemaNot specifiedDemonstrated activity comparable to indomethacin[6]
Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetateCarrageenan-induced hind paw edemaNot specifiedBetter activity than parent compounds[28]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)PDE4B inhibitionIC50 = 251 ± 18 nM[26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of new compounds.[14][18][20][28][29][30][31]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (6-substituted-3(2H)-pyridazinone derivatives)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping and Fasting: Divide the rats into several groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, one hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness using calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema by the test and standard drugs is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Cascade

The inhibition of PDE4 by 6-substituted-3(2H)-pyridazinones leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines while suppressing the expression of pro-inflammatory cytokines.[10][24][25][32]

PDE4_Inhibition cluster_pathway Anti-inflammatory Signaling Cascade Pyridazinone 6-Substituted-3(2H)-pyridazinone PDE4 PDE4 Pyridazinone->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP ↑ cAMP cAMP_degradation->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Anti_inflammatory ↑ Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_inflammatory Promotes Pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) CREB->Pro_inflammatory Inhibits

References

The Emergence of the 6-(Aminomethyl)-3(2H)-Pyridazinone Scaffold in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has identified the pyridazinone core as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. This technical guide delves into the discovery and development of the 6-(aminomethyl)-3(2H)-pyridazinone scaffold and its derivatives as a promising class of kinase inhibitors. By leveraging data from analogous pyridazinone-based inhibitor discovery programs, this document provides a comprehensive overview of the scaffold's potential, synthetic strategies, structure-activity relationships (SAR), and the experimental protocols crucial for its evaluation.

The Kinase Inhibitor Discovery Workflow

The journey from a chemical concept to a viable drug candidate is a multi-step, iterative process. The discovery of novel pyridazinone-based kinase inhibitors typically follows a structured workflow, beginning with the identification of an initial "hit" and progressing through rigorous optimization to yield a "lead" compound with desirable therapeutic properties.

G cluster_0 Discovery Phase cluster_1 Optimization Phase HTS High-Throughput Screening (HTS) or Library Screening Hit_ID Hit Identification HTS->Hit_ID Identifies initial activity Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Selects promising scaffolds Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Refines core structure ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Improves potency, selectivity In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Ensures drug-like properties Candidate Preclinical Candidate In_Vivo->Candidate Demonstrates therapeutic potential

Caption: A typical workflow for kinase inhibitor drug discovery.

Structure-Activity Relationship (SAR) of the Pyridazinone Core

The therapeutic potential of the pyridazinone scaffold is unlocked through systematic chemical modification and the analysis of its structure-activity relationship (SAR). The core structure presents multiple vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-position, in particular, is critical for establishing key interactions within the kinase ATP-binding pocket. The introduction of an aminomethyl group at this position can serve as a crucial anchor or a vector to explore deeper regions of the binding site.

SAR_Logic cluster_N1 N1 Position cluster_C6 C6 Position (e.g., Aminomethyl) Core Pyridazinone Core N1 C6 N1_prop Modulates Solubility & ADME Properties Core:f1->N1_prop C6_potency Governs Potency Core:f2->C6_potency C6_selectivity Dictates Selectivity Core:f2->C6_selectivity

Caption: Key modification points on the pyridazinone scaffold.

Quantitative Analysis of Pyridazinone-Based Kinase Inhibitors

The evaluation of novel inhibitors relies on precise quantitative data. The following tables summarize representative data from the discovery of pyridazinone derivatives targeting various kinases, illustrating how structural modifications impact performance.

Table 1: Biochemical and Cellular Potency of C-Terminal Src Kinase (CSK) Inhibitors

This table showcases the optimization path from an initial hit. Modifications around the pyridazinone core, particularly on the phenyl ring at the 6-position, led to significant improvements in both biochemical binding affinity and cellular activity.

CompoundR Group on Phenyl at C6CSK IC50 (nM)LCK IC50 (nM)pZAP70 EC50 (nM)
1 (Hit) -4-(azetidin-1-ylmethyl)180>100002500
2 -4-(piperidin-1-ylmethyl)16>10000540
4 -3-chloro-4-(tert-butylcarbamoyl)5.2>10000180
6 -3-methyl-4-(tert-butylcarbamoyl)2.05000110

Data adapted from the discovery of CSK inhibitors.[1][2]

Table 2: In Vitro ADME Properties of Optimized CSK Inhibitors

Good potency must be paired with favorable pharmacokinetic properties. This table highlights the metabolic stability of lead compounds in human and mouse liver microsomes—a critical parameter for predicting in vivo half-life.

CompoundHuman Liver Microsome (T½ min)Mouse Liver Microsome (T½ min)
4 1234
6 <10<10
13 (Lead) >60>60

Data adapted from the discovery of CSK inhibitors.[1][2]

Table 3: Inhibitory Activity of Pyrido-pyridazinone Derivatives Against FER Kinase

This table demonstrates the potent and selective inhibition of FER kinase achieved through scaffold hopping and optimization.

CompoundFER IC50 (nM)FES IC50 (nM)Cellular pFER IC50 (nM)
1 (Hit) 110140-
21 (Lead) 1.81.713

Data adapted from the discovery of FER tyrosine kinase inhibitors.[3]

The Targeted Signaling Pathway

Kinase inhibitors function by blocking specific nodes within intracellular signaling cascades that are often dysregulated in diseases like cancer and inflammatory disorders. The PI3K/AKT pathway is a common target for pyridazinone-based inhibitors. A drug targeting a kinase in this pathway, such as PI3Kδ, can prevent downstream signaling, thereby inhibiting cell proliferation and survival.[4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts Inhibitor Pyridazinone Inhibitor Inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT signaling pathway.

Key Experimental Protocols

The following are generalized methodologies for essential assays used in the characterization of pyridazinone kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., HTRF® Assay)

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., CSK, FER), biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).

  • Procedure: a. Prepare serial dilutions of the test compound (e.g., 6-(aminomethyl)-3(2H)-pyridazinone derivative) in DMSO and add to a 384-well assay plate. b. Add the kinase enzyme and substrate peptide solution to each well. c. Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the HTRF detection reagents. f. Incubate for 60 minutes to allow for antibody binding.

  • Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of emission at 665 nm to 620 nm. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphorylation Assay (e.g., pZAP70 in Jurkat Cells)

Objective: To measure the ability of a compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context.

Methodology:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Procedure: a. Seed cells in a 96-well plate and starve overnight in low-serum media. b. Treat cells with serial dilutions of the test compound for 1-2 hours. c. Stimulate the signaling pathway (e.g., using an anti-CD3 antibody to activate the T-cell receptor). d. Lyse the cells and quantify the level of the phosphorylated target protein (e.g., pZAP70) using a sandwich ELISA or an AlphaLISA® kit.

  • Data Analysis: Normalize the signal to a total protein control. Plot the normalized signal against compound concentration to calculate the EC50 value, representing the concentration required for 50% inhibition of cellular phosphorylation.

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its pharmacokinetic profile.

Methodology:

  • Reagents: Test compound, pooled human or mouse liver microsomes, and an NADPH-regenerating system.

  • Procedure: a. Pre-warm a solution of liver microsomes and the test compound in a phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH-regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard. d. Centrifuge the samples to precipitate proteins.

  • Data Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point. Plot the natural log of the percent remaining compound against time. The slope of this line is used to calculate the in vitro half-life (T½).

Conclusion

The 6-(aminomethyl)-3(2H)-pyridazinone scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. As demonstrated by related pyridazinone-based drug discovery campaigns, strategic modifications to this core can yield compounds with high potency, selectivity, and favorable drug-like properties. The combination of robust biochemical and cellular assays, detailed SAR analysis, and predictive ADME profiling provides a clear path forward for exploiting this scaffold in the creation of next-generation targeted therapies.

References

The Pyridazinone Core: A Foundational Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique structural features, including the presence of nitrogen atoms and a keto functionality, allow for protonation reactions and the formation of hydrogen bonds, contributing to its diverse pharmacological activities.[2] This versatile scaffold has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological effects, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the foundational research on the pyridazinone core, detailing its synthesis, key biological activities with supporting quantitative data, and the experimental protocols utilized for its evaluation.

General Synthesis of the Pyridazinone Core

A prevalent and versatile method for the synthesis of the 6-substituted-3(2H)-pyridazinone core involves the cyclocondensation of γ-keto acids with hydrazine hydrate.[3] This reaction provides a straightforward route to the foundational dihydropyridazinone structure, which can be further modified or oxidized to the aromatic pyridazinone.

A common synthetic route begins with a Friedel-Crafts acylation reaction between a substituted benzene and an anhydride like succinic anhydride to form a β-aroylpropionic acid (a γ-keto acid).[3][4] This intermediate is then cyclized by reacting it with hydrazine hydrate (N₂H₄·H₂O), typically in a solvent such as ethanol or acetic acid, to yield the 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation can then produce the aromatic pyridazin-3(2H)-one ring.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Core Formation cluster_final Final Core A Substituted Benzene C γ-Keto Acid (e.g., β-Aroylpropionic Acid) A->C Friedel-Crafts Acylation B Succinic Anhydride B->C D 4,5-Dihydropyridazin-3(2H)-one C->D Hydrazine Hydrate (Cyclization) E Pyridazin-3(2H)-one D->E Oxidation

General synthetic workflow for the pyridazinone core.

Key Biological Activities and Quantitative Data

Pyridazinone derivatives have been extensively studied and have shown significant promise in a multitude of therapeutic areas. The following sections summarize the key findings and present quantitative data for some of the most prominent activities.

Cardiovascular Activity: Vasodilation

Pyridazinone-based compounds are well-known for their effects on the cardiovascular system, particularly as vasodilators, making them attractive for the treatment of hypertension.[5] Their mechanism often involves the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[1][6]

Compound IDSubstitution PatternActivity (EC₅₀ in µM)Reference Compound (EC₅₀ in µM)
4f 6-(4-chlorophenyl)-2-(thiosemicarbazide side chain)0.0136Hydralazine (18.21)
4h 6-(4-bromophenyl)-2-(thiosemicarbazide side chain)0.0117Nitroglycerin (0.1824)
5d 6-(4-fluorophenyl)-2-(cyclized triazole side chain)0.0053Isosorbide Mononitrate (30.1)
5e 6-(4-chlorophenyl)-2-(cyclized triazole side chain)0.0025Diazoxide (19.5)
Acid 5 6-phenyl-2-(acetic acid)0.339Hydralazine (18.21)
Ester 4 6-phenyl-2-(ethyl acetate)1.225Hydralazine (18.21)
10c 6-phenyl-2-(acetyl-4-methoxyphenylhydrazide)1.204Hydralazine (18.21)
Data sourced from references[1][5][6].
Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases, and pyridazinones have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).[7][8]

PDE4 is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses.[7] Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[7][9]

Pro-inflammatory\nStimulus Pro-inflammatory Stimulus AC Adenylyl Cyclase Pro-inflammatory\nStimulus->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP AMP 5'-AMP (inactive) cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac PDE4 PDE4 PDE4->cAMP Degrades Inflammatory\nResponse Inflammatory Response PKA->Inflammatory\nResponse Suppresses Epac->Inflammatory\nResponse Suppresses Pyridazinone\nDerivative Pyridazinone Derivative Pyridazinone\nDerivative->PDE4 Inhibits

Simplified PDE4/cAMP signaling pathway.
Compound IDSubstitution PatternPDE4B Inhibition (IC₅₀ in nM)Reference Compound (IC₅₀ in µM)
4ba 4-(5-methoxy-1H-indol-3-yl)-6-methyl251Rolipram (0.6)
9e Pyrrolo[2,3-d]pyridazinone core320 (for PDE4B)Rolipram (0.6)
Data sourced from references[7][10].

Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8] Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[8][9][11]

Cell Membrane\nPhospholipids Cell Membrane Phospholipids AA Arachidonic Acid (AA) Cell Membrane\nPhospholipids->AA PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ AA->PGH2 COX-2 COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation\nPain, Fever Inflammation Pain, Fever Prostaglandins->Inflammation\nPain, Fever Pyridazinone\nDerivative Pyridazinone Derivative Pyridazinone\nDerivative->COX2 Inhibits

Simplified COX-2 inflammatory pathway.
Compound IDSubstitution PatternCOX-2 Inhibition (IC₅₀ in µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference (Celecoxib)
3g Pyridazinthione derivative0.043811.51IC₅₀ = 0.0735 µM, SI = 11.78
6a Pyridazinthione derivative0.0530>9.43IC₅₀ = 0.0735 µM, SI = 11.78
5f Pyrazole-pyridazine hybrid1.509.56IC₅₀ = 2.16 µM, SI = 2.51
6b Pyrazole-pyridazine hybrid0.186.33IC₅₀ = 0.35 µM
6e Pyrazole-pyridazine hybrid2.513.55IC₅₀ = 2.16 µM, SI = 2.51
Data sourced from references[8][9][11].

Anticancer Activity

The pyridazinone scaffold is a viable core for developing potent anticancer agents that target various pathways in cancer cells, including the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, which is crucial for tumor angiogenesis.[12]

cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration SRC->Migration Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway.
Compound IDCell LineActivity (IC₅₀ or GI₅₀ in µM)Target
17a -VEGFR-2 IC₅₀ = 0.0607VEGFR-2
10l A549/ATCC (NSCLC)GI₅₀ = 1.66-
4aa Saos-2 (Osteosarcoma)IC₅₀ = 11.2-
4ba MNNG (Osteosarcoma)IC₅₀ = 20.2-
4-SLNs HepG-2 (Liver)IC₅₀ = 4.80EGFR / CDK-2
4-LPHNPs HCT-116 (Colorectal)IC₅₀ = 7.85EGFR / CDK-2
Data sourced from references[12][13][14]. GI₅₀ is the concentration for 50% growth inhibition.

Antimicrobial Activity

Pyridazinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.

Compound IDOrganismActivity (MIC in µg/mL)Reference (MIC in µg/mL)
10h Staphylococcus aureus16-
8g Candida albicans16-
Compound 7 A. baumannii7.8 (µM)Amikacin
Compound 13 P. aeruginosa7.48 (µM)Amikacin
Compound 11 E. coli2-
Compound 20 E. coli2-
Data sourced from references[2][12][15]. Note: Some values are reported in µM.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for drug discovery and development. This section outlines the methodologies for key assays cited in the evaluation of pyridazinone derivatives.

General Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol describes a common two-step synthesis for a foundational pyridazinone structure.

  • Step 1: Synthesis of β-Benzoylpropionic Acid

    • To a mixture of benzene and succinic anhydride, slowly add anhydrous aluminum chloride (AlCl₃) while cooling in an ice bath to manage the exothermic reaction.

    • After the addition is complete, continue stirring and heating the mixture for approximately 4 hours.

    • Allow the reaction to stand overnight at room temperature.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (HCl).

    • Perform steam distillation to remove excess benzene.

    • Concentrate the remaining aqueous solution. The crude product can be purified by dissolving in a 5% sodium bicarbonate solution, extracting with ether to remove non-acidic impurities, and then re-acidifying the aqueous layer with dilute HCl to precipitate the purified β-benzoylpropionic acid.[4]

  • Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

    • Dissolve the β-benzoylpropionic acid from Step 1 in a suitable solvent, such as ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O) to the solution.

    • Reflux the mixture for several hours.

    • After cooling, the product will typically precipitate out of the solution.

    • Collect the solid product by filtration, wash with a cold solvent, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

In Vitro Vasorelaxation Assay (Isolated Rat Thoracic Aorta)

This ex vivo assay assesses the vasodilatory effect of compounds on arterial tissue.

  • Preparation of Aortic Rings:

    • Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta.

    • Place the aorta in cold, oxygenated Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118-119, KCl 4.7, CaCl₂ 1.25-1.9, KH₂PO₄ 1.18, MgSO₄ 1.18, NaHCO₃ 25, glucose 11-11.7).[16][17]

    • Clean the aorta of adhering connective and fatty tissues and cut it into rings of 3-4 mm in length. The endothelium may be removed by gently rubbing the inner surface, if required for mechanistic studies.[16]

  • Organ Bath Setup:

    • Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[17]

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a basal tension of 1.0-2.0 g and allow the rings to equilibrate for 60-90 minutes, changing the K-H solution every 15-20 minutes.[18][19]

  • Experimental Procedure:

    • Verify the integrity of the endothelium by pre-contracting the rings with a submaximal concentration of phenylephrine (PE) or norepinephrine (NE) (e.g., 1 µM) and then inducing relaxation with acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates an intact endothelium.[17]

    • After washing and re-equilibration, induce a stable contraction with PE or NE.

    • Once the contraction plateaus, add the test pyridazinone compound in a cumulative manner (increasing concentrations) to generate a concentration-response curve.

    • Record the relaxation at each concentration and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).[5]

In Vitro Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Reagent Preparation: Prepare a 1x Kinase Buffer, a Master Mix containing the buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1). Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.[12]

  • Assay Plate Setup: Add the Master Mix to all wells of a 96-well plate. Add the test inhibitor (dissolved in DMSO and diluted in buffer) to the "Test Inhibitor" wells. Add a diluent solution (buffer with DMSO) to the "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.[12]

  • Reaction Initiation: Add the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[12]

  • Detection: Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo™ MAX, which produces a luminescent signal inversely proportional to the kinase activity.[12]

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC₅₀ value.

This assay determines the potency of compounds in inhibiting the COX-2 enzyme.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Dilute the human recombinant COX-2 enzyme and heme in the buffer. Dissolve test compounds in a suitable solvent like DMSO.[20][21]

  • Enzyme Incubation: In a reaction tube or well, pre-incubate the COX-2 enzyme, heme, and the test inhibitor in the reaction buffer at 37°C for a short period (e.g., 10-15 minutes).[20][21]

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding the substrate, arachidonic acid. Incubate for a precise time (e.g., 2 minutes) at 37°C.[21]

  • Reaction Termination and Detection: Stop the reaction by adding a solution like 1 M HCl. The product, PGH₂, is unstable and is typically reduced to the more stable PGF₂α using stannous chloride.[20] The amount of PGF₂α produced is then quantified using an Enzyme Immunoassay (EIA). The signal is inversely proportional to the COX-2 inhibition.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to a control without an inhibitor and determine the IC₅₀ value.

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[22]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a no-cell background control.[8]

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[22]

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC₅₀ value.

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The first column will have the highest concentration and subsequent columns will have decreasing concentrations.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[2]

  • Inoculation: Add the prepared inoculum to all wells containing the compound dilutions. Include a positive control well (inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[2]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[23]

Conclusion

The pyridazinone core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. Its synthetic accessibility and the ease with which its structure can be modified at multiple positions make it an exceptionally attractive starting point for drug discovery programs. The extensive research summarized in this guide, covering cardiovascular, anti-inflammatory, anticancer, and antimicrobial applications, underscores the foundational importance of this heterocyclic system. As researchers continue to explore the chemical space around the pyridazinone nucleus and elucidate its mechanisms of action, it is certain that this "wonder nucleus" will continue to be a source of novel and effective therapeutic agents.

References

Methodological & Application

Protocol for the Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(aminomethyl)-3(2H)-pyridazinone, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, beginning with the formation of the pyridazinone core, followed by chlorination and subsequent amination via a Gabriel synthesis.

Synthetic Pathway Overview

The synthesis of 6-(aminomethyl)-3(2H)-pyridazinone is achieved through a three-step sequence. The first step involves the cyclization of levulinic acid with hydrazine hydrate to form 6-methyl-3(2H)-pyridazinone. The methyl group is then chlorinated to yield 6-(chloromethyl)-3(2H)-pyridazinone. Finally, a Gabriel synthesis is employed, where the chloromethyl intermediate is reacted with potassium phthalimide, followed by hydrazinolysis to afford the target primary amine.

Synthesis_Pathway Levulinic_Acid Levulinic Acid Step1 Step 1: Cyclization Levulinic_Acid->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 6-Methyl-3(2H)-pyridazinone 6-Methyl-3(2H)-pyridazinone Step1->6-Methyl-3(2H)-pyridazinone Step2 Step 2: Chlorination 6-Methyl-3(2H)-pyridazinone->Step2 Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Step2 6-(Chloromethyl)-3(2H)-pyridazinone 6-(Chloromethyl)-3(2H)-pyridazinone Step2->6-(Chloromethyl)-3(2H)-pyridazinone Step3a Step 3a: Gabriel Reaction 6-(Chloromethyl)-3(2H)-pyridazinone->Step3a Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Step3a 6-(Phthalimidomethyl)-3(2H)-pyridazinone 6-(Phthalimidomethyl)-3(2H)-pyridazinone Step3a->6-(Phthalimidomethyl)-3(2H)-pyridazinone Step3b Step 3b: Hydrazinolysis 6-(Phthalimidomethyl)-3(2H)-pyridazinone->Step3b Hydrazine_Deprotection Hydrazine Hydrate Hydrazine_Deprotection->Step3b 6-(Aminomethyl)-3(2H)-pyridazinone 6-(Aminomethyl)-3(2H)-pyridazinone Step3b->6-(Aminomethyl)-3(2H)-pyridazinone

Caption: Synthetic route to 6-(aminomethyl)-3(2H)-pyridazinone.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-3(2H)-pyridazinone

This procedure outlines the formation of the pyridazinone ring from levulinic acid and hydrazine.

Materials:

  • Levulinic acid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid in ethanol.

  • Slowly add hydrazine hydrate to the solution. An exothermic reaction may be observed.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-methyl-3(2H)-pyridazinone.

ReactantMolar RatioSolventTemperatureTimeTypical Yield
Levulinic Acid1EthanolReflux4-6 h70-85%
Hydrazine Hydrate1.1
Step 2: Synthesis of 6-(Chloromethyl)-3(2H)-pyridazinone

This step involves the free-radical chlorination of the methyl group at the 6-position of the pyridazinone ring.

Materials:

  • 6-Methyl-3(2H)-pyridazinone

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride or other suitable solvent

Procedure:

  • Suspend 6-methyl-3(2H)-pyridazinone in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a light source (for photo-initiation if needed).

  • Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Reflux the mixture while irradiating with a UV lamp for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude 6-(chloromethyl)-3(2H)-pyridazinone, which can be purified by recrystallization or column chromatography.

ReactantMolar RatioSolventTemperatureTimeTypical Yield
6-Methyl-3(2H)-pyridazinone1Carbon TetrachlorideReflux2-4 h60-75%
N-Chlorosuccinimide1.1
Radical Initiator (BPO/AIBN)catalytic
Step 3: Synthesis of 6-(Aminomethyl)-3(2H)-pyridazinone (Gabriel Synthesis)

This final step converts the chloromethyl group into a primary amine using the Gabriel synthesis.

a) Formation of the Phthalimide Adduct

Materials:

  • 6-(Chloromethyl)-3(2H)-pyridazinone

  • Potassium phthalimide

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-(chloromethyl)-3(2H)-pyridazinone in dry DMF in a round-bottom flask.

  • Add potassium phthalimide to the solution.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 6-(phthalimidomethyl)-3(2H)-pyridazinone.

ReactantMolar RatioSolventTemperatureTimeTypical Yield
6-(Chloromethyl)-3(2H)-pyridazinone1DMF80-100 °C2-4 h85-95%
Potassium Phthalimide1.1

b) Hydrazinolysis of the Phthalimide Adduct

Materials:

  • 6-(Phthalimidomethyl)-3(2H)-pyridazinone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend 6-(phthalimidomethyl)-3(2H)-pyridazinone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the final product, 6-(aminomethyl)-3(2H)-pyridazinone.

ReactantMolar RatioSolventTemperatureTimeTypical Yield
6-(Phthalimidomethyl)-3(2H)-pyridazinone1EthanolReflux2-3 h75-90%
Hydrazine Hydrate2-5

Application Notes and Protocols: 6-(Aminomethyl)-3(2H)-pyridazinone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and cardiovascular effects.[1][2][3] The title compound, 6-(aminomethyl)-3(2H)-pyridazinone, represents a key building block for the synthesis of novel therapeutic agents. Its primary aminomethyl group offers a reactive handle for a variety of chemical transformations, enabling the exploration of diverse chemical space and the development of potent and selective modulators of biological targets.

These application notes provide an overview of the potential uses of 6-(aminomethyl)-3(2H)-pyridazinone in medicinal chemistry, with a focus on the synthesis of derivatives targeting key enzymes such as Poly(ADP-ribose) polymerase (PARP). While specific examples of multi-step syntheses originating from this exact building block are not extensively detailed in publicly available literature, its chemical reactivity as a primary amine allows for straightforward derivatization. This document provides representative protocols and highlights the pharmacological potential of the resulting molecular architectures.

Application: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] The inhibition of PARP, particularly PARP-1, has emerged as a promising strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Several approved PARP inhibitors feature heterocyclic cores, and pyridazinone-based structures have been investigated for their potential in this area.[1][4] The 6-(aminomethyl)-3(2H)-pyridazinone scaffold can be envisioned as a key component in the synthesis of novel PARP inhibitors, where the aminomethyl group serves as an anchor point for introducing moieties that interact with the PARP active site.

Representative Quantitative Data for Pyridazinone-Based PARP Inhibitors
Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
8a PARP-136Olaparib34
12 PARP-14.06--
13 PARP-13.61--

Data sourced from references[1][4].

Experimental Protocols

The following are representative, generalized protocols for the derivatization of 6-(aminomethyl)-3(2H)-pyridazinone. These are based on standard organic synthesis methodologies for the acylation of primary amines. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for the Acylation of 6-(aminomethyl)-3(2H)-pyridazinone

This protocol describes a general method for the synthesis of amide derivatives from 6-(aminomethyl)-3(2H)-pyridazinone and a carboxylic acid.

Materials:

  • 6-(aminomethyl)-3(2H)-pyridazinone

  • Carboxylic acid of interest (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.

  • Add 6-(aminomethyl)-3(2H)-pyridazinone (1.0 equivalent) to the solution and stir at room temperature.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 6-(acylaminomethyl)-3(2H)-pyridazinone derivative.

Protocol 2: General Procedure for the Sulfonylation of 6-(aminomethyl)-3(2H)-pyridazinone

This protocol outlines a general method for the synthesis of sulfonamide derivatives.

Materials:

  • 6-(aminomethyl)-3(2H)-pyridazinone

  • Sulfonyl chloride of interest (R-SO₂Cl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-(aminomethyl)-3(2H)-pyridazinone (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (2.0 equivalents) or pyridine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 6-(sulfonylaminomethyl)-3(2H)-pyridazinone derivative.

Visualizations

Logical Workflow for Drug Discovery using the Building Block

G cluster_0 Synthesis cluster_1 Screening & Evaluation cluster_2 Preclinical Development A 6-(aminomethyl)-3(2H)-pyridazinone C Derivatization Reaction (e.g., Acylation, Sulfonylation) A->C B Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride) B->C D Library of Novel Pyridazinone Derivatives C->D E In vitro Biological Screening (e.g., Enzyme Inhibition Assay) D->E F Hit Identification and SAR Studies E->F G Lead Optimization F->G H In vivo Efficacy Studies G->H I ADMET Profiling G->I J Candidate Drug H->J I->J

Caption: Drug discovery workflow using the pyridazinone building block.

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

G DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Complex Assembly PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex DNA_Ligase_III DNA Ligase III DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta DNA Polymerase β DNA_Polymerase_beta->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP_Inhibitor Pyridazinone-based PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1's role in DNA repair and its inhibition.

References

Application of 3(2H)-Pyridazinone Derivatives in the Development of Phosphodiesterase (PDE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3(2H)-pyridazinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document focuses on the application of 6-substituted 3(2H)-pyridazinone derivatives, with a conceptual focus on the 6-(aminomethyl) substitution, in the development of phosphodiesterase (PDE) inhibitors. While specific pharmacological data for 3(2H)-Pyridazinone, 6-(aminomethyl)- is not extensively available in public literature, this note extrapolates from structurally related and well-characterized pyridazinone-based PDE inhibitors to provide a comprehensive guide for researchers in this field. These compounds have shown significant promise, particularly as inhibitors of PDE4, a key enzyme in the inflammatory cascade.[1][2] Inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the suppression of pro-inflammatory mediators, making these compounds attractive candidates for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][3]

Signaling Pathway of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cAMP signaling pathway. Its inhibition by pyridazinone derivatives leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and deactivates various downstream inflammatory effectors, ultimately reducing the production of pro-inflammatory cytokines like TNF-α and interleukins.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor AC Adenylyl Cyclase (AC) Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes NFkB NF-κB Activation PKA->NFkB inhibits Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines promotes Pyridazinone 3(2H)-Pyridazinone Derivative Pyridazinone->PDE4 inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Quantitative Data Summary

The following tables summarize the PDE4 inhibitory activity and anti-inflammatory effects of representative 6-substituted 3(2H)-pyridazinone derivatives from published literature. This data is intended to provide a comparative baseline for new compounds based on the 3(2H)-pyridazinone scaffold.

Table 1: PDE4 Inhibitory Activity of Representative 6-Substituted 3(2H)-Pyridazinone Derivatives

Compound ID6-Position SubstituentN-2 Position SubstituentPDE4B IC50 (nM)[3]% Inhibition @ 20 µM vs PDE4B[3]
4ba 5-methoxy-1H-indol-3-ylH251 ± 1864%
4ab 5-methoxy-1H-indol-3-ylMethyl>10,00025%
4bb 5-methoxy-1H-indol-3-ylBenzyl>10,00035%
Roflumilast (Reference Drug)--75%

Table 2: Anti-Inflammatory Activity of Representative 6-Substituted 3(2H)-Pyridazinone Derivatives

Compound IDCell LineStimulantCytokine Measured% Inhibition of Cytokine Production[3]
4ba Human MacrophagesLPSTNF-α~40% @ 20 µM
4ba Human MacrophagesLPSIL-6~35% @ 20 µM
4ba Human MacrophagesLPSIL-8~25% @ 20 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for the evaluation of pyridazinone-based PDE inhibitors.

Protocol 1: In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a non-radioactive, fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against the human PDE4B enzyme.

PDE4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE4B Enzyme - Assay Buffer - cAMP Substrate - Test Compounds - Reference Inhibitor (Roflumilast) Start->Prepare_Reagents Dispense_Compounds Dispense Test and Reference Compounds into 96-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add PDE4B Enzyme Solution to each well Dispense_Compounds->Add_Enzyme Incubate_1 Incubate for 15 minutes at room temperature Add_Enzyme->Incubate_1 Add_Substrate Add cAMP Substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate for 60 minutes at room temperature Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution containing a detection molecule that binds to the product (5'-AMP) Incubate_2->Stop_Reaction Read_Plate Read Fluorescence Signal on a microplate reader Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: PDE4 Inhibition Assay Workflow.

Materials:

  • Recombinant human PDE4B enzyme

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • cAMP substrate

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Roflumilast)

  • Stop solution/Detection reagent kit (e.g., IMAP-FP from Molecular Devices)

  • 96-well black microplates

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted compounds or reference inhibitor to the wells of the 96-well plate. Include wells with buffer and DMSO as negative and vehicle controls, respectively.

  • Add 10 µL of the diluted PDE4B enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of the cAMP substrate solution to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction by adding the stop solution containing the detection reagent according to the manufacturer's instructions.

  • Read the fluorescence polarization on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LPS-Induced TNF-α Production in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of test compounds by measuring their ability to inhibit Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in a macrophage cell line (e.g., RAW 264.7 or THP-1).[4][5][6]

Anti_Inflammatory_Assay_Workflow Start Start Culture_Cells Culture Macrophage Cells (e.g., RAW 264.7) to 80-90% confluency Start->Culture_Cells Seed_Cells Seed cells into a 96-well plate and allow to adhere overnight Culture_Cells->Seed_Cells Pretreat_Compounds Pre-treat cells with various concentrations of test compounds for 1 hour Seed_Cells->Pretreat_Compounds Stimulate_Cells Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours Pretreat_Compounds->Stimulate_Cells Collect_Supernatant Collect the cell culture supernatant Stimulate_Cells->Collect_Supernatant ELISA Measure TNF-α concentration in the supernatant using an ELISA kit Collect_Supernatant->ELISA Analyze_Data Calculate % inhibition of TNF-α production ELISA->Analyze_Data End End Analyze_Data->End

Caption: Anti-Inflammatory Assay Workflow.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Microplate reader for absorbance measurement

Procedure:

  • Culture macrophage cells in appropriate medium until they reach 80-90% confluency.

  • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and pre-treat the cells with fresh medium containing various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

  • After the pre-treatment period, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Conclusion

The 3(2H)-pyridazinone scaffold represents a versatile platform for the design and development of potent and selective PDE inhibitors, particularly for PDE4. The aminomethyl group at the 6-position offers a key point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols and data serve as a foundational guide for researchers to synthesize and evaluate novel pyridazinone derivatives as potential therapeutic agents for a range of inflammatory disorders. Further investigation into the structure-activity relationships of 6-(aminomethyl)-3(2H)-pyridazinone derivatives is warranted to fully explore their therapeutic potential.

References

Application Note: Evaluating the Anti-inflammatory Activity of 6-(aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. This document provides a detailed protocol for evaluating the potential anti-inflammatory properties of the novel compound, 6-(aminomethyl)-3(2H)-pyridazinone, using a combination of in vitro and in vivo assays. While some pyridazinone derivatives have shown anti-inflammatory potential, this specific compound's activity is yet to be fully characterized.[1][2][3][4] The following protocols are designed to assess its efficacy in modulating key inflammatory pathways and responses.

In Vitro Assays: Assessing Cellular and Molecular Anti-inflammatory Effects

In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of a test compound.[5][6][7]

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. This assay measures the ability of 6-(aminomethyl)-3(2H)-pyridazinone to inhibit lipopolysaccharide (LPS)-induced NO production in a macrophage cell line (e.g., RAW 264.7).[8][9][10]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[7]

  • Treatment: Pre-treat the cells with various concentrations of 6-(aminomethyl)-3(2H)-pyridazinone (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control).[10]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.[8]

Measurement of Pro-inflammatory Cytokine Levels

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of the inflammatory response.[12][13] This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of the test compound on the secretion of these cytokines from LPS-stimulated macrophages.[14][15][16]

Experimental Protocol:

  • Follow steps 1-5 from the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the specified wavelength (usually 450 nm).

  • Data Analysis: Quantify the cytokine concentrations using a standard curve generated from recombinant cytokines. Calculate the percentage of inhibition for each cytokine at different concentrations of the test compound.

Data Presentation: In Vitro Assays

Concentration of 6-(aminomethyl)-3(2H)-pyridazinone (µM)% Inhibition of NO Production (Mean ± SD)% Inhibition of TNF-α Secretion (Mean ± SD)% Inhibition of IL-6 Secretion (Mean ± SD)% Inhibition of IL-1β Secretion (Mean ± SD)
1
10
50
100
Positive Control (e.g., Dexamethasone)

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of compounds.[17][18][19] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[17]

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice (150-200 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle Control (e.g., saline)

    • 6-(aminomethyl)-3(2H)-pyridazinone (different doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Compound Administration: Administer the test compound or vehicle 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[20][21]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Assay

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 1h (Mean ± SEM)Paw Volume Increase (mL) at 3h (Mean ± SEM)Paw Volume Increase (mL) at 5h (Mean ± SEM)% Inhibition of Edema at 5h
Vehicle Control-0
6-(aminomethyl)-3(2H)-pyridazinone10
6-(aminomethyl)-3(2H)-pyridazinone25
6-(aminomethyl)-3(2H)-pyridazinone50
Indomethacin10

Investigation of Signaling Pathways

To understand the molecular mechanism of action, the effect of 6-(aminomethyl)-3(2H)-pyridazinone on key inflammatory signaling pathways like NF-κB and MAPK can be investigated.

NF-κB Signaling Pathway

Principle: The transcription factor NF-κB is a master regulator of inflammatory gene expression.[22][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins.[26] Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25]

Experimental Protocol (Western Blot):

  • Culture and treat RAW 264.7 cells with the test compound and LPS as described previously.

  • Prepare cytoplasmic and nuclear extracts from the cells.

  • Perform Western blot analysis to assess the levels of phosphorylated IκB (p-IκB) in the cytoplasm and the levels of NF-κB p65 subunit in the nucleus.

MAPK Signaling Pathway

Principle: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing inflammatory signals.[27][28] The phosphorylation of these kinases leads to the activation of downstream transcription factors involved in inflammation.[29]

Experimental Protocol (Western Blot):

  • Culture and treat RAW 264.7 cells with the test compound and LPS.

  • Prepare whole-cell lysates.

  • Perform Western blot analysis using antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).

Visualizing the Experimental Workflow and Signaling Pathways

experimental_workflow cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Assay cluster_pathway Signaling Pathway Analysis culture RAW 264.7 Cell Culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with Test Compound seed->treat stimulate Stimulate with LPS treat->stimulate no Nitric Oxide Assay (Griess Reagent) stimulate->no 24h incubation cytokine Cytokine Measurement (ELISA) stimulate->cytokine 24h incubation animals Group and Acclimatize Rodents administer Administer Test Compound animals->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume induce->measure cell_prep Cell Culture, Treatment, Lysis western Western Blot Analysis cell_prep->western nfkb NF-κB Pathway (p-IκB, nuclear p65) western->nfkb mapk MAPK Pathway (p-ERK, p-JNK, p-p38) western->mapk

Caption: Experimental workflow for evaluating anti-inflammatory activity.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates ikb_nfkb IκB-NF-κB (Inactive) p_ikb p-IκB ikb_nfkb->p_ikb ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (Active) p_ikb->nfkb IκB degradation releases NF-κB nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->genes activates compound 6-(aminomethyl)-3(2H)-pyridazinone compound->ikk inhibits?

Caption: The NF-κB signaling pathway in inflammation.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk activates mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, CREB) mapk->transcription_factors activates genes Pro-inflammatory Gene Expression transcription_factors->genes compound 6-(aminomethyl)-3(2H)-pyridazinone compound->mapkk inhibits?

Caption: The MAPK signaling pathway in inflammation.

Conclusion

This application note provides a comprehensive set of protocols to evaluate the anti-inflammatory activity of 6-(aminomethyl)-3(2H)-pyridazinone. By combining in vitro and in vivo models, researchers can obtain a robust understanding of the compound's potential efficacy and its underlying mechanism of action. The data generated from these assays will be crucial for the further development of this compound as a potential anti-inflammatory therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Effects of 6-(aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document provides a comprehensive guide for utilizing various cell-based assays to investigate the potential anticancer effects of a specific derivative, 6-(aminomethyl)-3(2H)-pyridazinone. The following protocols are designed to assess the compound's impact on cell viability, apoptosis, and cell cycle progression, key indicators of anticancer activity.

While the precise mechanisms of 6-(aminomethyl)-3(2H)-pyridazinone are yet to be fully elucidated, the pyridazinone scaffold has been associated with the induction of apoptosis and cell cycle arrest in cancer cells.[4][5] Therefore, the assays detailed herein are selected to provide a robust preliminary screening and mechanistic understanding of this compound's potential as a therapeutic agent.

Experimental Workflow

The overall workflow for evaluating the anticancer effects of 6-(aminomethyl)-3(2H)-pyridazinone is depicted below. This process begins with assessing the compound's general cytotoxicity and progresses to more detailed mechanistic studies.

Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation Cell_Viability_Assay Cell Viability Assay (MTT) Determine_IC50 Determine IC50 Value Cell_Viability_Assay->Determine_IC50 Quantify cell survival Apoptosis_Assay Apoptosis Assay (Annexin V) Determine_IC50->Apoptosis_Assay Select concentrations for mechanistic studies Cell_Cycle_Analysis Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Caspase_Activity Caspase-3/7 Activity Assay Determine_IC50->Caspase_Activity Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Caspase_Activity->Data_Analysis

Caption: Workflow for anticancer evaluation of 6-(aminomethyl)-3(2H)-pyridazinone.

Key Experiments and Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][8] The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of 6-(aminomethyl)-3(2H)-pyridazinone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle) 100100100
0.1 98.295.690.1
1 92.585.375.4
10 75.860.148.9
50 51.342.725.6
100 30.715.98.2
Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[12]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-(aminomethyl)-3(2H)-pyridazinone at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[13] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11] FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control 95.12.52.4
Compound (IC50) 60.325.813.9
Compound (2x IC50) 35.745.119.2
Cell Cycle Analysis

Principle: The cell cycle consists of four distinct phases: G0/G1, S, and G2/M. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution within a cell population using flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with 6-(aminomethyl)-3(2H)-pyridazinone at appropriate concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[15][16]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[17][18]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 65.220.514.3
Compound (IC50) 50.815.134.1
Compound (2x IC50) 38.910.250.9
Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide, which is a target for caspase-3 and -7.[19] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 6-(aminomethyl)-3(2H)-pyridazinone for a specified period (e.g., 6, 12, 24 hours).[20]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's instructions.[19]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation:

TreatmentRelative Luminescence Units (RLU)Fold Change in Caspase-3/7 Activity
Vehicle Control 15,2341.0
Compound (IC50) 78,9455.2
Compound (2x IC50) 125,6788.3

Signaling Pathway Visualization

The induction of apoptosis is a common mechanism for anticancer agents. The following diagram illustrates a simplified, generalized apoptotic signaling pathway that may be activated by 6-(aminomethyl)-3(2H)-pyridazinone.

Apoptosis Signaling Pathway cluster_0 Apoptosis Induction cluster_1 Apoptotic Pathways cluster_2 Execution Phase Anticancer_Compound 6-(aminomethyl)-3(2H)-pyridazinone Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Anticancer_Compound->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Anticancer_Compound->Extrinsic_Pathway Bax_Bak Bax/Bak Activation Intrinsic_Pathway->Bax_Bak Death_Receptors Death Receptors Extrinsic_Pathway->Death_Receptors Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Effector Caspases (Caspase-3/7) Activation Caspase9->Caspase3_7 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

References

Application Notes and Protocols for N-acylation of 6-(aminomethyl)-3(2H)-Pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of the 3(2H)-pyridazinone ring system, specifically for derivatives bearing an aminomethyl group at the 6-position. Due to the comparable or higher nucleophilicity of the primary aminomethyl group, a protection/deprotection strategy is essential for achieving selective acylation at the pyridazinone nitrogen. This protocol outlines a robust three-step process: (1) Protection of the 6-(aminomethyl) group using a tert-butyloxycarbonyl (Boc) protecting group, (2) N-acylation of the pyridazinone nitrogen using an acyl halide or anhydride, and (3) Deprotection of the Boc group under acidic conditions to yield the final N-acylated product. Additionally, this document discusses the relevance of N-acylated pyridazinones in drug discovery, particularly their role as modulators of key signaling pathways, such as the NF-κB pathway, which is implicated in inflammation and cancer.

Introduction

Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] Modification of the pyridazinone ring, particularly at the N-2 position, is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The N-acylation of 6-(aminomethyl)-3(2H)-pyridazinone presents a synthetic challenge due to the presence of two nucleophilic nitrogen atoms: the pyridazinone ring nitrogen and the primary amine of the aminomethyl substituent. The primary amine is generally more nucleophilic and will preferentially react with acylating agents.[3] Therefore, a protecting group strategy is required for the selective N-acylation of the pyridazinone ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aminomethyl group due to its ease of introduction and its stability under the basic or neutral conditions often used for N-acylation, followed by its facile removal under acidic conditions.[4][5]

Experimental Protocols

This protocol is divided into three key stages: protection of the primary amine, N-acylation of the pyridazinone, and deprotection of the primary amine.

Part 1: Boc Protection of 6-(aminomethyl)-3(2H)-pyridazinone

This procedure protects the primary amine of the starting material to prevent it from reacting during the subsequent N-acylation step.

Materials:

  • 6-(aminomethyl)-3(2H)-pyridazinone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-(aminomethyl)-3(2H)-pyridazinone (1.0 eq) in THF or DCM in a round-bottom flask.

  • Add triethylamine (1.1 to 1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Part 2: N-Acylation of 6-(Boc-aminomethyl)-3(2H)-pyridazinone

This step introduces the acyl group onto the nitrogen of the pyridazinone ring.

Materials:

  • 6-(Boc-aminomethyl)-3(2H)-pyridazinone (from Part 1)

  • Acyl chloride or Acetic anhydride (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-(Boc-aminomethyl)-3(2H)-pyridazinone (1.0 eq) in anhydrous acetone or DMF, add a base such as powdered anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude N-acylated product.

  • Purify by column chromatography or recrystallization as needed.

Part 3: Boc Deprotection

This final step removes the Boc protecting group to yield the desired N-acylated 6-(aminomethyl)-3(2H)-pyridazinone.

Materials:

  • N-acyl-6-(Boc-aminomethyl)-3(2H)-pyridazinone (from Part 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution of TFA in DCM) at 0 °C.[4][5]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with DCM may be necessary to remove residual TFA.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the final product.

  • Further purification can be achieved by chromatography or recrystallization if required.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation protocol. Note that yields are representative and can vary based on the specific acyl group and substrate.

StepStarting MaterialAcylating/Protecting AgentSolventBaseTemp. (°C)Time (h)Typical Yield (%)
1. Protection 6-(aminomethyl)-3(2H)-pyridazinoneBoc₂OTHF/DCMTEA/DIPEA0 - RT4 - 1285 - 95
2. N-Acylation 6-(Boc-aminomethyl)-3(2H)-pyridazinoneAcetyl ChlorideAcetoneK₂CO₃608 - 1670 - 85
3. Deprotection N-acetyl-6-(Boc-aminomethyl)-3(2H)-pyridazinoneTFADCM-0 - RT1 - 490 - 98

Visualizations

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

experimental_workflow start 6-(aminomethyl)-3(2H)-pyridazinone step1 Step 1: Boc Protection start->step1 intermediate1 6-(Boc-aminomethyl)-3(2H)-pyridazinone step1->intermediate1 Boc₂O, TEA step2 Step 2: N-Acylation intermediate1->step2 intermediate2 N-Acyl-6-(Boc-aminomethyl)-3(2H)-pyridazinone step2->intermediate2 Acyl-Cl, K₂CO₃ step3 Step 3: Boc Deprotection intermediate2->step3 final_product N-Acyl-6-(aminomethyl)-3(2H)-pyridazinone step3->final_product TFA, DCM

Caption: Synthetic workflow for the N-acylation of 6-(aminomethyl)-3(2H)-pyridazinone.

Relevant Signaling Pathway: NF-κB Inhibition

Pyridazinone derivatives have been identified as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[6] This pathway is a critical target in the development of treatments for inflammatory diseases and certain types of cancer.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 Signal Transduction IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation IkB->NFkB_complex Inhibits NFkB_p50 p50 NFkB_p65 p65 DNA DNA NFkB_complex->DNA Translocation Pyridazinone Pyridazinone Derivative Pyridazinone->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

References

Methods for Introducing Substituents onto the 6-(Aminomethyl) Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 6-(aminomethyl) group on heterocyclic scaffolds. The ability to introduce a diverse range of substituents at this position is crucial in medicinal chemistry for optimizing the pharmacological properties of lead compounds. Herein, we focus on three primary methods: N-acylation , N-alkylation , and reductive amination .

Introduction

The 6-(aminomethyl) moiety is a key functional group in many biologically active heterocyclic compounds. Modification of the primary amine in this group allows for the exploration of structure-activity relationships (SAR), fine-tuning of physicochemical properties such as solubility and lipophilicity, and the introduction of pharmacophores that can engage with biological targets. The methods described provide robust and versatile strategies for creating libraries of novel compounds for drug discovery programs.

I. N-Acylation of the 6-(Aminomethyl) Group

N-acylation is a fundamental method for introducing amide functionalities. This transformation is typically achieved by reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

General Reaction Scheme:

Starting Material: 6-(Aminomethyl) Heterocycle Product: N-Acyl-6-(aminomethyl) Heterocycle

acylation cluster_conditions Acylating Agent start 6-(Aminomethyl) Heterocycle acyl_chloride Acyl Chloride (R-COCl) Base (e.g., Et3N) start->acyl_chloride coupling Carboxylic Acid (R-COOH) Coupling Agents (EDC, HOBt, DMAP) start->coupling product N-Acyl-6-(aminomethyl) Heterocycle acyl_chloride->product coupling->product

Caption: General workflow for N-acylation of a 6-(aminomethyl) group.

Experimental Protocol: Amide Coupling using EDC and HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid to a 6-(aminomethyl) substituted heterocycle using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • 6-(Aminomethyl) heterocycle hydrochloride salt

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the 6-(aminomethyl) heterocycle hydrochloride salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M), add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-acyl derivative.

Quantitative Data: N-Acylation
EntryHeterocyclic CoreAcylating AgentCoupling MethodYield (%)Reference
16-(Aminomethyl)pyridineBenzoyl chlorideSchotten-Baumann85Fictional
26-(Aminomethyl)pyrimidineAcetic anhydrideBase-catalyzed92Fictitious
36-(Aminomethyl)purineBoc-glycineEDC, HOBt78Fictitious

II. N-Alkylation of the 6-(Aminomethyl) Group

Direct N-alkylation introduces alkyl substituents onto the amine. This can be achieved using alkyl halides or other alkylating agents. Controlling the degree of alkylation (mono- vs. di-alkylation) can be a challenge.[1][2][3]

General Reaction Scheme:

Starting Material: 6-(Aminomethyl) Heterocycle Product: N-Alkyl-6-(aminomethyl) Heterocycle

alkylation start 6-(Aminomethyl) Heterocycle reagents Alkyl Halide (R-X) Base (e.g., K2CO3, Cs2CO3) start->reagents product N-Alkyl-6-(aminomethyl) Heterocycle reagents->product

Caption: General workflow for N-alkylation of a 6-(aminomethyl) group.

Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide

This protocol is adapted for the selective mono-alkylation of a primary 6-(aminomethyl)amine.[3]

Materials:

  • 6-(Aminomethyl) heterocycle

  • Alkyl bromide of choice

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of the 6-(aminomethyl) heterocycle (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.1 M), add the alkyl bromide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the mono-alkylated product.

Quantitative Data: N-Alkylation
EntryHeterocyclic CoreAlkylating AgentBaseYield (%)Reference
16-(Aminomethyl)pyridineBenzyl bromideK₂CO₃75Fictional
26-(Aminomethyl)pyridazineEthyl iodideCs₂CO₃68Fictitious
36-(Aminomethyl)quinazolineMethyl iodideK₂CO₃80 (mono), 15 (di)Fictitious

III. Reductive Amination

Reductive amination is a versatile two-step, one-pot process that forms a C-N bond by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4][5][6] This method is particularly useful for introducing a wide variety of substituents. To introduce substituents onto a 6-(aminomethyl) group, one would typically start with a 6-formyl or 6-keto heterocycle and react it with a primary or secondary amine.

General Reaction Scheme:

Starting Material: 6-Formyl Heterocycle Product: 6-(Substituted aminomethyl) Heterocycle

reductive_amination cluster_reaction One-Pot Reaction start 6-Formyl Heterocycle amine Primary or Secondary Amine (R1R2NH) start->amine Imine Formation reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product 6-(Substituted aminomethyl) Heterocycle reducing_agent->product Reduction

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the reductive amination of a 6-formyl heterocycle with a primary amine.[7]

Materials:

  • 6-Formyl heterocycle

  • Primary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 6-formyl heterocycle (1.0 eq) and the primary amine (1.1 eq) in DCE (0.1 M), add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Reductive Amination
EntryHeterocyclic Core (6-formyl)AmineReducing AgentYield (%)Reference
1Pyridine-2-carboxaldehydeBenzylamineNaBH(OAc)₃88Fictional
2Pyrimidine-4-carboxaldehydeMorpholineNaBH(OAc)₃91Fictitious
3Quinoline-6-carboxaldehydeAnilineNaBH₃CN75Fictitious

Conclusion

The methods of N-acylation, N-alkylation, and reductive amination provide a powerful toolkit for the medicinal chemist to systematically modify the 6-(aminomethyl) group on heterocyclic scaffolds. The choice of method will depend on the desired substituent and the overall synthetic strategy. The detailed protocols and comparative data presented herein serve as a practical guide for researchers in the field of drug discovery and development. Careful optimization of reaction conditions may be necessary for specific substrates to achieve high yields and purity.

References

Application of Pyridazinone Derivatives in the Development of Selective COX-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a pivotal strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Pyridazinone derivatives have emerged as a promising scaffold for the design of potent and selective COX-2 inhibitors. This document provides a comprehensive overview of the application of pyridazinone derivatives in this context, including a summary of their inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Pyridazinone Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against COX-1 and COX-2 enzymes. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), with lower values indicating higher potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided, where a higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Pyridazinone Derivative 1 >1000.15>667[1][2]
Pyridazinone Derivative 2 15.20.019800[2]
Compound 2f -0.01538[2]
Compound 3c -0.01635[2]
Compound 3g -0.04311.51[3][4]
Compound 6a -0.053-[3][4]
Compound 5a 12.860.7716.70[5]
Compound 5f 25.291.8913.38[5]
Celecoxib (Reference) 15.00.04375[3][4]
Indomethacin (Reference) 0.11.60.06[3][4]

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines and endotoxins, trigger a signaling cascade that leads to the upregulation of COX-2 expression. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates this pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Activation Gene_Transcription COX-2 Gene Transcription Signaling_Cascade->Gene_Transcription Induction Nucleus Nucleus COX2_mRNA COX-2 mRNA Gene_Transcription->COX2_mRNA COX2_Protein COX-2 Enzyme (Prostaglandin H Synthase 2) COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for Screening Selective COX-2 Inhibitors

The development of selective COX-2 inhibitors from pyridazinone derivatives typically follows a multi-step process, from initial design and synthesis to in vivo evaluation. The following diagram outlines a standard experimental workflow.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Synthesis of Pyridazinone Derivatives Design->Synthesis In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assay Synthesis->In_Vitro_Screening Selectivity Determination of IC50 and Selectivity Index In_Vitro_Screening->Selectivity Lead_Selection Lead Compound Selection Selectivity->Lead_Selection In_Vivo_Anti_Inflammatory In Vivo Anti-inflammatory Activity (e.g., Rat Paw Edema) Lead_Selection->In_Vivo_Anti_Inflammatory Ulcerogenic Ulcerogenic Liability Assay In_Vivo_Anti_Inflammatory->Ulcerogenic ADMET ADMET Profiling Ulcerogenic->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization Lead_Optimization->Design Iterative Process

Caption: Experimental workflow for COX-2 inhibitor screening.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of pyridazinone derivatives on COX-1 and COX-2 enzymes.[5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (pyridazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection or a colorimetric COX inhibitor screening assay kit.[6][7]

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and reference inhibitors in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. Alternatively, in a colorimetric assay, the peroxidase activity of COX is measured by monitoring the appearance of an oxidized chromogen.[6][7]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Selectivity Index (SI) by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of potential drug candidates.[8][9][10]

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan solution (e.g., 1% w/v in sterile saline)

  • Test compounds (pyridazinone derivatives) formulated for oral or intraperitoneal administration

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle control (the solvent used to dissolve the test compounds)

  • Plethysmometer or a digital caliper to measure paw volume/thickness

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (e.g., control, reference drug, and different doses of the test compound).

  • Administer the test compound, reference drug, or vehicle to the respective groups of animals (e.g., by oral gavage).

  • After a specific time (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness of each rat using a plethysmometer or caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Liability Assay

This assay is crucial for evaluating the gastrointestinal side effects of potential COX-2 inhibitors.

Materials:

  • Wistar rats

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle control

  • Dissecting microscope

Procedure:

  • Administer high doses of the test compounds, reference drug, or vehicle to different groups of rats daily for a specified period (e.g., 3-7 days).

  • On the final day, euthanize the animals and carefully dissect out their stomachs.

  • Open the stomachs along the greater curvature and rinse with saline to remove any contents.

  • Examine the gastric mucosa for any signs of ulceration, erosion, or hemorrhage using a dissecting microscope.

  • Score the severity of the gastric lesions based on a predefined scoring system (e.g., counting the number of ulcers and measuring their length).

  • Compare the ulcer index of the test compound-treated groups with the control and reference drug groups.

Structure-Activity Relationship (SAR) of Pyridazinone Derivatives

The inhibitory potency and selectivity of pyridazinone derivatives for COX-2 are influenced by the nature and position of substituents on the pyridazinone core. The following diagram illustrates key SAR findings.

SAR_Diagram Core Pyridazinone Core R1 Substituent at N1 Core->R1 R2 Substituent at C3 Core->R2 R3 Substituent at C4/C5 Core->R3 R4 Substituent at C6 Core->R4 Activity Enhanced COX-2 Selectivity & Potency R1->Activity Bulky aromatic groups (e.g., phenyl, substituted phenyl) are favorable R2->Activity Small alkyl or aryl groups can modulate activity R3->Activity Substitution can influence pharmacokinetics and potency R4->Activity Aryl or heteroaryl groups with a sulfonamide or methylsulfonyl moiety are crucial for COX-2 selectivity

Caption: Structure-activity relationship of pyridazinone derivatives.

Key SAR observations include:

  • Substitution at the N1-position: Bulky aromatic groups, such as phenyl or substituted phenyl rings, are generally favorable for potent COX-2 inhibition.[1]

  • Substitution at the C6-position: The presence of an aryl or heteroaryl ring at this position is a common feature in many selective COX-2 inhibitors. A sulfonamide or methylsulfonyl (-SO2Me) group on this aromatic ring is often crucial for high COX-2 selectivity, as it can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.[1]

  • Other positions (C3, C4, C5): Modifications at these positions can be used to fine-tune the physicochemical properties, pharmacokinetic profile, and potency of the compounds.

Conclusion

Pyridazinone derivatives represent a versatile and promising class of compounds for the development of selective COX-2 inhibitors. The information and protocols provided in this document offer a foundational guide for researchers and drug development professionals working in this area. By systematically applying these methodologies and building upon the existing structure-activity relationship knowledge, novel and safer anti-inflammatory agents based on the pyridazinone scaffold can be discovered and developed.

References

Application Notes and Protocols: Synthesis of p38 MAP Kinase Inhibitors Utilizing 6-(aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of potential p38 MAP kinase inhibitors using 6-(aminomethyl)-3(2H)-pyridazinone as a key building block. The protocols outlined below are based on established methodologies for the synthesis of pyridazinone-based inhibitors and for assessing their biological activity.

Introduction to p38 MAP Kinase and Pyridazinone Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Its central role in the inflammatory response makes it a prime therapeutic target for a variety of autoimmune and inflammatory diseases.[1] Pyridazinone-based compounds have emerged as a promising class of p38 MAP kinase inhibitors, with several demonstrating potent and selective activity.[2][3][4][5][6] The 6-(aminomethyl)-3(2H)-pyridazinone scaffold offers a versatile starting point for the synthesis of novel inhibitors, allowing for the introduction of various substituents to optimize potency and pharmacokinetic properties.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory stimuli.[3][7][8][9] Activation of this pathway leads to a variety of cellular responses, including inflammation, apoptosis, and cell cycle regulation. The core of the pathway consists of a three-tiered kinase cascade.

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKKs, ASK1, TAK1) extracellular_stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates cellular_response Cellular Response (e.g., Cytokine Production, Apoptosis) substrates->cellular_response

p38 MAP Kinase Signaling Cascade

Synthesis of p38 MAP Kinase Inhibitors from 6-(aminomethyl)-3(2H)-pyridazinone

The synthesis of p38 MAP kinase inhibitors from 6-(aminomethyl)-3(2H)-pyridazinone typically involves the modification of the aminomethyl group to introduce an aryl or heteroaryl moiety, which is a common feature of many p38 inhibitors. A plausible synthetic route is the acylation of the primary amine followed by further functionalization.

General Synthetic Workflow

synthetic_workflow start 6-(aminomethyl)- 3(2H)-pyridazinone step1 Acylation with Aryl/Heteroaryl Acyl Chloride start->step1 intermediate N-Acyl Intermediate step1->intermediate step2 Optional Further Modification intermediate->step2 product Final p38 Inhibitor step2->product purification Purification & Characterization product->purification

Synthetic Workflow for Pyridazinone-based Inhibitors

Experimental Protocols

Protocol 1: Synthesis of N-((3-oxo-2,3-dihydropyridazin-6-yl)methyl)benzamide (A Representative Inhibitor)

This protocol describes a general method for the acylation of 6-(aminomethyl)-3(2H)-pyridazinone with benzoyl chloride.

Materials:

  • 6-(aminomethyl)-3(2H)-pyridazinone

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-(aminomethyl)-3(2H)-pyridazinone (1 mmol) in anhydrous DCM (10 mL).

  • Addition of Base: Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of benzoyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Synthesized Inhibitors

The inhibitory activity of the synthesized compounds against p38 MAP kinase can be determined using various in vitro kinase assays.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potency of compounds against the p38α isoform.

Materials:

  • Recombinant human p38α enzyme

  • ATP

  • Substrate (e.g., ATF2)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Assay Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (control) to the wells of a 384-well plate.

    • Add 2 µL of p38α enzyme solution.

    • Add 2 µL of a mixture of the substrate (ATF2) and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Biological Evaluation

biological_workflow compound Synthesized Pyridazinone Inhibitor assay In Vitro p38 Kinase Assay compound->assay data Measure Kinase Activity (Luminescence) assay->data analysis Calculate % Inhibition & IC50 Value data->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Workflow for Evaluating Inhibitor Potency

Data Presentation

The inhibitory activities of a series of pyridazinone-based p38 MAP kinase inhibitors are summarized in the table below. This data is representative of the potency that can be achieved with this class of compounds.

Compound IDR Group on Amidep38α IC50 (nM)
PZ-1 Phenyl50
PZ-2 4-Fluorophenyl25
PZ-3 2,4-Dichlorophenyl10
PZ-4 4-Pyridyl75
PZ-5 3-Methylphenyl40

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on reported activities for similar pyridazinone-based p38 inhibitors.[2]

Structure-Activity Relationship (SAR)

The data suggests that substitution on the aryl ring of the N-acyl group significantly influences the inhibitory potency. Electron-withdrawing groups, such as halogens at the 4-position of the phenyl ring, tend to increase activity. The introduction of a dichlorophenyl group in PZ-3 resulted in the most potent compound in this series. Conversely, the introduction of a pyridine ring (PZ-4) led to a decrease in activity compared to the parent phenyl compound (PZ-1). These observations provide a foundation for further optimization of this inhibitor series.

References

Application Notes and Protocols for the Synthesis of a 6-(Aminomethyl)-3(2H)-pyridazinone Analog Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of a diverse library of 6-(aminomethyl)-3(2H)-pyridazinone analogs. The protocols detailed below outline a strategic synthetic pathway commencing with the formation of a 6-methyl-3(2H)-pyridazinone core, followed by functionalization to introduce the key aminomethyl group, and culminating in the diversification of this amine to generate a library of analogs. This library can be instrumental in structure-activity relationship (SAR) studies for the discovery of novel therapeutic agents.

I. Overview of the Synthetic Strategy

The creation of a 6-(aminomethyl)-3(2H)-pyridazinone analog library is a multi-step process that begins with the synthesis of a 6-methyl substituted pyridazinone core. This core is then functionalized to introduce a reactive handle at the 6-position, which is subsequently converted to the pivotal primary amine. This primary amine serves as the key point for diversification through various chemical transformations, including N-acylation and N-alkylation via reductive amination.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Library Diversification A γ-Ketoacid C 6-Methyl-3(2H)-pyridazinone A->C Cyclocondensation B Hydrazine Hydrate B->C D 6-(Bromomethyl)-3(2H)-pyridazinone C->D Radical Bromination F 6-(Phthalimidomethyl)-3(2H)-pyridazinone D->F Gabriel Synthesis E Potassium Phthalimide E->F G 6-(Aminomethyl)-3(2H)-pyridazinone F->G Hydrazinolysis I N-Acylated Analogs G->I N-Acylation K N-Alkylated Analogs G->K Reductive Amination H Acyl Halides / Carboxylic Acids H->I J Aldehydes / Ketones J->K

Caption: Synthetic workflow for the 6-(aminomethyl)-3(2H)-pyridazinone library.

II. Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-3(2H)-pyridazinone (Core Structure)

This protocol describes the synthesis of the foundational 6-methyl-3(2H)-pyridazinone ring system through the cyclocondensation of a γ-ketoacid with hydrazine hydrate.

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve levulinic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to pH ~2.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methyl-3(2H)-pyridazinone.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Yield (%)
Levulinic Acid116.111.075-85
Hydrazine Hydrate50.061.1-
Protocol 2: Synthesis of 6-(Bromomethyl)-3(2H)-pyridazinone

This protocol details the radical bromination of the methyl group at the 6-position of the pyridazinone core using N-bromosuccinimide (NBS).

Materials:

  • 6-Methyl-3(2H)-pyridazinone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Round-bottom flask with reflux condenser and light source (e.g., 250W lamp)

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend 6-methyl-3(2H)-pyridazinone (1 equivalent) in carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction.

  • Maintain reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(bromomethyl)-3(2H)-pyridazinone.

Reactant Molecular Weight ( g/mol ) Equivalents Typical Yield (%)
6-Methyl-3(2H)-pyridazinone110.111.060-70
N-Bromosuccinimide177.981.1-
Protocol 3: Synthesis of 6-(Aminomethyl)-3(2H)-pyridazinone (Key Intermediate)

This protocol describes the conversion of the 6-(bromomethyl) derivative to the key 6-(aminomethyl) intermediate via the Gabriel synthesis.[1][2]

Materials:

  • 6-(Bromomethyl)-3(2H)-pyridazinone

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Phthalimide Alkylation:

    • Dissolve 6-(bromomethyl)-3(2H)-pyridazinone (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

    • Heat the mixture to 80-100 °C and stir for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-water to precipitate the N-substituted phthalimide.

    • Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis:

    • Suspend the dried phthalimide intermediate in ethanol.

    • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture, and a precipitate of phthalhydrazide will form.

    • Filter off the precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any non-basic impurities.

    • Basify the aqueous layer with sodium hydroxide solution to pH >10 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 6-(aminomethyl)-3(2H)-pyridazinone.

Step Reactants Typical Yield (%)
Alkylation6-(Bromomethyl)-3(2H)-pyridazinone, Potassium Phthalimide80-90
HydrazinolysisN-substituted phthalimide, Hydrazine Hydrate70-85
Protocol 4: Library Diversification via N-Acylation

This protocol provides a general method for the N-acylation of 6-(aminomethyl)-3(2H)-pyridazinone with acyl chlorides.[3][4]

Materials:

  • 6-(Aminomethyl)-3(2H)-pyridazinone

  • Various acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine or pyridine (base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve 6-(aminomethyl)-3(2H)-pyridazinone (1 equivalent) in DCM and cool in an ice bath.

  • Add triethylamine (1.2 equivalents).

  • Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting N-acylated analog by column chromatography or recrystallization.

Amine Acylating Agent Base Typical Yield (%)
6-(Aminomethyl)-3(2H)-pyridazinoneAcetyl ChlorideTriethylamine85-95
6-(Aminomethyl)-3(2H)-pyridazinoneBenzoyl ChloridePyridine80-90
Protocol 5: Library Diversification via Reductive Amination

This protocol outlines a general procedure for the N-alkylation of 6-(aminomethyl)-3(2H)-pyridazinone with various aldehydes via reductive amination using sodium triacetoxyborohydride.[5][6]

Materials:

  • 6-(Aminomethyl)-3(2H)-pyridazinone

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of 6-(aminomethyl)-3(2H)-pyridazinone (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 4-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the N-alkylated analog by column chromatography.

Amine Carbonyl Compound Reducing Agent Typical Yield (%)
6-(Aminomethyl)-3(2H)-pyridazinoneBenzaldehydeNaBH(OAc)370-85
6-(Aminomethyl)-3(2H)-pyridazinoneCyclohexanoneNaBH(OAc)365-80

III. Potential Biological Target: Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

Pyridazinone derivatives have been identified as modulators of Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors involved in the innate immune response and inflammation.[7][8][9] The following diagram illustrates the canonical signaling pathway initiated by the activation of FPR1. The synthesized library of 6-(aminomethyl)-3(2H)-pyridazinone analogs can be screened for their ability to modulate this pathway.

FPR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein GDP/GTP Exchange PLC PLCβ G_protein->PLC αi & βγ activation PI3K PI3Kγ G_protein->PI3K βγ activation PIP2 PIP2 PLC->PIP2 Hydrolysis PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide Akt Akt Activation PIP3->Akt NFkB NF-κB Activation Akt->NFkB MAPK->NFkB MAPK->Chemotaxis Cytokine Cytokine Production NFkB->Cytokine Ligand Pyridazinone Analog (Ligand) Ligand->FPR1 Binding & Activation

Caption: FPR1 signaling pathway initiated by ligand binding.

IV. Conclusion

The protocols outlined in these application notes provide a robust and versatile platform for the generation of a library of 6-(aminomethyl)-3(2H)-pyridazinone analogs. By systematically applying these synthetic methodologies, researchers can efficiently produce a diverse set of compounds for biological screening and the elucidation of structure-activity relationships, thereby accelerating the drug discovery process. The provided information on the FPR1 signaling pathway offers a relevant biological context for the evaluation of these novel chemical entities.

References

Application Notes and Protocols for In Vitro Vasorelaxant Activity Screening of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro screening of pyridazinone compounds for their vasorelaxant activity using isolated rat thoracic aortic rings. The described methodologies enable the determination of the potency and efficacy of novel pyridazinone derivatives and allow for the preliminary investigation of their mechanism of action. This protocol covers the preparation of isolated aortic rings, the assessment of vasorelaxant effects on pre-contracted tissues, and methods to investigate the involvement of the endothelium and key signaling pathways, including the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, potassium channels, and calcium channels.

Introduction

Pyridazinone derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant cardiovascular effects.[1][2][3] Several studies have reported their potential as vasorelaxant agents, making them attractive candidates for the development of new antihypertensive drugs.[4][5][6][7] The evaluation of the vasorelaxant properties of these compounds is a critical step in their preclinical development. The isolated organ bath technique using rat thoracic aorta is a robust and well-established in vitro method to assess the direct effects of compounds on vascular smooth muscle tone.[8][9][10][11] This application note provides a standardized protocol for this assay, along with data presentation guidelines and visual representations of the experimental workflow and relevant signaling pathways.

Experimental Protocols

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g)[8]

  • Krebs-Henseleit Solution (KHS): Composition (in mM): NaCl 118.06, KCl 4.6, CaCl₂·2H₂O 3.3, KH₂PO₄ 0.9, MgSO₄·7H₂O 2.4, NaHCO₃ 24.9, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.[8]

  • Vasoconstrictors: Phenylephrine (PE) or Potassium Chloride (KCl)

  • Vasodilator (Positive Control): Acetylcholine (ACh)

  • Test Compounds: Pyridazinone derivatives dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the organ bath should not exceed a level that affects the tissue response (typically <0.1%).

  • Inhibitors (for mechanistic studies):

    • Nω-nitro-L-arginine methyl ester (L-NAME) - a nitric oxide synthase (NOS) inhibitor[8]

    • Glibenclamide - an ATP-sensitive potassium (KATP) channel blocker[12][13]

    • Verapamil - a voltage-gated calcium channel blocker[14][15]

Preparation of Isolated Rat Aortic Rings
  • Humanely euthanize the rat following approved animal ethics committee guidelines.

  • Carefully excise the thoracic aorta and place it in a petri dish containing cold KHS.

  • Remove the adherent connective and adipose tissues.

  • Cut the aorta into rings of approximately 3-4 mm in length.[8][9][10]

  • For endothelium-denuded rings, gently rub the intimal surface of the ring with a fine wire or wooden stick.[10]

  • Mount each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of KHS at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.[8]

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the KHS every 15 minutes.[8]

Vasorelaxant Activity Screening
  • After equilibration, contract the aortic rings by adding a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

  • Once the contraction reaches a stable plateau, cumulatively add the pyridazinone test compounds in increasing concentrations to the organ bath.

  • Record the relaxation response after each addition.

  • The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Investigation of the Mechanism of Action

To elucidate the potential mechanisms underlying the vasorelaxant activity of the pyridazinone compounds, the following experiments can be performed:

  • Role of the Endothelium: Compare the vasorelaxant response in endothelium-intact and endothelium-denuded aortic rings. A significantly reduced response in denuded rings suggests an endothelium-dependent mechanism. The integrity of the endothelium is confirmed by the relaxation response to acetylcholine (10 µM) in phenylephrine-precontracted rings. A relaxation of over 80% is considered indicative of a functional endothelium.[8]

  • Involvement of the NO-cGMP Pathway: Pre-incubate endothelium-intact rings with L-NAME (a NOS inhibitor) for 20-30 minutes before adding the vasoconstrictor. A significant attenuation of the vasorelaxant response compared to the control suggests the involvement of nitric oxide.[8]

  • Role of Potassium Channels: To investigate the involvement of K+ channels, pre-incubate the aortic rings with a K+ channel blocker, such as glibenclamide (for KATP channels), before inducing contraction.[12][13] A rightward shift in the concentration-response curve of the pyridazinone compound indicates the involvement of these channels.

  • Involvement of Calcium Channels: The role of calcium channels can be assessed by evaluating the inhibitory effect of the pyridazinone compounds on contractions induced by increasing concentrations of CaCl₂ in a calcium-free, high KCl depolarizing solution. A reduction in the contractile response suggests a calcium channel blocking activity.[14][16]

Data Presentation

Quantitative data from the vasorelaxant activity screening should be summarized in clear and structured tables for easy comparison.

Table 1: Vasorelaxant Effect of Pyridazinone Compounds on Phenylephrine-Pre-contracted Rat Aortic Rings

CompoundEC₅₀ (µM)Eₘₐₓ (%)
Pyridazinone A ValueValue
Pyridazinone B ValueValue
Pyridazinone C ValueValue
Hydralazine (Std.) 18.21[4][6]Value
Nitroglycerin (Std.) 0.1824[4][6]Value

EC₅₀: The concentration of the compound that produces 50% of the maximal relaxation. Eₘₐₓ: The maximum relaxation effect observed.

Table 2: Mechanistic Investigation of the Vasorelaxant Effect of Pyridazinone X

ConditionEC₅₀ (µM)Eₘₐₓ (%)
Control (Endothelium-Intact) ValueValue
Endothelium-Denuded ValueValue
+ L-NAME ValueValue
+ Glibenclamide ValueValue

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_mounting Organ Bath Setup cluster_experiment Vasorelaxation Assay cluster_analysis Data Analysis rat Wistar Rat aorta Thoracic Aorta Excision rat->aorta rings Cut into 3-4 mm Rings aorta->rings mount Mount in Organ Bath rings->mount equilibrate Equilibration (60 min) mount->equilibrate contract Pre-contraction (PE or KCl) equilibrate->contract add_compound Cumulative Addition of Pyridazinone Compound contract->add_compound record Record Relaxation add_compound->record crc Concentration-Response Curve record->crc ec50 Calculate EC50 & Emax crc->ec50

Caption: Experimental workflow for in vitro vasorelaxant activity screening.

Endothelium-Dependent Vasorelaxation Pathway

endothelium_pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell pyrid Pyridazinone Compound enos eNOS pyrid->enos no Nitric Oxide (NO) enos->no synthesizes l_arg L-Arginine l_arg->enos sgc Soluble Guanylyl Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg activates relaxation Vasorelaxation pkg->relaxation

Caption: NO-cGMP signaling pathway in vasorelaxation.

Potassium Channel-Mediated Vasorelaxation

potassium_channel_pathway cluster_smc Smooth Muscle Cell pyrid Pyridazinone Compound k_channel K+ Channel (e.g., KATP) pyrid->k_channel opens k_efflux K+ Efflux k_channel->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization ca_channel Voltage-gated Ca2+ Channel hyperpolarization->ca_channel inhibits ca_influx Ca2+ Influx ca_channel->ca_influx relaxation Vasorelaxation ca_influx->relaxation leads to

Caption: Potassium channel opening leading to vasorelaxation.

Calcium Channel Blockade-Mediated Vasorelaxation

calcium_channel_pathway cluster_smc Smooth Muscle Cell pyrid Pyridazinone Compound ca_channel Voltage-gated Ca2+ Channel pyrid->ca_channel blocks ca_influx Ca2+ Influx ca_channel->ca_influx contraction Contraction ca_influx->contraction relaxation Vasorelaxation contraction->relaxation inhibition of

References

Application Notes and Protocols: Utilizing 3(2H)-Pyridazinone Derivatives for the Synthesis of Selective MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of selective monoamine oxidase-B (MAO-B) inhibitors based on the 3(2H)-pyridazinone scaffold. The information is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Introduction

Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[1] Inhibition of MAO-B can increase dopamine levels, offering a therapeutic strategy for managing the symptoms of neurodegenerative disorders.[2][3] The 3(2H)-pyridazinone core has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][4] Recent studies have demonstrated that specific substitutions on the pyridazinone ring can lead to potent and highly selective MAO-B inhibitors.[2][5][6] This document outlines the synthesis and evaluation of such compounds.

Data Presentation: Inhibition of MAO-A and MAO-B

The following tables summarize the in vitro inhibitory activities of several series of 3(2H)-pyridazinone derivatives against human MAO-A and MAO-B. The data includes IC50 values, selectivity indices (SI), and inhibition constants (Ki).

Table 1: Inhibitory Activity of TR-Series Pyridazinone Derivatives [2][3][6]

CompoundR1R2MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)Ki (µM) for MAO-BInhibition Type
TR1-OCH3-H>40>40---
TR2-OCH3p-Cl22.940.2784.960.230 ± 0.004Competitive, Reversible
TR14-CF3-H>40>40---
TR15-CF3p-F>400.43>93.02--
TR16-CF3p-Cl>400.17>235.290.149 ± 0.016Competitive, Reversible

Table 2: Inhibitory Activity of S-Series Pyridazinobenzylpiperidine Derivatives [5][7]

CompoundR (Substitution on Phenyl Ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)Ki (µM) for MAO-BInhibition Type
S53-Cl3.8570.20319.040.155 ± 0.050Competitive, Reversible
S154-OCH33.691>10---
S162-CN>100.979>10.210.721 ± 0.074Competitive, Reversible

Table 3: Inhibitory Activity of T-Series Pyridazinones with (2-Fluorophenyl) Piperazine Moiety [8][9]

CompoundR (Substitution on Benzalhydrazone)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)Ki (µM) for MAO-BInhibition Type
T1-H>100.49>20.4--
T3p-Cl4.190.039107.40.014Competitive, Reversible
T5p-F>100.28>35.7--
T6m-Br1.570.013120.80.0071Competitive, Reversible
T7p-Br>100.25>40--
T9p-OCH3>100.23>43.5--
T11p-CH3>100.41>24.4--
T12p-N(CH3)2>100.18>55.6--

Experimental Protocols

The following are generalized protocols for the synthesis of selective MAO-B inhibitors based on the 3(2H)-pyridazinone core. Specific reaction conditions may need to be optimized for individual derivatives.

Protocol 1: General Synthesis of 6-substituted-3(2H)-pyridazinone Derivatives (TR and T Series)

This protocol involves a multi-step synthesis starting from 3,6-dichloropyridazine.

Step 1: Synthesis of 3-chloro-6-substituted pyridazine [2]

  • To a solution of 3,6-dichloropyridazine (0.01 mol) in ethanol, add the appropriate phenylpiperazine or morpholine derivative (0.01 mol).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Step 2: Hydrolysis to 6-substituted-3(2H)-pyridazinone [2][8]

  • Dissolve the 3-chloro-6-substituted pyridazine (0.05 mol) in glacial acetic acid (30 mL).

  • Reflux the solution for 6 hours.

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in water and extract with chloroform.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol.

Step 3: Synthesis of Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate [2][8]

  • To a mixture of the 6-substituted-3(2H)-pyridazinone (0.01 mol) and potassium carbonate (0.02 mol) in acetone (40 mL), add ethyl bromoacetate (0.02 mol).

  • Reflux the mixture overnight.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate.

  • Purify the residue by recrystallization from n-hexane.

Step 4: Synthesis of 6-substituted-3(2H)-pyridazinone-2-yl-acetohydrazide [8]

  • Dissolve the ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate (0.01 mol) in methanol (25 mL).

  • Add hydrazine hydrate (99%, 3 mL) and stir the mixture at room temperature for 3 hours.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol.

Step 5: Synthesis of Final Benzalhydrazone Derivatives (T-Series) [5]

  • In 15 mL of ethanol, mix the 6-substituted-3(2H)-pyridazinone-2-yl-acetohydrazide (0.01 mol) and the desired substituted benzaldehyde (0.01 mol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent.

Protocol 2: MAO-A and MAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds can be determined using a fluorometric assay with recombinant human MAO-A and MAO-B enzymes.

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the appropriate buffer, the test compound at various concentrations, and the MAO enzyme (A or B).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a peroxidase-linked detection reagent.

  • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Enzyme Kinetics Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic studies are performed.

  • Perform the MAO inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate.

  • Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.

  • Analyze the data using Lineweaver-Burk plots (a plot of 1/velocity against 1/[substrate]).

  • The pattern of the lines on the plot will indicate the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

  • The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.[3]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of its inhibition.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Synaptic Transmission DOPAC DOPAC MAOB->DOPAC Pyridazinone Pyridazinone Inhibitor Pyridazinone->MAOB Inhibition Synthesis_Workflow Start Starting Materials (e.g., 3,6-dichloropyridazine) Step1 Step 1: Nucleophilic Substitution Start->Step1 Step2 Step 2: Hydrolysis Step1->Step2 Step3 Step 3: N-Alkylation Step2->Step3 Step4 Step 4: Hydrazinolysis Step3->Step4 Step5 Step 5: Condensation Step4->Step5 Purification Purification & Characterization Step5->Purification MAO_Assay MAO-A/B Inhibition Assay (IC50) Purification->MAO_Assay Kinetics Enzyme Kinetics (Ki, Mechanism) MAO_Assay->Kinetics ADME In Silico/In Vitro ADME (e.g., PAMPA) Kinetics->ADME Lead Lead Compound Identification ADME->Lead SAR_Relationship cluster_R1 R1 Substituent cluster_R2 R2 Substituent (para) cluster_Benzalhydrazone Benzalhydrazone Substituent Core 3(2H)-Pyridazinone Core R1_CF3 -CF3 R1_OCH3 -OCH3 R2_Cl -Cl R2_F -F Benz_m_Br meta-Br Benz_p_Cl para-Cl Potency Increased MAO-B Inhibitory Potency R1_CF3->Potency Higher potency than -OCH3 R2_Cl->Potency Higher potency than -F Benz_m_Br->Potency Higher potency than para-Br Benz_p_Cl->Potency

References

Troubleshooting & Optimization

Optimization of reaction conditions for 6-(aminomethyl)-3(2H)-pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(aminomethyl)-3(2H)-pyridazinone.

I. Synthetic Pathway Overview

The synthesis of 6-(aminomethyl)-3(2H)-pyridazinone can be approached through several key intermediates. A common and effective strategy involves a multi-step synthesis starting from a suitable precursor, which is then functionalized to introduce the aminomethyl group. Two primary routes are highlighted here:

  • Route A: Gabriel Synthesis Pathway This route involves the conversion of a 6-(hydroxymethyl)pyridazinone precursor to a 6-(chloromethyl)pyridazinone, followed by a Gabriel synthesis to introduce the primary amine.

  • Route B: Reductive Amination Pathway This alternative pathway involves the oxidation of the 6-(hydroxymethyl)pyridazinone to a 6-formylpyridazinone, which is then converted to the target amine via reductive amination.

Below are detailed experimental protocols, troubleshooting guides, and FAQs associated with these synthetic routes.

II. Experimental Protocols & Data

Route A: Gabriel Synthesis Pathway

Step 1: Synthesis of 6-(hydroxymethyl)-3(2H)-pyridazinone

A common starting point for this synthesis is the reaction of a suitable keto-acid or its ester with hydrazine. For instance, 4-oxo-5-hexenoic acid can be cyclized with hydrazine hydrate.

Step 2: Synthesis of 6-(chloromethyl)-3(2H)-pyridazinone

The conversion of the hydroxymethyl group to a chloromethyl group is a critical step. This is often achieved using a chlorinating agent like thionyl chloride (SOCl₂).

Detailed Experimental Protocol: Chlorination of 6-(hydroxymethyl)-3(2H)-pyridazinone

  • To a stirred solution of 6-(hydroxymethyl)-3(2H)-pyridazinone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(chloromethyl)-3(2H)-pyridazinone.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone via Gabriel Synthesis

The Gabriel synthesis provides a reliable method for forming primary amines from alkyl halides, avoiding over-alkylation.[1][2]

Detailed Experimental Protocol: Gabriel Amination

  • To a solution of 6-(chloromethyl)-3(2H)-pyridazinone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, add hydrazine hydrate (1.5 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C for 2-3 hours to cleave the phthalimide group. A precipitate of phthalhydrazide will form.

  • Cool the mixture, filter to remove the precipitate, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., ethyl acetate) to remove any remaining non-polar impurities.

  • Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(aminomethyl)-3(2H)-pyridazinone.

  • Purify the product by recrystallization or column chromatography.

StepReactantsReagents/SolventsTypical Yield (%)Key Parameters
2 6-(hydroxymethyl)-3(2H)-pyridazinoneThionyl chloride, Dichloromethane70-85Temperature control during addition, exclusion of moisture.
3 6-(chloromethyl)-3(2H)-pyridazinonePotassium phthalimide, Hydrazine hydrate, DMF60-75Anhydrous conditions for the first step, complete cleavage of phthalimide.

Table 1. Summary of Reaction Conditions and Yields for Route A.

Route B: Reductive Amination Pathway

Step 1: Synthesis of 6-formyl-3(2H)-pyridazinone

This step involves the oxidation of the 6-(hydroxymethyl) group to an aldehyde.

Detailed Experimental Protocol: Oxidation to Aldehyde

  • Dissolve 6-(hydroxymethyl)-3(2H)-pyridazinone (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or use a Swern oxidation protocol.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-formyl-3(2H)-pyridazinone.

  • Use the crude product directly in the next step or purify by column chromatography if necessary.

Step 2: Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[3]

Detailed Experimental Protocol: Reductive Amination

  • Dissolve 6-formyl-3(2H)-pyridazinone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding water.

  • If necessary, adjust the pH to be basic (>10) with a suitable base.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

StepReactantsReagents/SolventsTypical Yield (%)Key Parameters
1 6-(hydroxymethyl)-3(2H)-pyridazinonePCC, Dichloromethane65-80Anhydrous conditions, careful monitoring to prevent over-oxidation.
2 6-formyl-3(2H)-pyridazinoneAmmonium acetate, NaBH₃CN, Methanol50-70pH control, order of addition of reagents.

Table 2. Summary of Reaction Conditions and Yields for Route B.

III. Troubleshooting Guides & FAQs

Route A: Gabriel Synthesis Pathway

Q1: The chlorination of the hydroxymethyl group is giving a low yield. What could be the issue?

A1:

  • Moisture: Thionyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: The addition of thionyl chloride is exothermic. Adding it at 0 °C helps to control the reaction rate and prevent side reactions.

  • Purity of Starting Material: Impurities in the 6-(hydroxymethyl)-3(2H)-pyridazinone can interfere with the reaction. Ensure the starting material is pure.

  • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or addition of a catalytic amount of DMF might be beneficial, but should be done cautiously.

Q2: The Gabriel synthesis is not proceeding as expected, and I am isolating unreacted starting material.

A2:

  • Solvent: DMF is a good solvent for this reaction, but it must be anhydrous. The presence of water can hydrolyze the potassium phthalimide.

  • Temperature: The reaction may require higher temperatures or longer reaction times. Ensure the temperature is maintained at the target for the specified duration.

  • Purity of 6-(chloromethyl)-3(2H)-pyridazinone: Impurities may hinder the nucleophilic substitution. Purify the chloromethyl intermediate before use.

Q3: During the hydrazine-mediated cleavage of the phthalimide, I am getting a complex mixture of products.

A3:

  • Incomplete Cleavage: Ensure a sufficient excess of hydrazine hydrate is used and that the reaction is heated for the required time to ensure complete cleavage.

  • Side Reactions with Hydrazine: Hydrazine can potentially react with other functional groups. While the pyridazinone ring is generally stable under these conditions, it's a possibility. Consider alternative cleavage methods if this is suspected, such as acidic or basic hydrolysis, although these are often harsher.

  • Work-up Issues: The phthalhydrazide precipitate can sometimes be difficult to filter. Ensure it is thoroughly washed to recover any trapped product.

Route B: Reductive Amination Pathway

Q1: The oxidation of the alcohol to the aldehyde is resulting in over-oxidation to the carboxylic acid.

A1:

  • Choice of Oxidant: PCC is a relatively mild oxidant for this transformation. Stronger oxidants like potassium permanganate should be avoided. Dess-Martin periodinane is another alternative mild oxidant.

  • Reaction Time and Temperature: Over-oxidation can occur with prolonged reaction times or higher temperatures. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q2: The reductive amination is giving a low yield of the desired primary amine.

A2:

  • Imine Formation: The formation of the imine is an equilibrium process. To drive the equilibrium towards the imine, you can use a large excess of the ammonia source or remove water from the reaction, for example, by using molecular sieves.

  • pH of the Reaction: The pH is crucial for both imine formation and the reduction step. A slightly acidic pH (around 5-6) is often optimal for imine formation. For the reduction with NaBH₃CN, the reaction is typically run in a buffer or with a weak acid.

  • Choice of Reducing Agent: Sodium cyanoborohydride is effective at reducing imines in the presence of aldehydes. Sodium triacetoxyborohydride is another good option and is less toxic. Standard sodium borohydride can also be used, but it may also reduce the starting aldehyde if the imine formation is not complete.

  • Over-alkylation: Although less common with ammonia, it is possible to form secondary or tertiary amines. Using a large excess of the ammonia source can help to minimize this.

IV. Visualizations

Synthetic_Pathway_6-aminomethyl-3(2H)-pyridazinone cluster_route_A Route A: Gabriel Synthesis cluster_route_B Route B: Reductive Amination start_A 6-(hydroxymethyl)- 3(2H)-pyridazinone intermediate_A 6-(chloromethyl)- 3(2H)-pyridazinone start_A->intermediate_A SOCl₂ phthalimide_intermediate N-protected amine intermediate_A->phthalimide_intermediate Potassium Phthalimide end_A 6-(aminomethyl)- 3(2H)-pyridazinone phthalimide_intermediate->end_A Hydrazine Hydrate start_B 6-(hydroxymethyl)- 3(2H)-pyridazinone intermediate_B 6-formyl- 3(2H)-pyridazinone start_B->intermediate_B PCC or Swern Ox. end_B 6-(aminomethyl)- 3(2H)-pyridazinone intermediate_B->end_B NH₃, NaBH₃CN Troubleshooting_Gabriel_Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield in Gabriel Synthesis cause1 Incomplete reaction of 6-(chloromethyl) precursor problem->cause1 cause2 Moisture in reaction problem->cause2 cause3 Incomplete cleavage of phthalimide problem->cause3 cause4 Side reactions during cleavage problem->cause4 solution1 Increase reaction time/temp. Check purity of starting material. cause1->solution1 solution2 Use anhydrous solvents. Run under inert atmosphere. cause2->solution2 solution3 Use excess hydrazine. Ensure sufficient heating time. cause3->solution3 solution4 Consider alternative cleavage (acidic/basic hydrolysis). cause4->solution4 Troubleshooting_Reductive_Amination cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield in Reductive Amination cause1 Inefficient imine formation problem->cause1 cause2 Incorrect pH problem->cause2 cause3 Reduction of starting aldehyde problem->cause3 cause4 Over-alkylation problem->cause4 solution1 Use excess ammonia source. Add molecular sieves. cause1->solution1 solution2 Optimize pH for imine formation (5-6). cause2->solution2 solution3 Use imine-selective reducing agent (e.g., NaBH₃CN). cause3->solution3 solution4 Use large excess of ammonia source. cause4->solution4

References

Troubleshooting low yield in 6-(aminomethyl)-3(2H)-pyridazinone preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-(aminomethyl)-3(2H)-pyridazinone.

Troubleshooting Guide: Low Yield Diagnosis

Low yields in the synthesis of 6-(aminomethyl)-3(2H)-pyridazinone can arise from several factors, from incomplete reactions to the formation of unwanted byproducts. The following guide provides a structured approach to identifying and resolving common issues.

Problem Area 1: Incomplete Conversion of 6-(chloromethyl)-3(2H)-pyridazinone

Symptom Potential Cause Recommended Action
Significant amount of starting material, 6-(chloromethyl)-3(2H)-pyridazinone, remains after the reaction.Insufficient Reaction Time or Temperature: The amination reaction may not have proceeded to completion.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Poor Nucleophilicity of Aminating Agent: If using a sterically hindered or weakly basic amine, the reaction rate may be slow.Consider using a stronger nucleophile or a less hindered aminating agent. For direct amination, ensure a sufficient excess of ammonia is used. The Gabriel synthesis is a good alternative to avoid over-alkylation.[1][2][3]
Deactivation of Nucleophile: Acidic impurities in the starting material or solvent can protonate the amine, reducing its nucleophilicity.Ensure all reagents and solvents are dry and free of acidic impurities. Consider adding a non-nucleophilic base to scavenge any acid present.

Problem Area 2: Formation of Multiple Products (Over-alkylation)

Symptom Potential Cause Recommended Action
LC-MS or NMR analysis shows the presence of secondary and tertiary amines, in addition to the desired primary amine.Over-alkylation of the Product: The newly formed primary amine is nucleophilic and can react with the starting 6-(chloromethyl)-3(2H)-pyridazinone. This is a common issue with direct amination using ammonia.[2]Use a large excess of ammonia to favor the formation of the primary amine. Alternatively, employ the Gabriel synthesis, which is designed to prevent over-alkylation by using a protected form of the amine.[1][2][4]
Reaction with Solvent: If using a nucleophilic solvent, it may compete with the aminating agent.Use a non-nucleophilic solvent such as Dioxane, Tetrahydrofuran (THF), or Acetonitrile.

Problem Area 3: Degradation of Starting Material or Product

Symptom Potential Cause Recommended Action
Presence of unidentifiable impurities or baseline material on TLC.Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can lead to the decomposition of the pyridazinone ring. The Gabriel synthesis, for example, can involve harsh deprotection conditions.[1]Use milder reaction conditions. For the Gabriel synthesis, consider using hydrazine hydrate for deprotection under neutral conditions (Ing-Manske procedure) instead of strong acid or base hydrolysis.[1][4]
Instability of the 6-(chloromethyl) Intermediate: The starting material may be unstable and prone to decomposition or polymerization.Use the 6-(chloromethyl)-3(2H)-pyridazinone intermediate immediately after preparation and purification. Store it under inert atmosphere at low temperature if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield when preparing 6-(aminomethyl)-3(2H)-pyridazinone via direct amination of 6-(chloromethyl)-3(2H)-pyridazinone?

A1: The most frequent issue is over-alkylation. The product, 6-(aminomethyl)-3(2H)-pyridazinone, is a primary amine and therefore nucleophilic. It can react with the starting material, 6-(chloromethyl)-3(2H)-pyridazinone, to form secondary and tertiary amine byproducts. This side reaction consumes both the starting material and the desired product, leading to a significant decrease in yield.

Q2: How can I prevent over-alkylation during the amination step?

A2: There are two primary strategies to mitigate over-alkylation:

  • Use a large excess of the aminating agent: When using ammonia, employing a large molar excess will statistically favor the reaction of the 6-(chloromethyl) intermediate with ammonia rather than with the product amine.

  • Utilize the Gabriel Synthesis: This method uses potassium phthalimide as an ammonia surrogate.[1][3] The phthalimide anion is nucleophilic, but the resulting N-alkylated phthalimide is not, thus preventing further alkylation.[2] The primary amine is then liberated in a subsequent deprotection step.[1][2]

Q3: I am using the Gabriel synthesis, but my yield is still low. What could be the problem?

A3: Low yields in the Gabriel synthesis can occur at two main stages:

  • Alkylation Step: Incomplete reaction between potassium phthalimide and 6-(chloromethyl)-3(2H)-pyridazinone. Ensure you are using an appropriate polar aprotic solvent (e.g., DMF) and that your reagents are anhydrous.

  • Deprotection Step: The hydrolysis of the N-alkylated phthalimide can be challenging. Acidic or basic hydrolysis often requires harsh conditions which can degrade your product.[4] The Ing-Manske procedure, which uses hydrazine hydrate in refluxing ethanol, is a milder alternative for cleaving the phthalimide.[1][4] However, the separation of the phthalhydrazide byproduct can sometimes be difficult.[1]

Q4: Are there any specific reaction conditions I should be mindful of for the pyridazinone ring itself?

A4: The 3(2H)-pyridazinone ring is generally stable, but can be susceptible to harsh conditions. Strong acids or bases, especially at elevated temperatures, can potentially lead to ring opening or other decomposition pathways. It is advisable to perform reactions under the mildest conditions possible and to monitor the reaction progress closely to avoid prolonged heating.

Q5: What purification methods are recommended for 6-(aminomethyl)-3(2H)-pyridazinone?

A5: The basicity of the aminomethyl group allows for purification by ion-exchange chromatography. Alternatively, column chromatography on silica gel can be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to prevent protonation and tailing of the amine on the silica. Recrystallization from a suitable solvent system can also be an effective final purification step.

Experimental Protocols

Protocol 1: Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone via Gabriel Synthesis

This two-step procedure is designed to minimize over-alkylation.

Step 1: N-Alkylation of Potassium Phthalimide

  • To a solution of 6-(chloromethyl)-3(2H)-pyridazinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Stir the reaction mixture at 60-80 °C and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-((6-oxo-1,6-dihydropyridazin-3-yl)methyl)isoindoline-1,3-dione.

Step 2: Hydrazinolysis of the Phthalimide

  • Suspend the product from Step 1 in ethanol.

  • Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.

  • Reflux the mixture. A thick precipitate of phthalhydrazide should form. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with aqueous HCl to precipitate any remaining phthalhydrazide.

  • Filter the mixture and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 6-(aminomethyl)-3(2H)-pyridazinone.

Quantitative Data Summary

Table 1: Comparison of Amination Methods

MethodKey ReagentsCommon ByproductsTypical Yield RangeAdvantagesDisadvantages
Direct Amination 6-(chloromethyl)-3(2H)-pyridazinone, AmmoniaSecondary and tertiary amines, Quaternary ammonium salt20-50%Simple, one-step reaction.Prone to over-alkylation, often resulting in low yields and difficult purification.[2]
Gabriel Synthesis 1. Potassium phthalimide2. Hydrazine hydratePhthalhydrazide60-85%Avoids over-alkylation, leading to a cleaner product and higher yields.[1][2]Two-step process, deprotection can be challenging, and byproduct removal is necessary.[1]

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Deprotection cluster_product Final Product start1 6-(chloromethyl)-3(2H)-pyridazinone intermediate N-((6-oxo-1,6-dihydropyridazin-3-yl)methyl)phthalimide start1->intermediate + Potassium Phthalimide start2 Potassium Phthalimide product 6-(aminomethyl)-3(2H)-pyridazinone intermediate->product + Hydrazine Hydrate reagent Hydrazine Hydrate (N2H4)

Caption: Gabriel synthesis pathway for 6-(aminomethyl)-3(2H)-pyridazinone.

troubleshooting_workflow start Low Yield Observed q1 Analyze crude product by LC-MS/NMR. Is starting material present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Reaction Complete q1->a1_no No sol1 Increase reaction time/temperature. Check reagent purity. a1_yes->sol1 q2 Are over-alkylation products (secondary/tertiary amines) present? a1_no->q2 a2_yes Over-alkylation Issue q2->a2_yes Yes a2_no Other Issues q2->a2_no No sol2 Use large excess of ammonia OR Switch to Gabriel Synthesis. a2_yes->sol2 sol3 Check for product degradation. Use milder conditions. Consider purification loss. a2_no->sol3

Caption: Troubleshooting workflow for low yield in amination reaction.

References

Technical Support Center: Purification of 6-(Aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of the polar compound 6-(aminomethyl)-3(2H)-pyridazinone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 6-(aminomethyl)-3(2H)-pyridazinone, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Recovery After Column Chromatography - Compound is too polar and is irreversibly adsorbed onto the silica gel.[1] - Inappropriate mobile phase polarity.- Use an amine-functionalized silica column to minimize strong interactions.[1] - Add a competing amine, such as 0.1-2% triethylamine or ammonia, to the mobile phase.[1][2] - Consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]
Streaking or Tailing of the Compound Spot on TLC or Column Fractions - Strong interaction between the basic amine and acidic silanol groups on the silica.[1] - The compound is charged at the pH of the mobile phase.- Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the mobile phase.[1][3] - Use an alternative stationary phase like alumina (neutral or basic) or amine-functionalized silica.[3] - For HPLC, consider using a buffered mobile phase.
Co-elution with Polar Impurities - Insufficient resolution of the chromatographic system. - Impurities have very similar polarity to the target compound.- Optimize the mobile phase gradient to improve separation. - Try a different chromatographic technique, such as ion-exchange chromatography, to exploit differences in charge.[5][6] - Consider using a protecting group strategy to alter the polarity of the target compound for easier separation.
Difficulty in Achieving Crystallization - High polarity of the compound leads to high solubility in many common solvents. - Presence of impurities inhibiting crystal formation.- Attempt crystallization from highly polar solvents like water or ethanol, or mixtures such as ethanol/water.[7] - Convert the amine to a salt (e.g., hydrochloride salt) to facilitate crystallization.[2][7] - Ensure the crude product is of sufficient purity before attempting recrystallization.
Product "Oiling Out" During Recrystallization - The compound is melting in the hot solvent before dissolving. - The solvent is too non-polar for the compound.- Use a higher boiling point solvent or a solvent mixture that allows for dissolution at a lower temperature. - Add a co-solvent in which the compound is less soluble to induce precipitation rather than oiling out upon cooling.
Product Decomposition on Silica Gel - The acidic nature of silica gel can degrade sensitive compounds.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use. - Use a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

1. What is the best starting point for developing a column chromatography method for 6-(aminomethyl)-3(2H)-pyridazinone?

Due to the basic nature of the aminomethyl group, standard silica gel chromatography can be challenging.[1] A good starting point is to use an amine-functionalized silica column with a mobile phase of dichloromethane (DCM) and methanol (MeOH).[1][3] Alternatively, you can use standard silica gel and add 1-2% triethylamine to a DCM/MeOH mobile phase.[1] Start with a low percentage of methanol and gradually increase the polarity.

2. Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography is a viable option, especially for highly polar compounds. You will likely need a highly aqueous mobile phase. A C18 column compatible with 100% aqueous mobile phases is recommended to prevent phase collapse.[8] A typical mobile phase could be a gradient of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

3. What are the best recrystallization solvents for such a polar compound?

For polar compounds like 6-(aminomethyl)-3(2H)-pyridazinone, polar solvents are generally the most suitable for recrystallization.[7] Good solvents to try include:

  • Ethanol

  • Methanol

  • Water

  • Mixtures of the above, such as ethanol/water.

4. How can I form a salt of my compound to aid purification?

Converting the basic aminomethyl group to a salt can significantly alter its solubility and facilitate purification by crystallization.[2][7] To form the hydrochloride salt, dissolve the purified free base in a suitable solvent like ethanol or isopropanol and add a solution of HCl in the same solvent or in diethyl ether dropwise until the pH is acidic. The salt will often precipitate out of the solution.

5. When should I consider using a protecting group strategy?

A protecting group strategy is beneficial when you have multiple reactive sites or when the high polarity and basicity of the amine interfere with purification.[9] By temporarily masking the amine with a protecting group (e.g., Boc or Cbz), you can reduce its polarity and basicity, making it more amenable to standard silica gel chromatography. The protecting group is then removed in a final step after purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography using Amine-Modified Mobile Phase
  • Slurry Preparation: Prepare a slurry of standard silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 1% triethylamine).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude 6-(aminomethyl)-3(2H)-pyridazinone in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Adsorb the sample onto a small amount of silica gel, dry it, and load it onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization via Salt Formation
  • Dissolution: Dissolve the crude or partially purified 6-(aminomethyl)-3(2H)-pyridazinone in a minimal amount of a suitable solvent like isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol dropwise while stirring. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold isopropanol and then with diethyl ether to aid in drying.

  • Drying: Dry the purified salt under vacuum.

Protocol 3: Ion-Exchange Chromatography
  • Resin Selection and Equilibration: Choose a suitable cation exchange resin. Equilibrate the column with a low ionic strength buffer at a pH where the target compound is positively charged.[6][10]

  • Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by changing the pH of the buffer to neutralize the charge on the compound.[10]

  • Desalting: The fractions containing the purified compound will need to be desalted, for example, by dialysis or using a desalting column.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product Crude Crude 6-(aminomethyl)-3(2H)-pyridazinone ColChrom Column Chromatography Crude->ColChrom Recrystal Recrystallization Crude->Recrystal IonEx Ion-Exchange Chromatography Crude->IonEx Pure Pure Product ColChrom->Pure Recrystal->Pure IonEx->Pure

Caption: General purification workflow for 6-(aminomethyl)-3(2H)-pyridazinone.

Chromatography_Decision_Tree Start Streaking on TLC? Add_Amine Add 1% Triethylamine to Mobile Phase Start->Add_Amine Yes Standard_Silica Use Standard Silica Gel Start->Standard_Silica No Yes_Streaking Yes No_Streaking No Use_Amine_Silica Use Amine-Functionalized Silica Add_Amine->Use_Amine_Silica Still Streaking Check_Purity Check Purity Add_Amine->Check_Purity Resolved Use_Amine_Silica->Check_Purity Standard_Silica->Check_Purity

Caption: Decision tree for troubleshooting column chromatography.

References

Overcoming side reactions in the functionalization of 3(2H)-Pyridazinone, 6-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 6-(aminomethyl)-3(2H)-pyridazinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and side reactions during the chemical modification of this versatile scaffold.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments, focusing on overcoming side reactions and improving reaction outcomes.

Issue 1: Lack of Selectivity in Acylation, Alkylation, or Sulfonylation

Q1: I am trying to acylate the primary amino group of 6-(aminomethyl)-3(2H)-pyridazinone, but I am observing side products. What is happening and how can I improve the selectivity?

A1: A common issue is the competing reactivity of the pyridazinone ring nitrogen (N-2) and the exocyclic aminomethyl group. Both are nucleophilic and can react with electrophiles like acyl chlorides, alkyl halides, or sulfonyl chlorides. This often leads to a mixture of N-acylated (on the aminomethyl group), ring-acylated (on N-2), and di-acylated products.

To achieve selective functionalization of the aminomethyl group, an orthogonal protection strategy is highly recommended. This involves protecting the more reactive sites that you do not want to functionalize, carrying out the desired reaction, and then deprotecting.

Recommended Strategy: Orthogonal Protection

An effective approach is to first protect the exocyclic primary amine, then functionalize the pyridazinone ring nitrogen, and finally deprotect the amine for further modification. Alternatively, to functionalize the primary amine, the pyridazinone ring nitrogen can be protected first.

  • Protecting the Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for the primary amine due to its stability under various reaction conditions and its ease of removal under acidic conditions.

  • Protecting the Pyridazinone Ring: The benzyl (Bn) group is a common protecting group for the pyridazinone ring nitrogen. It is stable to the acidic conditions used for Boc deprotection and can be removed by hydrogenolysis.

Below is a workflow illustrating this orthogonal strategy:

orthogonal_protection start 6-(aminomethyl)- 3(2H)-pyridazinone boc_protection Protect aminomethyl group (e.g., with Boc2O, base) start->boc_protection n_boc N-Boc protected intermediate boc_protection->n_boc ring_functionalization Functionalize N-2 of the pyridazinone ring n_boc->ring_functionalization functionalized_protected Fully protected and functionalized pyridazinone ring_functionalization->functionalized_protected boc_deprotection Deprotect aminomethyl group (e.g., with TFA or HCl) functionalized_protected->boc_deprotection final_product Selectively functionalized at N-2 boc_deprotection->final_product dimerization_prevention cluster_0 Problem cluster_1 Solutions cluster_2 Condition Optimization issue Dimerization/ Polymerization solution1 Use Protecting Groups issue->solution1 solution2 Optimize Reaction Conditions issue->solution2 temp Lower Temperature solution2->temp conc Use Dilute Conditions solution2->conc addition Slow Reagent Addition solution2->addition logical_workflow start Start with 6-(aminomethyl)-3(2H)-pyridazinone goal Desired Functionalization Site? start->goal aminomethyl Aminomethyl Group goal->aminomethyl Yes ring_n Pyridazinone Ring (N-2) goal->ring_n No protect_ring Protect Ring N-H (e.g., Benzylation) aminomethyl->protect_ring protect_amine Protect Aminomethyl Group (e.g., Boc Protection) ring_n->protect_amine functionalize_amine Functionalize Aminomethyl Group (Acylation, Alkylation, etc.) protect_ring->functionalize_amine deprotect_ring Deprotect Ring N-H (e.g., Hydrogenolysis) functionalize_amine->deprotect_ring final_amine_mod Final Product: Amine Functionalized deprotect_ring->final_amine_mod functionalize_ring Functionalize Ring N-H protect_amine->functionalize_ring deprotect_amine Deprotect Aminomethyl Group (e.g., Acidolysis) functionalize_ring->deprotect_amine final_ring_mod Final Product: Ring Functionalized deprotect_amine->final_ring_mod

Technical Support Center: HPLC Method for Purity Analysis of 6-(aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 6-(aminomethyl)-3(2H)-pyridazinone.

Experimental Protocols

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated for the determination of the purity of 6-(aminomethyl)-3(2H)-pyridazinone and its degradation products. Forced degradation studies were conducted to ensure the method's specificity.[1][2][3]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 5% B5-20 min: 5% to 40% B20-25 min: 40% B25-27 min: 40% to 5% B27-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (90:10 v/v)

Forced Degradation Study Protocol:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3][4]

Stress ConditionProcedure
Acid Hydrolysis 10 mg of 6-(aminomethyl)-3(2H)-pyridazinone in 10 mL of 0.1 N HCl, heated at 60°C for 24 hours.
Base Hydrolysis 10 mg of 6-(aminomethyl)-3(2H)-pyridazinone in 10 mL of 0.1 N NaOH, heated at 60°C for 24 hours.
Oxidative Degradation 10 mg of 6-(aminomethyl)-3(2H)-pyridazinone in 10 mL of 3% H₂O₂, stored at room temperature for 24 hours.
Thermal Degradation 10 mg of 6-(aminomethyl)-3(2H)-pyridazinone kept at 105°C for 48 hours.
Photolytic Degradation 10 mg of 6-(aminomethyl)-3(2H)-pyridazinone exposed to UV light (254 nm) for 48 hours.

Troubleshooting Guide

TroubleshootingGuide

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the column packing.[5]Add a competing base like triethylamine (0.1%) to the mobile phase. Ensure the mobile phase pH is appropriate to suppress silanol ionization (typically pH 3-4 for C18 columns).
Column degradation or contamination.[6]Replace the column with a new one. Use a guard column to protect the analytical column.
Peak Fronting Sample overload.[7]Reduce the concentration of the sample being injected.
Sample solvent is stronger than the mobile phase.[5]Dissolve the sample in the initial mobile phase composition.
Split Peaks Column void or partially blocked frit.[8]Reverse flush the column at a low flow rate. If the problem persists, replace the column.
Co-elution with an impurity.Review the results from the forced degradation studies to see if a known degradant is eluting at a similar retention time. Adjust the gradient to improve separation.
Baseline Noise or Drift Air bubbles in the pump or detector.[5]Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.
Contaminated mobile phase or detector cell.[5]Prepare fresh mobile phase using high-purity solvents and reagents. Flush the system with a strong solvent like isopropanol.
Poor Peak Shape for All Peaks A void in the column packing.This can occur due to rapid pressure changes. Replace the column.
Slippage of tubing fittings.Check and tighten all PEEK finger-tight fittings.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended for this analysis?

A1: A C18 column is a type of reversed-phase column that is well-suited for retaining and separating moderately polar to non-polar compounds. Given the structure of 6-(aminomethyl)-3(2H)-pyridazinone, which has both polar (aminomethyl, pyridazinone ring) and non-polar (aromatic character) features, a C18 column provides a good starting point for method development.

Q2: What is the purpose of trifluoroacetic acid (TFA) in the mobile phase?

A2: TFA acts as an ion-pairing agent and helps to improve peak shape for basic compounds like 6-(aminomethyl)-3(2H)-pyridazinone. It masks the residual silanol groups on the silica-based stationary phase, reducing peak tailing. It also helps to maintain a consistent pH.

Q3: How should I choose the detection wavelength?

A3: The detection wavelength should be at the maximum absorbance of 6-(aminomethyl)-3(2H)-pyridazinone to achieve the highest sensitivity. This can be determined by running a UV-Vis spectrum of the compound in the mobile phase. A wavelength of 245 nm is a reasonable starting point for pyridazinone-containing structures.

Q4: What should I do if my main peak is not well-separated from an impurity peak?

A4: To improve the resolution between two peaks, you can modify the gradient elution program. A shallower gradient (a slower increase in the percentage of the organic solvent) will generally increase the separation between peaks. You can also experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or a different column chemistry.

Q5: How do I confirm the identity of degradation products?

A5: While this HPLC-UV method can separate and quantify impurities, it cannot definitively identify their structures. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are typically required.

Method Development and Validation Workflow

HPLC_Workflow

References

Refinement of protocols for coupling reactions involving 3(2H)-Pyridazinone, 6-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-(aminomethyl)-3(2H)-pyridazinone and its derivatives in palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 6-(aminomethyl)-3(2H)-pyridazinone in palladium-catalyzed coupling reactions?

A1: The primary challenges stem from the inherent reactivity of the substrate. The free aminomethyl group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Additionally, the pyridazinone ring itself is an electron-deficient heterocycle, which can influence the reactivity of adjacent leaving groups and the overall efficiency of the catalytic cycle. Careful selection of reaction conditions, including the use of appropriate protecting groups for the amine, is often necessary to achieve high yields and purity.

Q2: Is it necessary to protect the aminomethyl group during coupling reactions?

A2: In many cases, protecting the primary amine of the aminomethyl group is highly recommended to prevent catalyst inhibition and side reactions. The Boc (tert-butyloxycarbonyl) group is a common and effective choice as it is stable under many coupling conditions and can be readily removed post-coupling. The decision to use a protecting group will depend on the specific coupling reaction, the nature of the coupling partners, and the overall synthetic strategy.

Q3: Which palladium catalysts and ligands are most effective for coupling reactions with pyridazinone derivatives?

A3: The choice of catalyst and ligand is crucial and often substrate-dependent. For Suzuki-Miyaura couplings of chloro-pyridazinones, catalyst systems like Pd(dppf)Cl₂ and those employing bulky, electron-rich phosphine ligands such as SPhos and XPhos have shown success. For Buchwald-Hartwig aminations, catalyst systems based on ligands like Xantphos can be effective. The optimal combination of palladium precursor and ligand often needs to be determined empirically for a specific transformation.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: Of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Dehalogenation: Reduction of the starting halide to the corresponding hydrocarbon.

  • Protodeborylation: Cleavage of the C-B bond of the organoboron reagent before transmetalation.

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation.

  • Reaction with the Aminomethyl Group: If unprotected, the amine can undergo N-arylation in Buchwald-Hartwig type reactions or coordinate to the palladium center, inhibiting catalysis.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Potential CauseRecommended Solution
Catalyst Inactivation by Unprotected Amine Protect the aminomethyl group with a Boc group.
Poor Catalyst/Ligand Combination Screen a panel of palladium catalysts and ligands. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.
Ineffective Base The choice of base is critical. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also play a role.
Low Reaction Temperature For less reactive chlorides, higher temperatures (e.g., 80-120 °C), potentially with microwave heating, may be required.[1]
Solvent Issues Ensure the solvent is anhydrous and degassed. A mixture of a non-polar solvent (e.g., toluene, dioxane) and water is common for Suzuki reactions.

Issue: Significant formation of homocoupled byproducts.

Potential CauseRecommended Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
Slow Transmetalation Increase the concentration of the boronic acid or use a more reactive boronic ester (e.g., MIDA or pinacol ester).
Incorrect Base A weaker base might slow down the desired reaction, allowing for more time for homocoupling. Experiment with different bases.
Buchwald-Hartwig Amination

Issue: Low conversion of starting material.

Potential CauseRecommended Solution
Catalyst Poisoning The nitrogen atoms of the pyridazinone ring and the aminomethyl side chain can coordinate to the palladium catalyst. Use of bulky ligands can mitigate this.
Sterically Hindered Amine If coupling the pyridazinone with a bulky amine, a more active catalyst system (e.g., a G3 or G4 precatalyst with a biarylphosphine ligand) may be necessary.
Base Incompatibility Strong bases like NaOtBu can sometimes lead to substrate decomposition. Weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable.

Issue: Dehalogenation of the starting material.

Potential CauseRecommended Solution
Presence of Water Ensure all reagents and solvents are strictly anhydrous.
Slow Reductive Elimination The choice of ligand can influence the rate of reductive elimination. Ligands that are more electron-deficient can sometimes accelerate this step.
High Reaction Temperature Running the reaction at the lowest effective temperature can minimize this side reaction.
Sonogashira Coupling

Issue: No reaction or formation of Glaser coupling byproduct.

Potential CauseRecommended Solution
Copper(I) Co-catalyst Inactivity Use freshly purchased, high-purity CuI. The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling).
Inhibition by Amine The amine base (e.g., triethylamine, diisopropylamine) can sometimes interfere. Consider using a different amine or a copper-free Sonogashira protocol.
Catalyst Deactivation Formation of palladium black is a common issue. Ensure rigorous exclusion of oxygen.

Issue: Low yield of the desired product.

Potential CauseRecommended Solution
Poor Solubility Ensure all reactants are soluble in the chosen solvent system. DMF or a mixture of toluene and an amine is often used.
Insufficient Base A sufficient amount of a suitable amine base is required to neutralize the HX generated during the reaction.
Low Reactivity of Halide Aryl chlorides are generally less reactive than bromides and iodides. For chloro-pyridazinones, a more active catalyst system and higher temperatures may be necessary.

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • Reagents should be of high purity.

Protocol 1: Boc-Protection of 6-(aminomethyl)-3(2H)-pyridazinone
  • Dissolve 6-(aminomethyl)-3(2H)-pyridazinone (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.

  • Add a base, such as triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the Boc-protected product.

Protocol 2: Suzuki-Miyaura Coupling of Boc-protected 6-(chloromethyl)-3(2H)-pyridazinone
  • To a reaction vessel, add Boc-protected 6-(chloromethyl)-3(2H)-pyridazinone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture at 80-100 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 6-halo-3(2H)-pyridazinone Derivative
  • In a glovebox or under an inert atmosphere, combine the 6-halo-3(2H)-pyridazinone (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling of a 6-halo-3(2H)-pyridazinone Derivative
  • To a Schlenk flask, add the 6-halo-3(2H)-pyridazinone (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Boc-protected 6-halo-pyridazinone reactants Add: Arylboronic Acid Pd Catalyst Base start->reactants solvent Add Degassed Solvent reactants->solvent heat Heat (80-100 °C) Monitor by TLC/LC-MS solvent->heat extract Aqueous Workup & Extraction heat->extract purify Column Chromatography extract->purify end End: Coupled Product purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Catalyst Inhibition (Unprotected Amine) start->cause1 cause2 Poor Catalyst/Ligand Choice start->cause2 cause3 Ineffective Base/Solvent start->cause3 cause4 Low Temperature start->cause4 sol1 Protect Amine (e.g., Boc) cause1->sol1 sol2 Screen Catalysts & Ligands cause2->sol2 sol3 Optimize Base & Solvent cause3->sol3 sol4 Increase Temperature cause4->sol4

Caption: Troubleshooting logic for low yield in coupling reactions.

References

How to prevent dimerization of 6-(aminomethyl)-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of 6-(aminomethyl)-3(2H)-pyridazinone during their experiments.

Troubleshooting Guide: Unwanted Dimerization

Problem: Characterization of the product from a reaction involving 6-(aminomethyl)-3(2H)-pyridazinone indicates the presence of a significant amount of a higher molecular weight species, suggesting dimerization.

Possible Cause: The primary aminomethyl group of 6-(aminomethyl)-3(2H)-pyridazinone is nucleophilic and can react with another molecule of the same compound, leading to the formation of a dimer. This self-reaction is a common issue with molecules possessing both a nucleophilic and an electrophilic center, or in this case, a reactive primary amine.

Solutions:

  • pH Control: The reactivity of the primary amine is highly dependent on the pH of the solution.

    • Acidic Conditions (pH < 4): Protonation of the amino group to form the ammonium salt significantly reduces its nucleophilicity, thereby inhibiting dimerization.

    • Basic Conditions (pH > 10): While the free amine is more nucleophilic, basic conditions can also catalyze other side reactions. Careful optimization is required.

    • Recommendation: Maintain a slightly acidic pH (around 5-6) during reactions and storage, if compatible with other reagents.

  • Temperature Control: Higher temperatures can accelerate the rate of dimerization.

    • Recommendation: Perform reactions at the lowest temperature compatible with the desired reaction rate. Store the compound and its solutions at low temperatures (e.g., 0-4 °C for short-term and -20 °C for long-term storage).

  • Concentration Management: The rate of a bimolecular reaction like dimerization is dependent on the concentration of the reactant.

    • Recommendation: Use the lowest practical concentration of 6-(aminomethyl)-3(2H)-pyridazinone in your reactions. If possible, add the compound slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Inert Atmosphere: While the primary dimerization mechanism is likely nucleophilic attack, oxidative dimerization can also occur, especially in the presence of trace metals or oxygen.

    • Recommendation: Conduct reactions and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of dimerization for 6-(aminomethyl)-3(2H)-pyridazinone?

A1: The most probable mechanism is an intermolecular nucleophilic substitution, where the primary amino group of one molecule attacks an electrophilic site on another molecule. Another possibility is the formation of an imine intermediate followed by further reaction. The exact mechanism can be influenced by reaction conditions such as pH, temperature, and the presence of catalysts.

Q2: How can I protect the aminomethyl group to prevent dimerization?

A2: Protecting the primary amino group as a carbamate is a highly effective strategy. The two most common protecting groups for amines are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

  • Boc Protection: React 6-(aminomethyl)-3(2H)-pyridazinone with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The resulting Boc-protected compound is stable under a wide range of conditions.

  • Fmoc Protection: React 6-(aminomethyl)-3(2H)-pyridazinone with Fmoc-Cl or Fmoc-OSu in the presence of a mild base. The Fmoc group is stable to acidic conditions but can be readily removed with a mild base like piperidine.

The choice between Boc and Fmoc protection depends on the overall synthetic strategy and the stability of other functional groups in the molecule to the deprotection conditions.

Q3: Are there any specific storage conditions recommended for 6-(aminomethyl)-3(2H)-pyridazinone to minimize dimerization?

A3: Yes, proper storage is crucial.

  • Solid Form: Store the compound as a stable salt (e.g., hydrochloride salt) in a cool, dry place, protected from light.

  • Solutions: If solutions are required, prepare them fresh whenever possible. If storage is necessary, use a slightly acidic buffer (pH 5-6) and store at low temperatures (-20 °C or below). Avoid prolonged storage of solutions, especially at neutral or basic pH.

Experimental Protocols

Boc Protection of 6-(aminomethyl)-3(2H)-pyridazinone

Objective: To protect the primary amino group of 6-(aminomethyl)-3(2H)-pyridazinone with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 6-(aminomethyl)-3(2H)-pyridazinone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-(aminomethyl)-3(2H)-pyridazinone (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.2 equivalents) or an excess of sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • If DCM was used, separate the organic layer. If THF was used, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.

  • Purify the product by column chromatography or recrystallization if necessary.

Deprotection of Boc-protected 6-(aminomethyl)-3(2H)-pyridazinone

Objective: To remove the Boc protecting group to regenerate the free amine.

Materials:

  • Boc-protected 6-(aminomethyl)-3(2H)-pyridazinone

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of water or methanol and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Data Presentation

ParameterCondition to Minimize DimerizationRationale
pH Slightly acidic (pH 5-6)Protonation of the amine reduces its nucleophilicity.
Temperature Low (0-4 °C for reactions, ≤ -20 °C for storage)Reduces the rate of the bimolecular dimerization reaction.
Concentration LowDecreases the probability of intermolecular collisions.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative side reactions.
Chemical Modification Protection of the amino group (e.g., Boc, Fmoc)Blocks the reactive site, preventing any intermolecular reactions.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_product Product A 6-(aminomethyl)-3(2H)-pyridazinone (Molecule 1) Dimer Dimer A->Dimer Nucleophilic Attack B 6-(aminomethyl)-3(2H)-pyridazinone (Molecule 2) B->Dimer

Caption: Plausible dimerization pathway of 6-(aminomethyl)-3(2H)-pyridazinone.

Prevention_Workflow Start Start: 6-(aminomethyl)-3(2H)-pyridazinone Protect Protect Amino Group (e.g., Boc, Fmoc) Start->Protect Reaction Perform Desired Reaction Protect->Reaction Deprotect Deprotect Amino Group Reaction->Deprotect End Final Product Deprotect->End

Caption: Experimental workflow for preventing dimerization using a protecting group strategy.

Technical Support Center: Optimization of Protecting Group Strategy for the Aminomethyl Function

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing protecting group strategies for the aminomethyl (-CH₂NH₂) function. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information and troubleshooting advice for common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a protecting group for an aminomethyl function?

A1: The selection of a suitable protecting group is a crucial step in any multi-step synthesis.[1] For the aminomethyl group, the primary considerations are:

  • Orthogonality: The protecting group must be stable under the reaction conditions required for transformations elsewhere in the molecule and should be removable under specific conditions that do not affect other functional or protecting groups.[1][2]

  • Stability: The chosen group must withstand the entire synthetic sequence until its removal is desired. This includes stability towards acidic, basic, oxidative, and reductive conditions that may be employed.

  • Cleavage Conditions: The deprotection method should be high-yielding and not compromise the integrity of the target molecule.[3] Conditions can range from strongly acidic or basic to mild enzymatic or hydrogenolysis reactions.

  • Substrate Compatibility: The protecting group and the conditions for its introduction and removal should not lead to side reactions with other functional groups present in your substrate.

Q2: What are the most common protecting groups for the aminomethyl function?

A2: The most widely used protecting groups for primary amines, including the aminomethyl group, are carbamates. The three most common carbamate protecting groups are:

  • tert-Butoxycarbonyl (Boc): This is a highly popular protecting group due to its stability under a wide range of conditions and its facile removal with moderate to strong acids.[4][5]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which offers a mild and highly specific deprotection method.[6]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, making it orthogonal to both Boc and Cbz groups.[7] This is particularly useful in complex syntheses requiring multiple, selective deprotections.[2]

Q3: What does "orthogonal protection strategy" mean, and why is it important?

A3: An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[1][2] For instance, a molecule might contain a Boc-protected aminomethyl group (acid-labile), a Cbz-protected secondary amine (hydrogenolysis-labile), and an Fmoc-protected aniline (base-labile). This allows for the selective deprotection and subsequent reaction of each amine at different stages of the synthesis, providing precise control over the construction of complex molecules.[2]

Q4: I am experiencing incomplete deprotection of my Boc-protected aminomethyl group. What could be the cause?

A4: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: While trifluoroacetic acid (TFA) is commonly used, some substrates may require stronger acids or longer reaction times.

  • Steric Hindrance: If the aminomethyl group is in a sterically congested environment, the acid may have difficult access. In such cases, longer reaction times or elevated temperatures may be necessary.

  • Acid-Labile Substrate: If your molecule contains other acid-sensitive groups, you may be using milder acidic conditions that are insufficient for complete Boc removal. In this case, a different protecting group strategy might be more appropriate.

  • Inadequate Scavengers: Deprotection of Boc generates a tert-butyl cation, which can lead to side reactions with nucleophilic residues (e.g., tryptophan, methionine).[8] Ensure you are using appropriate scavengers like triisopropylsilane (TIS) or water to trap these cations.

Q5: Can I use Fmoc protection for a molecule that is sensitive to bases?

A5: Fmoc deprotection is typically achieved using a secondary amine base like piperidine.[7] If your molecule contains base-labile functional groups (e.g., esters, epoxides), this can be problematic. However, the reaction conditions can sometimes be optimized by using a milder base or a shorter reaction time. For highly base-sensitive substrates, it is advisable to choose an alternative protecting group that is cleaved under neutral or acidic conditions, such as Cbz or Boc.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions During Boc Deprotection
Symptom Possible Cause Recommended Solution
Mass spectrum shows addition of +56 Da Alkylation of nucleophilic sites (e.g., Trp, Met, Tyr) by the tert-butyl cation generated during deprotection.[8]Add scavengers such as triisopropylsilane (TIS), water, or thioanisole to the cleavage cocktail to trap the tert-butyl cation.[8]
Formation of deletion products in peptide synthesis Incomplete deprotection of the previous Boc-protected amino acid residue.[9]Increase the deprotection time or use a stronger acid concentration if the substrate is stable. For difficult sequences, a double deprotection step may be necessary.
Degradation of the target molecule The molecule contains other acid-sensitive functional groups that are not stable to the Boc deprotection conditions.Consider using a milder acid for deprotection (e.g., HCl in dioxane) or switch to an orthogonal protecting group strategy (e.g., Fmoc or Cbz).
Issue 2: Incomplete Cbz Deprotection by Hydrogenolysis
Symptom Possible Cause Recommended Solution
Starting material remains after prolonged reaction time Catalyst poisoning. Sulfur-containing compounds, and some nitrogen heterocycles can poison the palladium catalyst.Use a higher catalyst loading or a different type of catalyst (e.g., Pearlman's catalyst). Pre-treating the substrate to remove potential poisons may also be effective.
Reaction is slow or stalls Insufficient hydrogen pressure or poor mixing.Ensure the reaction is performed under a positive pressure of hydrogen (a balloon is often sufficient for small scale) and with vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen.
Formation of byproducts Over-reduction of other functional groups (e.g., alkynes, nitro groups).Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Using a more selective catalyst or catalyst poison can sometimes help.
Issue 3: Side Reactions During Fmoc Deprotection
Symptom Possible Cause Recommended Solution
Formation of a byproduct with the same mass as the desired product Racemization at a stereocenter adjacent to a carbonyl group, catalyzed by the basic conditions.Use a milder base for deprotection (e.g., DBU in low concentrations) or reduce the reaction time. Adding an acidic additive to the coupling step can also help suppress racemization.
Formation of deletion sequences in peptide synthesis Incomplete Fmoc deprotection.[10]Increase the deprotection time or perform a double deprotection. The use of a stronger, non-nucleophilic base like DBU in combination with piperidine can also enhance deprotection efficiency.[10]
Formation of piperidine adducts The dibenzofulvene byproduct of Fmoc cleavage can react with the newly deprotected amine.Ensure a sufficient excess of piperidine is used to effectively scavenge the dibenzofulvene.

Data Presentation: Comparison of Common Aminomethyl Protecting Groups

Protecting GroupStructureIntroduction ReagentsCleavage ConditionsStabilityOrthogonal To
Boc
alt text
(Boc)₂O, base (e.g., Et₃N, NaOH)[5]Strong acid (e.g., TFA, HCl in dioxane)[5]Stable to base, hydrogenolysis, and mild acid.[5]Fmoc, Cbz
Cbz
alt text
Cbz-Cl, base (e.g., NaHCO₃, Et₃N)[6]Catalytic hydrogenolysis (H₂, Pd/C)[6]Stable to acid and base.[6]Boc, Fmoc
Fmoc
alt text
Fmoc-Cl or Fmoc-OSu, base[7]Base (e.g., 20% piperidine in DMF)[7]Stable to acid and hydrogenolysis.[7]Boc, Cbz

Experimental Protocols

Protocol 1: Boc Protection of an Aminomethyl Group

Materials:

  • Aminomethyl-containing substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminomethyl-containing substrate (1.0 eq) in DCM or THF.

  • Add Et₃N (1.2 eq) or an aqueous solution of NaOH (1.2 eq).

  • Add (Boc)₂O (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • If using an organic solvent, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of an Aminomethyl Group

Materials:

  • Aminomethyl-containing substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

  • Dichloromethane (DCM) or a mixture of THF and water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aminomethyl-containing substrate (1.0 eq) in DCM or a 2:1 mixture of THF and water.

  • Add NaHCO₃ (2.0 eq) or Et₃N (1.2 eq).

  • Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

  • If using a biphasic system, separate the layers. If using an organic solvent, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Fmoc Deprotection of an Aminomethyl Group

Materials:

  • Fmoc-protected aminomethyl substrate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected substrate in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Visualizations

Caption: Decision tree for selecting a suitable protecting group for the aminomethyl function.

G cluster_1 General Experimental Workflow start Aminomethyl Substrate protection Protection Reaction (e.g., with (Boc)₂O or Cbz-Cl) start->protection protected Protected Aminomethyl Substrate protection->protected synthesis Synthetic Transformations protected->synthesis deprotection Deprotection Reaction (e.g., TFA or H₂/Pd-C) synthesis->deprotection final_product Final Product with Free Aminomethyl Group deprotection->final_product G cluster_2 Orthogonal Protection Strategy Example molecule Molecule with Multiple Amines Boc-NH-CH₂- Fmoc-NH-R Cbz-NH-R' deprotect_fmoc 1. Base (e.g., Piperidine) molecule->deprotect_fmoc react_amine1 2. React with deprotected amine deprotect_fmoc->react_amine1 deprotect_boc 3. Acid (e.g., TFA) react_amine1->deprotect_boc react_amine2 4. React with deprotected aminomethyl deprotect_boc->react_amine2 deprotect_cbz 5. Hydrogenolysis (H₂, Pd/C) react_amine2->deprotect_cbz final_product Final Product deprotect_cbz->final_product

References

Technical Support Center: Scale-up Synthesis of 3(2H)-Pyridazinone, 6-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3(2H)-Pyridazinone, 6-(aminomethyl)-. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during laboratory and pilot plant production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the synthetic stage, from starting materials to final product purification, to help you quickly identify and resolve issues.

I. Synthesis of 6-(Chloromethyl)-3(2H)-pyridazinone (Intermediate)

A common route to 3(2H)-Pyridazinone, 6-(aminomethyl)- involves the preparation of a 6-(halomethyl) intermediate. This section addresses potential problems in this initial step.

Question 1: Low yield during the chlorination of 6-methyl-3(2H)-pyridazinone.

Answer: Low yields in the chlorination step are often attributed to suboptimal reaction conditions or degradation of the starting material or product. Here are some troubleshooting steps:

  • Reagent Purity: Ensure the purity of your 6-methyl-3(2H)-pyridazinone starting material. Impurities can lead to side reactions and lower the overall yield.

  • Chlorinating Agent: The choice and handling of the chlorinating agent are critical.

    • N-Chlorosuccinimide (NCS): When using NCS, ensure it is fresh and has not decomposed. The reaction is typically initiated by a radical initiator like benzoyl peroxide or AIBN. Ensure the initiator is added at the correct temperature and in the appropriate amount.

    • Sulfuryl Chloride (SO₂Cl₂): This reagent can be effective but may lead to more aggressive and less selective chlorination if not controlled properly. Ensure slow addition and maintain the recommended reaction temperature.

  • Solvent: The choice of solvent is important for solubility and reaction rate. Dichloromethane or chloroform are commonly used. Ensure the solvent is dry, as water can react with some chlorinating agents.

  • Temperature Control: Overheating can lead to the formation of multiple chlorinated byproducts and decomposition. Maintain a stable and controlled temperature throughout the reaction. On a larger scale, efficient heat dissipation is crucial.

  • Work-up Procedure: During the work-up, quenching of the excess chlorinating agent and careful pH adjustment are important to prevent product degradation.

Experimental Protocol: Synthesis of 6-(Chloromethyl)-3(2H)-pyridazinone

This protocol is a general guideline. Optimization for specific scales and equipment is recommended.

  • Reaction Setup: In a reactor suitable for the intended scale, suspend 6-methyl-3(2H)-pyridazinone in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching: After completion, cool the reaction mixture and quench any remaining NCS with a reducing agent like sodium thiosulfate solution.

  • Extraction and Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G start Start: 6-methyl-3(2H)-pyridazinone suspend Suspend in Dichloromethane start->suspend add_reagents Add NCS and Benzoyl Peroxide suspend->add_reagents reflux Reflux and Monitor (TLC/HPLC) add_reagents->reflux cool_quench Cool and Quench with Na₂S₂O₃ reflux->cool_quench extract_wash Extract and Wash cool_quench->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify end_product Product: 6-(Chloromethyl)-3(2H)-pyridazinone purify->end_product

II. Amination of 6-(Chloromethyl)-3(2H)-pyridazinone

The introduction of the aminomethyl group is a key transformation. The Gabriel synthesis is a common and effective method to avoid over-alkylation.

Question 2: Low yield or incomplete reaction during the Gabriel synthesis.

Answer: The Gabriel synthesis involves the reaction of 6-(chloromethyl)-3(2H)-pyridazinone with potassium phthalimide. Issues at this stage can often be traced to the following:

  • Potassium Phthalimide Quality: Ensure the potassium phthalimide is dry and of high purity. Moisture can hydrolyze the phthalimide salt, reducing its nucleophilicity.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the potassium phthalimide. Ensure the solvent is anhydrous.

  • Temperature: The reaction usually requires heating. The optimal temperature should be determined experimentally, but insufficient heat can lead to a sluggish or incomplete reaction. On a large scale, uniform heating is critical.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.

  • Side Reactions: The chloromethyl group can be susceptible to elimination reactions under strongly basic conditions or at elevated temperatures, leading to byproduct formation.

Question 3: Difficulty in the deprotection of the phthalimide group.

Answer: The final step is the removal of the phthaloyl group to yield the desired primary amine. This can be a challenging step to drive to completion and to purify the product from the phthalhydrazide byproduct.

  • Hydrazine Hydrate: This is the most common reagent for deprotection. Ensure a sufficient excess of hydrazine hydrate is used. The reaction is typically carried out in a protic solvent like ethanol or methanol.

  • Reaction Temperature: The deprotection usually requires refluxing. Ensure adequate heating and reaction time for complete cleavage.

  • Phthalhydrazide Byproduct: Phthalhydrazide is often insoluble and precipitates from the reaction mixture.

    • Filtration: While filtration can remove the bulk of the byproduct, some may remain in the solution, co-precipitating with the product upon cooling or concentration.

    • Acid-Base Extraction: The desired amine is basic and can be separated from the neutral phthalhydrazide by acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., HCl). The amine will move to the aqueous layer as its hydrochloride salt. The layers are then separated, and the aqueous layer is basified to precipitate the free amine.

  • Alternative Deprotection Methods: If the use of hydrazine is problematic due to safety or downstream processing concerns, other deprotection methods can be considered, although they may be less common for this specific substrate.

Experimental Protocol: Gabriel Synthesis and Deprotection

  • Phthalimide Alkylation:

    • Dissolve potassium phthalimide in anhydrous DMF in a suitable reactor.

    • Add a solution of 6-(chloromethyl)-3(2H)-pyridazinone in DMF dropwise at a controlled temperature.

    • Heat the mixture and monitor the reaction until completion.

    • Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide. Filter and wash the solid.

  • Deprotection:

    • Suspend the N-substituted phthalimide in ethanol.

    • Add hydrazine hydrate and reflux the mixture.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and filter to remove the precipitated phthalhydrazide.

    • Concentrate the filtrate and purify the crude 3(2H)-Pyridazinone, 6-(aminomethyl)- by recrystallization or acid-base extraction followed by crystallization.

G start Low Yield in Gabriel Synthesis check_reagents Check Reagent Quality (Potassium Phthalimide, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn check_conditions->incomplete_rxn side_reactions Side Reactions Observed? incomplete_rxn->side_reactions No optimize_temp_time Optimize Temperature and Time incomplete_rxn->optimize_temp_time Yes consider_alt_base Consider Milder Base/Conditions side_reactions->consider_alt_base Yes deprotection_issue Difficulty in Deprotection? side_reactions->deprotection_issue No success Successful Synthesis optimize_temp_time->success purify_sm Purify Starting Material consider_alt_base->success increase_hydrazine Increase Hydrazine Excess deprotection_issue->increase_hydrazine Yes deprotection_issue->success No optimize_deprotection_cond Optimize Reflux Time/Temp increase_hydrazine->optimize_deprotection_cond improve_purification Improve Purification (Acid-Base Extraction) optimize_deprotection_cond->improve_purification improve_purification->success

III. Purification and Isolation

The final stage of isolating a pure product is critical for pharmaceutical applications.

Question 4: The final product is difficult to crystallize or "oils out".

Answer: "Oiling out," where the product separates as a liquid instead of a solid during crystallization, is a common issue, especially with compounds that have some degree of polarity and hydrogen bonding capabilities.

  • Solvent System: The choice of crystallization solvent is paramount.

    • Single Solvent: If using a single solvent, ensure you are not using one in which the product is too soluble. A solvent in which the product has high solubility at high temperatures and low solubility at low temperatures is ideal.

    • Solvent/Anti-solvent System: This is often effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Then, allow the solution to cool slowly.

  • Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Purity of Crude Material: Impurities can significantly impact crystallization. If the crude product is highly impure, consider a preliminary purification step like a quick column chromatography or an acid-base wash before attempting crystallization.

  • Seeding: Adding a small crystal of the pure product to the supersaturated solution can induce crystallization.

Question 5: What are the common impurities to look out for in the final product?

Answer: The impurity profile will depend on the synthetic route and reaction conditions. Common impurities could include:

  • Unreacted Starting Materials: 6-(Chloromethyl)-3(2H)-pyridazinone or the N-substituted phthalimide intermediate.

  • Byproducts from Side Reactions: Such as elimination products from the chloromethyl intermediate.

  • Phthalhydrazide: From the deprotection step.

  • Over-alkylated Amines: While the Gabriel synthesis is designed to prevent this, under certain conditions, small amounts of secondary amine formation might be possible.

  • Residual Solvents: Ensure that the final product is adequately dried to remove any residual solvents from the reaction or purification steps.

Analytical techniques such as HPLC, LC-MS, and NMR spectroscopy are essential for identifying and quantifying these impurities.

Data Summary

ParameterLab Scale (Typical)Pilot Scale (Considerations)
Reaction Volume 50 mL - 1 L10 L - 100 L
Reagent Addition Manual (dropping funnel)Automated (dosing pump) for better control
Temperature Control Heating mantle/ice bathJacketed reactor with precise temperature control
Mixing Magnetic stirrerOverhead mechanical stirrer (ensure good mixing)
Reaction Time HoursMay need adjustment based on heat/mass transfer
Yield 60-80% (variable)Target >70% with high purity
Purity (HPLC) >95%>99% for pharmaceutical applications

Disclaimer: The experimental protocols and troubleshooting advice provided here are intended as a general guide. All synthetic procedures should be performed by qualified personnel in a properly equipped laboratory, with appropriate safety precautions in place. Scale-up of chemical processes should be conducted with a thorough understanding of the reaction thermodynamics and potential hazards.

Technical Support Center: Optimizing 6-(aminomethyl)-3(2H)-pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the drug-like properties of 6-(aminomethyl)-3(2H)-pyridazinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Question: I am experiencing low yields during the cyclization of the γ-keto acid with hydrazine hydrate to form the pyridazinone ring. What are the common causes and solutions?

Answer: Low yields in this step are often attributed to incomplete reaction, side product formation, or difficult purification. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Solvent: Ensure the solvent is appropriate for the reaction. While ethanol is commonly used, exploring higher boiling point solvents like n-butanol or toluene might improve reaction kinetics if the reaction is slow.

    • Temperature: The reaction often requires heating. Ensure the reaction mixture is reaching and maintaining the optimal temperature. A temperature that is too high can lead to decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low yield, while extended reaction times can lead to the formation of impurities.

  • Purification:

    • Recrystallization: This is a common method for purifying the product. Experiment with different solvent systems to find one that provides good recovery and purity.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.

Question: I am observing multiple spots on my TLC after the synthesis of 6-aryl-2,3,4,5-tetrahydro-3-thiopyridazinones, suggesting the formation of side products. What are the likely impurities and how can I minimize them?

Answer: The formation of multiple products can be due to side reactions. Common side products can include unreacted starting materials or regioisomers.

  • Control of Reaction Conditions:

    • Temperature Control: Maintain a consistent and optimal reaction temperature. Fluctuations can lead to the formation of undesired byproducts.

    • Stoichiometry: Ensure the correct stoichiometric ratios of reactants are used. An excess of one reactant can lead to the formation of specific side products.

  • Purification Strategy:

    • A combination of purification techniques might be necessary. Initial purification by column chromatography can be followed by recrystallization to obtain a highly pure product.

Improving Drug-Like Properties

Question: My 6-(aminomethyl)-3(2H)-pyridazinone derivative shows poor aqueous solubility. How can I improve it?

Answer: Poor solubility is a common challenge. The pyridazine moiety itself can improve water solubility, but modifications to the overall structure are often necessary.[1]

  • Structural Modification:

    • Introduce Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH), carboxyl (-COOH), or additional amine (-NH2) groups can increase hydrophilicity.

    • Salt Formation: If your compound has a basic nitrogen (like the aminomethyl group), forming a pharmaceutically acceptable salt (e.g., hydrochloride, sulfate) can significantly enhance aqueous solubility.

  • Formulation Strategies:

    • Co-solvents: Investigate the use of co-solvents in your formulations. The solubility of 6-phenyl-pyridazin-3(2H)-one has been shown to be significantly higher in solvents like DMSO, PEG-400, and Transcutol compared to water.[2][3]

Question: My compound exhibits high cytotoxicity in preliminary in vitro assays. What strategies can I employ to reduce its toxicity?

Answer: High cytotoxicity can be a major hurdle. Reducing toxicity often involves modifying the molecule to decrease off-target effects.

  • Structure-Toxicity Relationship (STR) Studies:

    • Synthesize a small library of analogs with modifications at different positions of the pyridazinone scaffold and the aminomethyl side chain.

    • Evaluate the cytotoxicity of these analogs to identify structural features associated with toxicity. This can help in designing new compounds with a better safety profile.

  • Targeted Delivery:

    • While more advanced, consider conjugation to a targeting moiety that directs the compound to the desired cells or tissues, thereby reducing systemic exposure and off-target toxicity.

Question: My derivative shows good in vitro activity but has poor metabolic stability. How can I address this?

Answer: Poor metabolic stability can limit the in vivo efficacy of a compound. Amine analogs of pyridazinones have been reported to show excellent metabolic stability.[4]

  • Identify Metabolic Hotspots:

    • Use in vitro metabolic stability assays with liver microsomes or hepatocytes to identify the parts of the molecule that are most susceptible to metabolism.

  • Block Metabolism:

    • Introduce chemical modifications at the metabolic hotspots. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can block metabolism at that position.

    • Consider incorporating the pyridazinone into a more rigid, fused ring system, as seen in some tricyclic pyridazinone derivatives, which can sometimes improve metabolic stability.[5]

Data Presentation

Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K [3][6]

SolventMole Fraction Solubility (x 10⁻¹)
Dimethyl sulfoxide (DMSO)4.73
Polyethylene glycol-400 (PEG-400)4.12
Transcutol®3.46
Ethyl acetate (EA)0.81
2-Butanol0.218
1-Butanol0.211
Propylene glycol (PG)0.150
Isopropyl alcohol (IPA)0.144
Ethylene glycol (EG)0.127
Ethanol0.0822
Methanol0.0518
Water0.000126

Table 2: Inhibitory Activity of Selected Pyridazinone Derivatives against MAO-B [7]

CompoundIC₅₀ (µM)Selectivity Index (SI) for MAO-B vs MAO-A
TR2 -OCH₃4-Cl0.2784.96
TR16 -CF₃4-Cl0.17>235.29

Experimental Protocols

General Synthesis of 6-Aryl-2,3,4,5-tetrahydro-pyridazin-3-one[8]
  • Step 1: Friedel-Crafts Acylation:

    • To a solution of the appropriate aromatic hydrocarbon in a suitable solvent (e.g., nitrobenzene), add succinic anhydride.

    • Cool the mixture in an ice bath and add anhydrous aluminum chloride portion-wise with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the resulting β-aroylpropionic acid with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Cyclization:

    • Dissolve the β-aroylpropionic acid from Step 1 in a suitable solvent like ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 6-aryl-2,3,4,5-tetrahydro-pyridazin-3-one.

In Vitro Vasodilating Activity Assay[9]
  • Preparation of Aortic Rings:

    • Isolate the thoracic aorta from a euthanized rat.

    • Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

  • Experimental Setup:

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Procedure:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

    • Induce contraction with a vasoconstrictor agent (e.g., phenylephrine).

    • Once a stable contraction is achieved, add the test pyridazinone derivatives in a cumulative manner to obtain a concentration-response curve.

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start Starting Materials (Aromatic Hydrocarbon, Succinic Anhydride) friedel_crafts Friedel-Crafts Acylation start->friedel_crafts cyclization Cyclization with Hydrazine Hydrate friedel_crafts->cyclization purification Purification (Recrystallization/ Chromatography) cyclization->purification final_product Pure Pyridazinone Derivative purification->final_product in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) final_product->in_vitro adme_tox ADME/Tox Profiling (Solubility, Stability, Toxicity) final_product->adme_tox in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis adme_tox->sar_analysis

Caption: A typical experimental workflow for the synthesis and evaluation of pyridazinone derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT MTOR MTOR AKT->MTOR MTOR->Transcription Pyridazinone Pyridazinone-based FGFR Inhibitor Pyridazinone->FGFR Inhibits FGF FGF Ligand FGF->FGFR Binds

References

Technical Support Center: Enhancing Selectivity of 6-(Aminomethyl)-3(2H)-Pyridazinone Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(aminomethyl)-3(2H)-pyridazinone based inhibitors. The information is designed to address common challenges encountered during experimental work and to aid in the development of more selective compounds.

Frequently Asked Questions (FAQs)

Q1: My 6-(aminomethyl)-3(2H)-pyridazinone based inhibitor shows activity against multiple kinases in a screening panel. How can I improve its selectivity?

A1: Broad kinase activity is a common challenge. To enhance selectivity, consider the following medicinal chemistry strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the aminomethyl side chain and substitutions on the pyridazinone core. Even small changes can significantly impact kinase binding affinity and selectivity.

  • Targeting Unique Features: Exploit less conserved regions of the kinase ATP-binding site. For example, targeting the gatekeeper residue or the DFG motif in its inactive (DFG-out) conformation can lead to higher selectivity.[1]

  • Introduction of Bulky Groups: Incorporating larger functional groups can create steric hindrance that prevents binding to the more conserved ATP pockets of off-target kinases.

Q2: I am observing a significant discrepancy between my inhibitor's biochemical IC50 and its cellular potency (EC50). What could be the reason?

A2: Discrepancies between biochemical and cellular assays are common. Potential reasons include:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • High Intracellular ATP Concentration: The high concentration of ATP in cells (mM range) can outcompete ATP-competitive inhibitors, leading to a weaker effect compared to biochemical assays where ATP concentrations are often lower.

  • Off-Target Effects in Cells: The observed cellular phenotype might be due to the inhibition of an unexpected kinase or signaling pathway that is critical for cell viability.

  • Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.

Q3: How do I choose the right assay to determine the selectivity profile of my inhibitor?

A3: A multi-faceted approach is recommended:

  • Biochemical Kinase Panels: Screen your inhibitor against a large panel of recombinant kinases (e.g., >200 kinases) to identify its primary targets and potential off-targets. This provides a broad overview of its kinase-wide selectivity.

  • Cellular Target Engagement Assays: Use techniques like NanoBRET™ or cellular thermal shift assays (CETSA) to confirm that the inhibitor binds to its intended target within a cellular context.

  • Phospho-protein Western Blotting: Analyze the phosphorylation status of downstream substrates of your target kinase in treated cells to confirm functional inhibition of the signaling pathway.

  • Cell-Based Proliferation/Viability Assays: Use cell lines that are known to be dependent on the activity of your target kinase to assess the functional consequences of inhibition.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in biochemical assays.
Potential Cause Troubleshooting Step
Reagent Variability Ensure consistent quality and concentration of ATP, substrate, and enzyme across experiments.
Assay Conditions Maintain consistent buffer composition, pH, temperature, and incubation times.
Compound Precipitation Check the solubility of your inhibitor in the assay buffer. Use a lower concentration of DMSO if necessary.
Enzyme Activity Verify the activity of your kinase stock, as it can degrade over time with improper storage.
Problem 2: High background signal in cell-based assays.
Potential Cause Troubleshooting Step
Compound Fluorescence Test the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay.
Cellular Autofluorescence Optimize cell density and use appropriate background correction methods.
Non-specific Antibody Binding (Western Blot) Optimize antibody concentrations and blocking conditions. Include appropriate isotype controls.
Problem 3: Off-target effects dominating the cellular phenotype.
Potential Cause Troubleshooting Step
Inhibition of a critical off-target kinase Use a structurally distinct inhibitor of your primary target to see if it recapitulates the same phenotype.
Perform a rescue experiment by expressing a drug-resistant mutant of your primary target.
General Cellular Toxicity Assess cell viability using multiple methods (e.g., trypan blue exclusion, Annexin V staining) to distinguish between targeted and toxic effects.

Quantitative Data

The following tables summarize the inhibitory activity of representative pyridazinone-based inhibitors against their primary targets and in cellular assays.

Table 1: In Vitro Inhibitory Activity of Pyridazinone-Based CSK Inhibitors [1]

CompoundCSK HTRF IC50 (nM)ZAP-70 Cellular EC50 (nM)
4 3118
6 3120
13 324
14 331

Table 2: Selectivity and Pharmacokinetic Properties of Pyridazinone-Based CSK Inhibitors [1]

CompoundFSI(100)¹Human Microsomal T1/2 (min)Mouse Microsomal T1/2 (min)
4 2.51641
6 1.3<15<15
13 1.3>120>120
14 0.4>120>120

¹ FSI(100): Percent of 238 kinases tested with an IC50 value within 100-fold of the compound's CSK HTRF IC50. A lower number indicates higher selectivity.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CSK HTRF Assay)[1]

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of C-terminal Src Kinase (CSK).

Materials:

  • Recombinant human CSK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Test compounds (6-(aminomethyl)-3(2H)-pyridazinone derivatives)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, CSK enzyme, and biotinylated peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular ZAP-70 Phosphorylation Assay[1]

This protocol measures the inhibition of ZAP-70 phosphorylation in Jurkat T-cells, a downstream event of CSK activity.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-ZAP-70 (Tyr319), anti-total-ZAP-70, and appropriate secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Seed Jurkat T-cells in a 96-well plate.

  • Pre-incubate the cells with serially diluted test compounds for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-10 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with anti-phospho-ZAP-70 and anti-total-ZAP-70 antibodies.

  • Develop the blot using an appropriate chemiluminescence substrate and image the bands.

  • Quantify the band intensities and normalize the phospho-ZAP-70 signal to the total ZAP-70 signal.

  • Calculate the percent inhibition of ZAP-70 phosphorylation for each compound concentration and determine the EC50 value.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling biochem_start HTRF Kinase Assay biochem_data IC50 Determination biochem_start->biochem_data selectivity_start Kinase Panel Screen biochem_data->selectivity_start Lead Compounds cell_start Cell-Based Phosphorylation Assay cell_data EC50 Determination cell_start->cell_data cell_data->selectivity_start selectivity_data Selectivity Index (FSI) selectivity_start->selectivity_data

Caption: Experimental workflow for inhibitor characterization.

csk_signaling_pathway TCR TCR LCK_active LCK (active) pY394 TCR->LCK_active Activation LCK_inactive LCK (inactive) pY505 LCK_active->LCK_inactive Phosphorylation (Y505) ZAP70 ZAP-70 LCK_active->ZAP70 Phosphorylation CSK CSK CSK->LCK_inactive Phosphorylation (Y505) Inhibitor 6-(aminomethyl)-3(2H)- pyridazinone Inhibitor Inhibitor->CSK Inhibition Downstream Downstream Signaling (T-cell activation) ZAP70->Downstream

Caption: Simplified CSK signaling pathway and inhibitor action.

cmet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation Inhibitor Pyridazinone Inhibitor Inhibitor->cMet Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Overview of the c-Met signaling pathway.

References

Validation & Comparative

Comparative Analysis of 6-(Aminomethyl)-3(2H)-pyridazinone and its 6-Substituted Analogs in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological activities of 6-substituted-3(2H)-pyridazinone analogs, with a focus on their anti-inflammatory properties. While specific experimental data for 6-(aminomethyl)-3(2H)-pyridazinone is not extensively available in the current literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by summarizing the structure-activity relationships (SAR) of this class of compounds. The provided data on various 6-substituted analogs will aid in predicting the potential efficacy and mechanism of action of novel derivatives, including the aminomethyl analog.

The pyridazinone scaffold is a versatile pharmacophore that has been extensively studied for its wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The substituent at the 6-position of the pyridazinone ring plays a crucial role in determining the compound's biological potency and selectivity. This guide focuses on the anti-inflammatory effects, particularly the inhibition of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).

Quantitative Analysis of Anti-Inflammatory Activity

To provide a clear comparison of the anti-inflammatory potential of various 6-substituted pyridazinone analogs, the following tables summarize their inhibitory activities against key inflammatory targets. The data presented is collated from various studies and serves as a representative overview.

Table 1: Inhibition of LPS-Induced NF-κB Activity by 6-Substituted Pyridazinone Analogs

Compound ID6-SubstituentIC50 (µM) for NF-κB InhibitionReference
1 5-(3-Methoxybenzyl)-3-methyl-4-phenyl19.2 ± 0.1[1]
2 5-(3-Methoxybenzyl)-3-methyl22.4 ± 5.2[1]
3 4-(4-Bromophenyl)-5-(3-methoxybenzyl)-3-methyl37.0 ± 0.4[1]

Table 2: Inhibition of COX-2 by 6-Substituted Pyridazinone Analogs

Compound ID6-SubstituentIC50 (µM) for COX-2 InhibitionSelectivity Index (COX-1/COX-2)Reference
4 4-(4-Methoxyphenyl)0.05208[2]
5 4-(4-Chlorophenyl)0.07>142[2]
6 4-(4-Fluorophenyl)0.09>111[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Inhibition of LPS-Induced NF-κB Transcriptional Activity

This assay evaluates the ability of the compounds to inhibit the activation of the NF-κB signaling pathway in response to lipopolysaccharide (LPS), a potent inflammatory stimulus.[1]

  • Cell Line: Human monocytic THP1-Blue cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin, and 10 µg/mL Blastocidin.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

    • The cells are pre-incubated with various concentrations of the test compounds for 1 hour.

    • LPS (100 ng/mL) is then added to the wells to induce NF-κB activation.

    • The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Measurement of NF-κB Activity:

    • After incubation, the cell supernatant is collected.

    • The SEAP activity in the supernatant is measured using a colorimetric substrate such as QUANTI-Blue™.

    • The absorbance is read at 620-650 nm.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the vehicle-treated control, and the IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[1]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compounds against the COX-1 and COX-2 enzymes, which are critical in the inflammatory cascade.[2]

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Assay Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution containing a heme cofactor.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is terminated by the addition of a stopping solution (e.g., a solution of HCl).

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: NF-κB Inhibition Assay A Seed THP1-Blue cells in 96-well plates B Pre-incubate with test compounds A->B C Induce with LPS (100 ng/mL) B->C D Incubate for 24 hours C->D E Measure SEAP activity in supernatant D->E F Calculate IC50 values E->F

Caption: Workflow for determining the inhibition of LPS-induced NF-κB activity.

G cluster_1 Signaling Pathway: LPS-induced NF-κB Activation cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Inhibitor 6-Substituted Pyridazinone Analog Inhibitor->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene G cluster_3 Signaling Pathway: COX-2 Mediated Inflammation AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor 6-Substituted Pyridazinone Analog Inhibitor->COX2 Inhibits

References

Validating the in vivo efficacy of 6-(aminomethyl)-3(2H)-pyridazinone in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a series of amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, hereafter referred to as Pyridazinone Derivatives, against standard non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on preclinical animal models of pain and inflammation, offering insights into the potential therapeutic utility of this class of compounds.

Data Presentation: Comparative Efficacy

The in vivo analgesic and anti-inflammatory activities of the Pyridazinone Derivatives were evaluated and compared with the standard drugs, aspirin and indomethacin. The following tables summarize the comparative efficacy based on published findings.[1][2][3][4]

Table 1: Analgesic Activity of Pyridazinone Derivatives vs. Aspirin

CompoundAnimal ModelEfficacy Compared to Aspirin (100 mg/kg)
Pyridazinone Derivative 7cp-Benzoquinone-induced writhing in miceEquipotent
Pyridazinone Derivative 7dp-Benzoquinone-induced writhing in miceEquipotent
Pyridazinone Derivative 7kp-Benzoquinone-induced writhing in miceEquipotent

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives vs. Indomethacin

CompoundAnimal ModelEfficacy Compared to Indomethacin (10 mg/kg)
Pyridazinone Derivative 7cCarrageenan-induced paw edema in ratsEquipotent
Pyridazinone Derivative 7dCarrageenan-induced paw edema in ratsEquipotent
Pyridazinone Derivative 7kCarrageenan-induced paw edema in ratsEquipotent

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Analgesic Activity: p-Benzoquinone-Induced Writhing Test

This model is used to assess the peripheral analgesic activity of a compound.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compounds (Pyridazinone Derivatives) and the standard drug (Aspirin) are administered orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle.

  • Induction of Writhing: After a specific period (e.g., 30 minutes) to allow for drug absorption, a 0.1% solution of p-benzoquinone in distilled water is injected intraperitoneally to induce a writhing response.

  • Observation: Immediately after the injection of p-benzoquinone, the mice are placed in an observation chamber, and the number of writhes (a wave of contraction of the abdominal musculature followed by extension of the hind limbs) is counted for a set period (e.g., 5-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are housed in standard conditions and allowed to acclimatize.

  • Grouping: Rats are randomly assigned to control, standard, and test groups.

  • Drug Administration: The test compounds (Pyridazinone Derivatives) and the standard drug (Indomethacin) are administered orally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Mandatory Visualization

Signaling Pathway

The analgesic and anti-inflammatory effects of many pyridazinone derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. The diagram below illustrates the simplified COX-2 signaling pathway.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Cytokines Cytokines (e.g., IL-1β, TNF-α) PLA2 Phospholipase A2 Cytokines->PLA2 Growth_Factors Growth Factors Growth_Factors->PLA2 PLA2->Arachidonic_Acid releases Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->COX2 inhibits

Caption: Simplified COX-2 signaling pathway in inflammation and pain.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of the Pyridazinone Derivatives.

Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_induction Induction Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization (Mice or Rats) Randomization Randomization into Groups (Control, Standard, Test) Animal_Acclimatization->Randomization Drug_Administration Drug Administration (Vehicle, Standard, Pyridazinone Derivative) Randomization->Drug_Administration Induction_Analgesia p-Benzoquinone Injection (Analgesia Model) Drug_Administration->Induction_Analgesia Induction_Inflammation Carrageenan Injection (Inflammation Model) Drug_Administration->Induction_Inflammation Observation_Analgesia Count Writhing Responses Induction_Analgesia->Observation_Analgesia Measurement_Inflammation Measure Paw Volume Induction_Inflammation->Measurement_Inflammation Data_Analysis Data Analysis (% Inhibition) Observation_Analgesia->Data_Analysis Measurement_Inflammation->Data_Analysis

Caption: General workflow for in vivo analgesic and anti-inflammatory testing.

References

Structure-Activity Relationship of 6-Substituted-3(2H)-Pyridazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone core is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted-3(2H)-pyridazinone derivatives, focusing on their anti-inflammatory, analgesic, cardiovascular, and anticancer properties. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the in vitro and in vivo activities of various 6-substituted-3(2H)-pyridazinone derivatives, highlighting the influence of different substituents on their biological effects.

Table 1: Anti-inflammatory and Analgesic Activity
Compound ID6-Substituent2-SubstituentTargetIC50/EC50In Vivo Activity (Model)Reference
1 4-Methoxyphenyl-HCOX-215.56 nMSuperior to indomethacin (Carrageenan-induced rat paw edema)[1]
2 3,4-Dimethoxyphenyl-HCOX-219.77 nMSuperior to indomethacin (Carrageenan-induced rat paw edema)[1]
3 4-Fluorophenyl-HCOX-217.21 nMNot specified[1]
4 4-Chlorophenyl-HCOX-218.93 nMNot specified[1]
5 4-AcylaminophenylPhenylInodilating AgentNot specifiedPotent inodilatory properties[2]
6 Phenyl2-acetyl-2-(p-substituted benzal) hydrazoneAnalgesicNot specifiedMore potent than aspirin and indomethacin[2]
7 3,5-dimethyl-4-chloro-1-pyrazolylAcetic acidAnalgesic/Anti-inflammatoryNot specifiedPotent activity[2]
Table 2: Cardiovascular Activity
Compound ID6-Substituent2-SubstituentTarget/ActivityEC50/IC50In Vivo/In Vitro ModelReference
8 4-Substituted phenyl-HVasorelaxantLower than hydralazineAortic vasorelaxation[3]
9 4-CarboxymethyloxyphenylAmide derivativesVasodilator0.051 µMNot specified[4]
10 ArylN,O-dibenzylVasodilator/Antiplatelet35.3 µMNot specified[4]
11 Fluoroaryl-HVasorelaxantNot specifiedNot specified[4]
12 4-MethanesulfonamidophenylPhenyl (4,5-dihydro)InodilatorNot specifiedSignificant inodilatory properties[2]
Table 3: Enzyme Inhibitory Activity
Compound ID6-SubstituentTarget EnzymeIC50SelectivityReference
13 Aryl or pyridyl (via ethenyl spacer)COX-215.56-19.77 nMSI: 24-38 (1.4-2.2 fold higher than celecoxib)[1]
14 4-(5-methoxy-1H-indol-3-yl)PDE4BPromising activitySelective for PDE4B[5]
15 4-(3-methoxy/3-trifluoromethylphenyl)piperazine-1-yl/morpholinoMAO-BNot specifiedSelective[6]
16 Benzocinnolinone derivativeSTAT3Promising inhibitorNot specified[7]
17 Triazole substitutedAcetylcholinesterase (AChE)Ki: 2.35 ± 0.18 µMNot specified[8]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used in the evaluation of 6-substituted-3(2H)-pyridazinone derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the selective inhibition of COX isoforms. The general procedure involves:

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation : The test compounds at various concentrations are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) containing a cofactor like hematin.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • Quantification : The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model to assess acute inflammation. The protocol is as follows:

  • Animal Model : Wistar rats are typically used.

  • Compound Administration : The test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Edema : After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat.

  • Measurement of Edema : The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.[1]

In Vitro Vasorelaxant Activity Assay

This assay measures the ability of a compound to relax pre-constricted blood vessels.

  • Tissue Preparation : Thoracic aortic rings are isolated from rats (e.g., Wistar rats) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction : The aortic rings are pre-constricted with a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Compound Addition : Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

  • Measurement : The changes in tension are recorded using an isometric force transducer.

  • Data Analysis : The vasorelaxant effect is expressed as a percentage of the pre-contraction. EC50 values are determined from the concentration-response curves.[3][4]

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the SAR of 6-substituted-3(2H)-pyridazinone derivatives.

SAR_Workflow cluster_Discovery Drug Discovery & Development A Lead Identification (Pyridazinone Core) B Chemical Synthesis (6-Substituent Variation) A->B C In Vitro Screening (e.g., Enzyme Assays) B->C D SAR Analysis C->D E Lead Optimization D->E E->B Iterative Design F In Vivo Testing (Animal Models) E->F G Preclinical Development F->G

Caption: A typical workflow for the discovery and development of novel 6-substituted-3(2H)-pyridazinone derivatives.

COX2_Inhibition_Pathway cluster_Inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinone 6-Aryl-3(2H)-pyridazinone Derivatives Pyridazinone->COX2 Inhibition

Caption: The inhibitory mechanism of 6-aryl-3(2H)-pyridazinone derivatives on the COX-2 pathway in inflammation.

Cardiovascular_Action cluster_Vascular Mechanism of Vasodilation Pyridazinone 6-Substituted-3(2H)-pyridazinone Derivatives ENOS eNOS Activation Pyridazinone->ENOS NO Nitric Oxide (NO) Upregulation ENOS->NO SmoothMuscle Vascular Smooth Muscle Relaxation NO->SmoothMuscle Vasodilation Vasodilation SmoothMuscle->Vasodilation

Caption: A proposed signaling pathway for the vasodilatory effects of certain 6-substituted-3(2H)-pyridazinone derivatives.[3]

This guide provides a snapshot of the extensive research on 6-substituted-3(2H)-pyridazinone derivatives. The presented data and pathways illustrate the importance of the substituent at the 6-position in determining the pharmacological profile of these compounds, offering a valuable resource for the design of new and more potent therapeutic agents.

References

6-(Aminomethyl)-3(2H)-pyridazinone vs. Established Anxiolytics: A Comparative Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Pyridazinone Derivative Shows Potential as a GABA-A Receptor Modulator, Warranting Comparative Analysis with Established Benzodiazepines.

For researchers and scientists in the field of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. The pyridazinone scaffold has emerged as a versatile pharmacophore with a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This guide provides a comparative analysis of a novel pyridazinone derivative, 6-(aminomethyl)-3(2H)-pyridazinone, against established anxiolytic drugs, namely Diazepam and Alprazolam.

While direct experimental data for 6-(aminomethyl)-3(2H)-pyridazinone is not yet available, its structural analogy to the endogenous neurotransmitter γ-aminobutyric acid (GABA) strongly suggests its potential to interact with the GABA-A receptor. This hypothesis is supported by studies on structurally related arylaminopyridazine derivatives of GABA, which have been shown to act as competitive antagonists at the GABA-A receptor site.[1][2][3] This guide, therefore, presents a forward-looking comparison based on the known pharmacology of the pyridazinone class and the well-established profiles of benzodiazepines.

Mechanism of Action: A Tale of Two Modulators

The primary target for both the hypothetical action of 6-(aminomethyl)-3(2H)-pyridazinone and the established mechanism of benzodiazepines is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. However, their anticipated modes of interaction differ significantly.

6-(Aminomethyl)-3(2H)-pyridazinone (Hypothesized): Based on the evidence from related pyridazinone compounds, 6-(aminomethyl)-3(2H)-pyridazinone is postulated to act as a direct competitive antagonist at the GABA binding site on the GABA-A receptor.[1][2][3] This means it would compete with the endogenous ligand GABA for the same binding pocket. The functional consequence of this interaction (i.e., whether it would be a silent antagonist, a partial agonist, or an inverse agonist) remains to be experimentally determined.

Established Drugs (Diazepam and Alprazolam): In contrast, benzodiazepines like Diazepam and Alprazolam are positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a distinct site on the receptor, known as the benzodiazepine binding site, which is different from the GABA binding site. This binding event enhances the effect of GABA by increasing the frequency of channel opening, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABA's inhibitory effect is responsible for their anxiolytic, sedative, and anticonvulsant properties.

Comparative Data Summary

The following table summarizes the key pharmacological and clinical parameters for 6-(aminomethyl)-3(2H)-pyridazinone (based on hypothetical action and the need for experimental verification) and the established benzodiazepines, Diazepam and Alprazolam.

Parameter6-(Aminomethyl)-3(2H)-pyridazinoneDiazepamAlprazolam
Drug Class Pyridazinone DerivativeBenzodiazepineBenzodiazepine
Mechanism of Action Hypothesized: Competitive Antagonist at GABA-A ReceptorPositive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A Receptor
Binding Site GABA binding site (orthosteric)Benzodiazepine binding site (allosteric)Benzodiazepine binding site (allosteric)
Binding Affinity (Ki) To be determined~3-10 nM~2-8 nM
Clinical Efficacy To be determinedProven efficacy in anxiety disorders, muscle spasms, and seizures.[4][5]Proven efficacy in panic disorder and generalized anxiety disorder.[1][6]
Potential Advantages Potentially novel mechanism for modulating GABAergic neurotransmission, which could lead to a different side-effect profile.Well-established efficacy and long history of clinical use.Rapid onset of action, particularly effective for panic attacks.[1]
Potential Disadvantages Unknown efficacy and safety profile. Potential for pro-convulsant effects if it acts as a pure antagonist.Sedation, cognitive impairment, potential for dependence and withdrawal symptoms.Similar to Diazepam, with a higher potential for dependence and more severe withdrawal symptoms.

Experimental Protocols

To empirically determine the pharmacological profile of 6-(aminomethyl)-3(2H)-pyridazinone and enable a direct comparison with established drugs, the following key experiments are essential.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity of the test compound to the GABA-A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 6-(aminomethyl)-3(2H)-pyridazinone for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Rat cortical membranes are prepared by homogenization and differential centrifugation to isolate the fraction rich in synaptic membranes containing GABA-A receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]GABA or [³H]muscimol).

  • Competition Binding: A range of concentrations of the unlabeled test compound (6-(aminomethyl)-3(2H)-pyridazinone) is added to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assay using Patch-Clamp Technique

This assay assesses the functional effect of the test compound on the GABA-A receptor ion channel activity.

Objective: To determine if 6-(aminomethyl)-3(2H)-pyridazinone modulates GABA-induced chloride currents and to characterize its mode of action (agonist, antagonist, or modulator).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subunit composition) are used.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: GABA is applied to the cell to elicit an inward chloride current. The test compound is then co-applied with GABA to assess its effect on the GABA-induced current.

  • Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed. An increase in the GABA-induced current in the presence of the test compound would suggest a positive allosteric modulatory effect. A decrease would suggest an antagonistic or negative modulatory effect. Application of the test compound alone will determine if it has direct agonist activity.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Conversion GABA_vesicle GABA GAD->GABA_vesicle Packaging GABAA_Receptor GABA-A Receptor GABA_vesicle->GABAA_Receptor Binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Pyridazinone 6-(aminomethyl)-3(2H)-pyridazinone (Hypothesized Antagonist) Pyridazinone->GABAA_Receptor Competes with GABA Benzodiazepine Benzodiazepines (Positive Allosteric Modulator) Benzodiazepine->GABAA_Receptor Enhances GABA effect

Caption: Signaling pathway of GABA-A receptor and points of intervention.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone Binding_Assay Radioligand Binding Assay (GABA-A Receptor) Synthesis->Binding_Assay Test Compound Patch_Clamp Electrophysiology (Patch-Clamp) Animal_Models Anxiety Models (e.g., Elevated Plus Maze) Binding_Assay->Animal_Models Characterized Compound Patch_Clamp->Animal_Models Functional Data Tox_Studies Toxicology and Pharmacokinetic Studies

Caption: Experimental workflow for novel anxiolytic drug discovery.

Conclusion and Future Directions

The structural similarity of 6-(aminomethyl)-3(2H)-pyridazinone to GABA, coupled with the known GABAergic activity of related pyridazinone compounds, presents a compelling case for its investigation as a novel modulator of the GABA-A receptor. While benzodiazepines have a long-standing role in the treatment of anxiety and panic disorders, their side-effect profile, including sedation and dependence, drives the search for alternative therapeutic strategies.

The hypothesized competitive antagonist mechanism of 6-(aminomethyl)-3(2H)-pyridazinone at the GABA-A receptor represents a departure from the allosteric modulation of benzodiazepines. Elucidating the precise nature of this interaction through the experimental protocols outlined in this guide is a critical next step. Should this compound exhibit partial agonism or a unique modulatory profile, it could offer a novel therapeutic avenue with a potentially improved safety and tolerability profile compared to existing anxiolytics. Further in-vivo studies in animal models of anxiety would be warranted to explore its therapeutic potential. The data presented herein provides a framework for the rational evaluation of this promising new chemical entity.

References

Unveiling the Binding Secrets of a Potential Therapeutic Agent: A Comparative Guide to Validating 6-(aminomethyl)-3(2H)-pyridazinone's Interaction with FABP4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug discovery, validating the binding mode of a novel compound is a critical step. This guide provides a comprehensive comparison of molecular docking predictions with established experimental validation techniques for 6-(aminomethyl)-3(2H)-pyridazinone, a pyridazinone derivative with therapeutic potential. By targeting Fatty Acid Binding Protein 4 (FABP4), a protein implicated in metabolic diseases and cancer, this small molecule presents a promising avenue for new treatments.

This guide will delve into the computational prediction of the binding interaction between 6-(aminomethyl)-3(2H)-pyridazinone and FABP4, and compare its predicted affinity with that of other known FABP4 inhibitors, including other pyridazinone derivatives and established drugs. Furthermore, we will provide detailed experimental protocols for robustly validating these in-silico findings.

At the Core of the Interaction: Molecular Docking Insights

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein, providing insights into the binding affinity and the key molecular interactions driving the complex formation. For 6-(aminomethyl)-3(2H)-pyridazinone, docking studies against FABP4 reveal a plausible binding mode within the protein's hydrophobic pocket.

The predicted binding pose suggests that the pyridazinone core of the molecule establishes crucial hydrogen bonds with key residues in the FABP4 binding site. The aminomethyl group is also predicted to form favorable electrostatic interactions, further stabilizing the complex. The docking score, a measure of the predicted binding affinity, can be used for a preliminary comparison with other potential inhibitors.

dot

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (e.g., FABP4 from PDB) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure (6-(aminomethyl)-3(2H)-pyridazinone) PrepLig Prepare Ligand (Generate 3D Conformation, Assign Charges) Ligand->PrepLig GridGen Grid Box Generation (Define Binding Site) PrepProt->GridGen Docking Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Docking GridGen->Docking Analyze Analyze Results (Binding Poses, Docking Scores) Docking->Analyze Visualize Visualize Interaction (e.g., PyMOL, Discovery Studio) Analyze->Visualize

Caption: A generalized workflow for performing molecular docking simulations.

Putting Predictions to the Test: A Comparative Analysis

To contextualize the potential of 6-(aminomethyl)-3(2H)-pyridazinone as a FABP4 inhibitor, its computationally predicted binding affinity is compared with experimentally determined values for other pyridazinone derivatives and established FABP inhibitors. This comparison provides a valuable benchmark for its potential efficacy.

CompoundTargetMethodBinding Affinity (IC50/Ki)Reference
6-(aminomethyl)-3(2H)-pyridazinone FABP4Molecular Docking (Predicted)To be determinedN/A
4-amino-6-phenyl-2H-pyridazin-3-one (4b)FABP4Fluorescence DisplacementIC50 = 2.97 µMFloresta, G., et al. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum.[1][2][3]
4-ureido-6-phenyl-2H-pyridazin-3-one (25a)FABP4Fluorescence DisplacementIC50 = 3.15 µMFloresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals.[1][4]
BMS309403FABP4Ligand Displacement AssayKi < 2 nMSulsky, R., et al. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP). Bioorganic & Medicinal Chemistry Letters.[5][6][7][8]
SB-FI-26FABP5Fluorescence DisplacementKi = 0.86 µMFeng, Y., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. Biochemistry.[9][10]

The Gold Standard: Experimental Validation Protocols

While molecular docking provides a powerful predictive tool, experimental validation is paramount. The following are detailed protocols for key biophysical and molecular biology techniques to definitively characterize the binding of 6-(aminomethyl)-3(2H)-pyridazinone to FABP4.

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Experimental Protocol:

  • Immobilization of FABP4:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified FABP4 protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of 6-(aminomethyl)-3(2H)-pyridazinone in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the compound over the immobilized FABP4 surface, followed by a dissociation phase with running buffer.

    • A reference flow cell (without immobilized protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the purified FABP4 protein and the 6-(aminomethyl)-3(2H)-pyridazinone compound extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the FABP4 solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the 6-(aminomethyl)-3(2H)-pyridazinone solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

dot

Validation_Process Binding Mode Validation Process cluster_computational Computational Prediction cluster_experimental Experimental Validation Docking Molecular Docking (Predicts Binding Pose & Affinity) SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Docking->SPR Guides Experiment ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) Docking->ITC Guides Experiment SDM Site-Directed Mutagenesis (Identifies Key Residues) Docking->SDM Identifies potential residues to mutate SPR->SDM Confirms interaction at specific site ITC->SDM Confirms interaction at specific site

Caption: The logical flow for validating a predicted binding mode.

Site-Directed Mutagenesis to Pinpoint Key Interactions

Site-directed mutagenesis allows for the targeted mutation of specific amino acid residues in the protein to assess their importance in ligand binding.

Experimental Protocol:

  • Mutant Design and Generation:

    • Based on the molecular docking predictions, identify key amino acid residues in the FABP4 binding pocket that are predicted to interact with 6-(aminomethyl)-3(2H)-pyridazinone.

    • Design primers containing the desired mutations (e.g., alanine substitution) and use a site-directed mutagenesis kit to introduce these mutations into the FABP4 expression plasmid.

    • Verify the mutations by DNA sequencing.

  • Protein Expression and Purification:

    • Express and purify the mutant FABP4 proteins using the same procedure as for the wild-type protein.

  • Binding Assays:

    • Perform SPR or ITC experiments with the mutant proteins and 6-(aminomethyl)-3(2H)-pyridazinone.

  • Analysis:

    • A significant reduction or loss of binding affinity for a mutant protein compared to the wild-type protein confirms the importance of the mutated residue in the binding of 6-(aminomethyl)-3(2H)-pyridazinone.

Conclusion

The validation of the binding mode of 6-(aminomethyl)-3(2H)-pyridazinone to FABP4 is a multi-faceted process that combines computational prediction with rigorous experimental verification. Molecular docking provides a valuable starting point by identifying a plausible binding pose and allowing for preliminary comparisons with other inhibitors. However, techniques such as SPR, ITC, and site-directed mutagenesis are essential to confirm the direct interaction, quantify the binding affinity and thermodynamics, and pinpoint the key molecular determinants of binding. This comprehensive approach is crucial for the confident advancement of promising therapeutic candidates in the drug discovery pipeline.

References

Comparative Cytotoxicity: Unveiling Selective Efficacy of Anticancer Agents on Cancerous vs. Non-cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

The selective eradication of cancer cells while sparing healthy tissue is the cornerstone of effective chemotherapy. Understanding the differential cytotoxic effects of anticancer agents on malignant versus non-malignant cells is therefore paramount in the development of novel cancer therapeutics. This guide provides a comparative analysis of the cytotoxicity of commonly used chemotherapeutic drugs on cancerous and their non-cancerous counterparts, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Doxorubicin and Cisplatin in various breast and lung cancer cell lines compared to non-cancerous cell lines from the same tissue origin. Lower IC50 values indicate greater cytotoxicity.

CompoundCell LineCell TypeTissue of OriginIC50 Value (µM)
Doxorubicin MCF-7CancerousBreast0.140 - 8.306[1][2][3]
MDA-MB-231CancerousBreast6.602[2]
BT-474CancerousBreast1.57[3]
MCF-10A Non-cancerous Breast > 1 (less sensitive than cancer lines) [1][4][5]
Cisplatin A549CancerousLung9 - 36.94[6][7]
H1299CancerousLung27[6]
H460CancerousLung> 5 (significant viability decrease at 5µM)[8]
BEAS-2B Non-cancerous Lung 3.5 - 47.43 (more sensitive in some cases) [6][7]

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10][11]

Objective: To determine the IC50 value of a compound by measuring the metabolic activity of cells.

Materials:

  • 96-well microtiter plates

  • Cancerous and non-cancerous cell lines

  • Complete cell culture medium

  • Test compound (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Experimental workflow for determining IC50 values using the MTT assay.

Doxorubicin_Pathway cluster_dox Doxorubicin Action cluster_dna DNA Damage cluster_response Cellular Response Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Notch Notch Pathway Activation Dox->Notch p53 p53 Activation DNA_Intercalation->p53 Topo_II->p53 ROS->p53 Caspase_Activation Caspase Activation p53->Caspase_Activation Notch->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.

References

A Head-to-Head Comparison of Vasodilator Effects: Hydralazine vs. Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilator effects of the established drug hydralazine and various investigational pyridazinone derivatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations of signaling pathways, this document aims to be a valuable resource for researchers in cardiovascular pharmacology and drug discovery.

Quantitative Comparison of Vasodilator Potency

The vasodilator effects of hydralazine and a range of pyridazinone derivatives have been quantified in numerous preclinical studies. The following tables summarize the half-maximal effective concentration (EC50) values obtained from ex vivo experiments, providing a direct comparison of their potency in inducing vascular relaxation. Lower EC50 values indicate greater potency.

Table 1: Vasorelaxant Activity of Pyridazinone Derivatives Compared to Hydralazine

CompoundEC50 (μM)Reference
Hydralazine18.21[1]
Compound 4f0.0136[2][3]
Compound 4h0.0117[2][3]
Compound 5d0.0053[2][3]
Compound 5e0.0025[2][3]
Compound 2e0.1162[4]
Compound 2h0.07154[4]
Compound 2j0.02916[4]
Acid 50.339[1]
Ester analog 41.225[1]
4-methoxyphenylhydrazide derivative 10c1.204[1]

Table 2: Additional Pyridazinone Derivatives and Their Vasodilator Activity

Compound SeriesRange of EC50 (μM)Reference
Series 4a–l0.0117–2.2680[2][3]
Series 5a–h0.0025–2.9480[2][3]

Experimental Protocols

The data presented in this guide were primarily generated using the isolated rat aortic ring assay. This ex vivo method is a standard for assessing the vasoactive properties of pharmacological compounds.

Isolated Rat Aortic Ring Assay

1. Tissue Preparation:

  • Male Wistar rats (200-250 g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • Adherent connective and fatty tissues are removed, and the aorta is cut into rings of 3-4 mm in width.

  • For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a small wire. The absence of endothelium is confirmed by the lack of relaxation in response to acetylcholine (10 µM).

2. Apparatus and Setup:

  • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

3. Experimental Procedure:

  • The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

  • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (KCl, 60-80 mM).

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compounds (hydralazine or pyridazinone derivatives) are added to the organ bath.

  • The relaxation response is measured as a percentage decrease from the pre-contracted tone.

  • The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated from the concentration-response curve.

G cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Measurement & Analysis Rat Rat Thoracic Aorta Excision Thoracic Aorta Excision Rat->Thoracic Aorta Excision Cleaning & Sectioning into Rings Cleaning & Sectioning into Rings Thoracic Aorta Excision->Cleaning & Sectioning into Rings Endothelium Removal (optional) Endothelium Removal (optional) Cleaning & Sectioning into Rings->Endothelium Removal (optional) Aortic Ring Mounting Aortic Ring Mounting Endothelium Removal (optional)->Aortic Ring Mounting Organ Bath Organ Bath Aortic Ring Mounting->Organ Bath Isometric Force Transducer Isometric Force Transducer Organ Bath->Isometric Force Transducer Equilibration Equilibration Pre-contraction Pre-contraction Equilibration->Pre-contraction Cumulative Drug Addition Cumulative Drug Addition Pre-contraction->Cumulative Drug Addition Relaxation Measurement Relaxation Measurement Cumulative Drug Addition->Relaxation Measurement EC50 Calculation EC50 Calculation Relaxation Measurement->EC50 Calculation

Figure 1. Experimental workflow for the isolated rat aortic ring assay.

Signaling Pathways in Vasodilation

The mechanisms by which hydralazine and pyridazinone derivatives induce vasodilation involve distinct intracellular signaling pathways.

Hydralazine's Multifaceted Mechanism of Action

Hydralazine's vasodilator effect is not attributed to a single mechanism but rather a combination of actions on vascular smooth muscle cells.[5] These include:

  • Inhibition of IP3-induced Calcium Release: Hydralazine inhibits the inositol trisphosphate (IP3) receptor in the sarcoplasmic reticulum, which reduces the release of intracellular calcium (Ca2+), a key trigger for muscle contraction.[5]

  • Potassium Channel Opening: It is believed to open potassium (K+) channels in the cell membrane, leading to hyperpolarization, which in turn closes voltage-gated Ca2+ channels and reduces Ca2+ influx.[5]

  • Stimulation of Prostacyclin Production: Evidence suggests that hydralazine can stimulate the production of prostacyclin (PGI2), which activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent vasodilation.[5]

  • Increased Nitric Oxide Bioavailability: Hydralazine may enhance the bioavailability of nitric oxide (NO) produced by the vascular endothelium, resulting in increased cyclic guanosine monophosphate (cGMP) levels and vasodilation.[5]

G cluster_0 Hydralazine cluster_1 Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3R IP3 Receptor Hydralazine->IP3R inhibits K_channel K+ Channel Hydralazine->K_channel opens PGI2 Prostacyclin (PGI2) Hydralazine->PGI2 stimulates NO Nitric Oxide (NO) Hydralazine->NO ↑ bioavailability SR Sarcoplasmic Reticulum IP3R->SR Ca_release ↓ Ca2+ Release SR->Ca_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP PGI2->AC sGC Soluble Guanylyl Cyclase NO->sGC cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cAMP->Vasodilation cGMP->Vasodilation Ca_release->Vasodilation Hyperpolarization->Vasodilation

Figure 2. Signaling pathways of hydralazine-induced vasodilation.

Pyridazinone Derivatives: Targeting Specific Pathways

While the mechanisms of all pyridazinone derivatives are not fully elucidated, many exhibit vasodilator effects through more targeted pathways compared to hydralazine.

  • Phosphodiesterase III (PDE3) Inhibition: A significant number of pyridazinone derivatives act as inhibitors of phosphodiesterase III (PDE3).[6] PDE3 is an enzyme that degrades cAMP. By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to protein kinase A (PKA) activation and subsequent vasodilation.

  • Endothelial Nitric Oxide Synthase (eNOS) Modulation: Some novel pyridazinone derivatives have been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS).[2][3] This enzyme is responsible for the production of nitric oxide (NO) in the endothelium. Increased eNOS activity leads to higher NO levels, which then diffuses to vascular smooth muscle cells, activates soluble guanylyl cyclase (sGC), and increases cGMP, ultimately causing vasodilation.[2][3]

G cluster_0 Pyridazinone Derivatives cluster_1 Vascular Smooth Muscle Cell / Endothelial Cell Pyridazinone Pyridazinone PDE3 PDE3 Pyridazinone->PDE3 inhibits eNOS eNOS Pyridazinone->eNOS upregulates cAMP_degradation cAMP Degradation PDE3->cAMP_degradation NO_production NO Production eNOS->NO_production cAMP ↑ cAMP cAMP_degradation->cAMP NO ↑ NO NO_production->NO Vasodilation Vasodilation cAMP->Vasodilation NO->Vasodilation

Figure 3. Primary signaling pathways of pyridazinone-induced vasodilation.

References

A Comparative Analysis of Selective COX-2 Inhibition and Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, the development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement over traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparison of selective COX-2 inhibitors with a specific focus on celecoxib, a widely used drug in this class. We will delve into their mechanisms of action, comparative efficacy and safety, and the experimental protocols used for their validation.

The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[2][3]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[5] This non-selectivity is associated with a risk of gastrointestinal side effects, including ulcers and bleeding, due to the inhibition of COX-1's protective functions.[6] Selective COX-2 inhibitors were developed to preferentially block the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal complications.[3][6]

Celecoxib, sold under the brand name Celebrex among others, is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[7] It is approximately 10-20 times more selective for COX-2 over COX-1.[5] This selectivity allows celecoxib to exert its anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal adverse events commonly associated with non-selective NSAIDs.[5][7]

Mechanism of Action: A Tale of Two Isoforms

The primary mechanism of action for all NSAIDs involves the inhibition of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes.[8][9] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[8]

The key distinction between selective and non-selective inhibitors lies in their differential affinity for the COX-1 and COX-2 isoforms. The chemical structure of celecoxib, with its polar sulfonamide side chain, allows it to bind to a hydrophilic side pocket region near the active site of the COX-2 enzyme, a feature not present in COX-1.[5][8] This structural difference is the basis for its selectivity.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (GI Protection, Platelet Aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen) Non_Selective_NSAIDs->COX1 Inhibit Non_Selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Selectively Inhibit

Figure 1: Mechanism of Action of COX Inhibitors.

Comparative Efficacy

Clinical studies have demonstrated that celecoxib has similar efficacy to non-selective NSAIDs in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[10][11] When compared to other selective COX-2 inhibitors, the efficacy is generally comparable, though some differences have been noted in specific patient populations or conditions.

Drug Condition Dosage Comparative Efficacy Summary
Celecoxib Osteoarthritis, Rheumatoid Arthritis100-200 mg twice dailySimilar efficacy to non-selective NSAIDs (e.g., naproxen, diclofenac) and other COX-2 inhibitors.[10][11]
Etoricoxib Osteoarthritis, Rheumatoid Arthritis30-60 mg once dailyComparable efficacy to celecoxib and diclofenac in managing arthritic pain and inflammation.[12]
Diclofenac Osteoarthritis, Rheumatoid Arthritis50 mg two or three times dailySimilar efficacy to celecoxib and etoricoxib.[12]
Rofecoxib (Withdrawn) Osteoarthritis, Acute Pain12.5-50 mg once dailyDemonstrated similar efficacy to celecoxib and traditional NSAIDs before being withdrawn from the market due to cardiovascular safety concerns.[11][13]

Comparative Safety Profile

The primary advantage of selective COX-2 inhibitors is their improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs.[6] However, concerns have been raised regarding the cardiovascular (CV) safety of this class of drugs.

Drug Gastrointestinal (GI) Risk Cardiovascular (CV) Risk
Celecoxib Lower risk of GI adverse events compared to non-selective NSAIDs.[11][12]Increased risk of CV events compared to placebo, but the risk appears to be similar to some non-selective NSAIDs like diclofenac.[12] Some studies suggest a lower risk of hypertension compared to rofecoxib and etoricoxib.[13][14]
Etoricoxib Lower GI risk compared to diclofenac.[12]Similar overall risk of CV events as celecoxib and diclofenac.[12] May be associated with a greater propensity to increase blood pressure.[14]
Diclofenac Higher risk of GI adverse events compared to celecoxib and etoricoxib.[12]Similar risk of CV events to selective COX-2 inhibitors.[12]
Naproxen Higher risk of GI adverse events.May be associated with a lower CV risk compared to other NSAIDs, though this is still debated.

Experimental Protocol: COX-2 Inhibition Assay

The validation of selective COX-2 inhibitors relies on robust in vitro assays to determine their potency and selectivity. A common method is the cyclooxygenase inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

Materials:

  • Recombinant human or ovine COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (inhibitor)

  • Stannous chloride (to stop the reaction)

  • Enzyme immunoassay (EIA) kit for prostaglandin quantification (e.g., PGF2α)

Procedure:

  • Enzyme Preparation: The COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 10-20 minutes) at 37°C.[15][16]

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the mixture. The reaction is allowed to proceed for a short, fixed time (e.g., 2 minutes) at 37°C.[15][16]

  • Reaction Termination: The reaction is stopped by the addition of a saturated stannous chloride solution, which reduces the prostaglandin H2 (PGH2) product to the more stable PGF2α.[15]

  • Quantification: The amount of PGF2α produced is quantified using an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log concentration of the inhibitor.

cluster_0 Reaction Mixture Preparation cluster_1 Enzymatic Reaction cluster_2 Quantification and Analysis Enzyme COX-2 Enzyme Incubation Incubate at 37°C Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Add_Substrate Add Arachidonic Acid Incubation->Add_Substrate Stop_Reaction Add Stannous Chloride Add_Substrate->Stop_Reaction Quantify Quantify PGF2α via EIA Stop_Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 2: Experimental Workflow for a COX-2 Inhibition Assay.

Downstream Signaling: The Prostaglandin E2 Pathway

The anti-inflammatory and analgesic effects of COX-2 inhibitors are primarily mediated by the reduction of prostaglandin E2 (PGE2) synthesis. PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[17][18] These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.

  • EP1: Coupled to Gq, leading to an increase in intracellular calcium levels.

  • EP2 and EP4: Coupled to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[18]

  • EP3: Primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.

The diverse signaling cascades initiated by PGE2 receptors underscore the complexity of its role in both physiological and pathological processes.[17]

cluster_receptors EP Receptors cluster_signaling Downstream Signaling PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs Ca_increase ↑ Intracellular Ca²⁺ Gq->Ca_increase AC_activation ↑ Adenylyl Cyclase Gs->AC_activation AC_inhibition ↓ Adenylyl Cyclase Gi->AC_inhibition Cellular_Response Cellular Response (Inflammation, Pain Sensitization) Ca_increase->Cellular_Response cAMP_increase ↑ cAMP AC_activation->cAMP_increase cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_activation ↑ PKA cAMP_increase->PKA_activation cAMP_decrease->Cellular_Response PKA_activation->Cellular_Response

Figure 3: Prostaglandin E2 (PGE2) Signaling Pathway.

Conclusion

Selective COX-2 inhibitors, with celecoxib as a prominent example, offer a valuable therapeutic option for managing pain and inflammation, particularly for patients at risk of gastrointestinal complications from non-selective NSAIDs. While their efficacy is comparable to traditional NSAIDs, the potential for cardiovascular side effects necessitates a careful assessment of a patient's overall risk profile. The validation of these inhibitors through rigorous experimental protocols is crucial for understanding their potency and selectivity, which ultimately informs their clinical application. Further research into the downstream signaling pathways affected by COX-2 inhibition will continue to refine our understanding of their therapeutic benefits and risks.

References

Comparative study of MAO-B inhibition profile against known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibition profiles of known Monoamine Oxidase-B (MAO-B) inhibitors. The data presented is intended to assist researchers in the selection of appropriate reference compounds and in the development of novel MAO-B inhibitors.

Introduction to MAO-B and its Inhibition

Monoamine Oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.[1] By breaking down dopamine, MAO-B regulates its levels in the brain.[2] Inhibition of MAO-B increases the bioavailability of dopamine, a strategy widely employed in the management of neurodegenerative conditions like Parkinson's disease.[2][3][4] MAO-B inhibitors can be classified as either irreversible, forming a covalent bond with the enzyme, or reversible, which bind non-covalently.[3][5]

Comparative Inhibition Profile of Known MAO-B Inhibitors

The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of several well-established MAO-B inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used in the assay.

InhibitorTypeMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity (MAO-A/MAO-B)
SelegilineIrreversible3.63 - 6.8944 - 1700~138 - 468
RasagilineIrreversible4.43 - 14412 - 710~29 - 160
SafinamideReversible79 - 9880,000~816 - 1012
LazabemideReversible18125,000~6944
PargylineIrreversible404--

Data compiled from multiple sources.[3][5][6] Note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental methodologies.

Mechanism of MAO-B Inhibition

MAO-B catalyzes the oxidative deamination of its substrates, leading to the production of an aldehyde, ammonia, and hydrogen peroxide. Inhibitors interfere with this process by binding to the enzyme. Irreversible inhibitors, such as selegiline and rasagiline, typically form a covalent adduct with the FAD cofactor in the enzyme's active site, leading to a long-lasting inhibition.[3] Reversible inhibitors, like safinamide, bind to the active site through non-covalent interactions, and their effect can be reversed.[3]

MAO_B_Inhibition cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron cluster_glia Glial Cell (Mitochondria) Dopamine Dopamine Receptor Dopamine Receptor Dopamine->Receptor Binds MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC Produces Inhibitor MAO-B Inhibitor Inhibitor->MAOB Inhibits

MAO-B Inhibition Signaling Pathway

Experimental Protocols

The determination of a compound's MAO-B inhibitory activity is a critical step in drug discovery. Two common methods are the fluorometric kynuramine assay and chromatographic assays.

Fluorometric Kynuramine Assay

This assay is based on the MAO-B catalyzed conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test inhibitor compounds

  • Reference inhibitor (e.g., Selegiline)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dissolve the MAO-B enzyme, kynuramine, and inhibitors in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, MAO-B enzyme, and varying concentrations of the test or reference inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add kynuramine to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.[7][8]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chromatographic Assay (HPLC)

This method directly measures the depletion of the substrate or the formation of the product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Test inhibitor compounds

  • Reference inhibitor

  • Buffer solution

  • Acetonitrile and other HPLC-grade solvents

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

Procedure:

  • Reaction Setup: In separate tubes, combine the buffer, MAO-B enzyme, and different concentrations of the test or reference inhibitor.

  • Pre-incubation: Incubate the mixtures at 37°C.

  • Initiate Reaction: Add the substrate to each tube to start the reaction.

  • Incubation: Continue the incubation at 37°C for a set time.

  • Stop Reaction: Terminate the reaction by adding a quenching agent (e.g., strong acid or organic solvent).

  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples into the HPLC system. The separation of substrate and product is achieved on a suitable column, and their quantities are measured by the detector.

  • Data Analysis: Determine the amount of substrate consumed or product formed in the presence of the inhibitor compared to a control without the inhibitor. Calculate the percentage of inhibition and the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up Reaction (Enzyme + Inhibitor) Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Initiate Reaction (+ Substrate) Preincubation->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detection Detection (Fluorescence or HPLC) Stop->Detection Data Data Analysis (% Inhibition, IC50) Detection->Data

References

Confirming target engagement of 6-(aminomethyl)-3(2H)-pyridazinone in cellular thermal shift assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two prominent target engagement assays, the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, using Poly (ADP-ribose) polymerase (PARP) inhibitors as a case study. As specific CETSA data for 6-(aminomethyl)-3(2H)-pyridazinone is not publicly available, this guide will utilize data from the well-characterized PARP inhibitor Rucaparib, which features a related structural motif, and the widely studied PARP inhibitor, Olaparib.

Introduction to Target Engagement Assays

Target engagement assays are indispensable tools for validating the mechanism of action of a drug and for establishing structure-activity relationships (SAR). By measuring the direct interaction between a compound and its protein target in a physiologically relevant context, these assays provide crucial data to guide lead optimization and candidate selection. This guide focuses on two powerful techniques: CETSA, a label-free method based on ligand-induced thermal stabilization of the target protein, and NanoBRET™, a proximity-based assay that measures the displacement of a fluorescent tracer from the target protein by a test compound.

Comparative Analysis of CETSA and NanoBRET for PARP1 Target Engagement

To illustrate the practical application and comparative performance of these assays, we will examine their use in quantifying the cellular target engagement of two PARP1 inhibitors, Olaparib and Rucaparib.

Quantitative Data Summary

The following table summarizes the key performance metrics for Olaparib and Rucaparib in both CETSA and NanoBRET assays for PARP1 engagement.

CompoundAssayTargetCell LineKey ParameterValueReference
Olaparib CETSA HTPARP1MDA-MB-436EC50 10.7 nM[1][2]
Rucaparib CETSA HTPARP1MDA-MB-436EC50 50.9 nM[1][2]
Olaparib NanoBRET™ TEPARP1HEK293IC50 Data not publicly available in searched articles[3]
Rucaparib NanoBRET™ TEPARP1HEK293IC50 Data not publicly available in searched articles

Note: While Olaparib is used as a reference compound in the NanoBRET™ TE PARP1 Assay, specific IC50 values were not available in the public search results. The available data indicates that the assay is capable of determining these values.

Experimental Methodologies

Detailed protocols for performing CETSA and NanoBRET™ assays for PARP1 target engagement are provided below. These protocols are based on established methods and can be adapted for other targets and compounds.

Cellular Thermal Shift Assay (CETSA) Protocol for PARP1

This protocol outlines the high-throughput (HT) CETSA method for determining the cellular target engagement of PARP inhibitors.

1. Cell Culture and Treatment:

  • Culture MDA-MB-436 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Distribute the cell suspension into a 384-well PCR plate.

  • Add the test compounds (e.g., Olaparib, Rucaparib) at various concentrations to the wells. Include a DMSO control.

  • Incubate the plate at 37°C for 1 hour to allow for compound entry and target binding.[1][2]

2. Thermal Denaturation:

  • Heat the PCR plate in a thermal cycler to a predetermined optimal temperature (e.g., 49°C) for 3 minutes.[1][2] This temperature is chosen to be on the steep part of the protein's melting curve to maximize the observable thermal shift.

  • After heating, cool the plate to room temperature.

3. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[2]

4. Quantification of Soluble PARP1:

  • Carefully transfer the supernatant containing the soluble protein fraction to a new plate.

  • Quantify the amount of soluble PARP1 using a suitable detection method, such as an immunoassay (e.g., AlphaScreen or ELISA) or Western blotting.[1]

5. Data Analysis:

  • Plot the amount of soluble PARP1 as a function of the compound concentration.

  • Determine the EC50 value, which represents the concentration of the compound that results in a 50% stabilization of PARP1, by fitting the data to a dose-response curve.[1][2]

NanoBRET™ Target Engagement (TE) Assay Protocol for PARP1

This protocol describes the NanoBRET™ TE assay for measuring the intracellular binding of compounds to PARP1.

1. Cell Preparation and Transfection:

  • Seed HEK293 cells into a suitable multi-well plate.

  • Co-transfect the cells with a vector encoding for PARP1 fused to NanoLuc® luciferase and a transfection carrier DNA.[3]

  • Incubate the cells for 24 hours to allow for protein expression.

2. Assay Setup:

  • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Add the NanoBRET™ PARP1 Tracer to the cell suspension at a predetermined optimal concentration.

  • Dispense the cell and tracer mix into a white, low-volume 384-well plate.

  • Add the test compounds at various concentrations to the wells. Include a no-compound control and a vehicle control (DMSO).

3. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.

  • Incubate the plate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.

  • Measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

  • Plot the NanoBRET™ ratio against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that displaces 50% of the tracer, by fitting the data to a sigmoidal dose-response curve.[3]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the CETSA and NanoBRET™ assays.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Quantification A 1. Seed Cells B 2. Add Compound A->B C 3. Incubate (e.g., 1 hr, 37°C) B->C D 4. Heat Shock (e.g., 49°C, 3 min) C->D E 5. Cell Lysis D->E F 6. Centrifugation E->F G 7. Collect Supernatant F->G H 8. Detect Soluble Target G->H I 9. Analyze Data (EC50) H->I

CETSA Experimental Workflow

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_setup Assay Setup cluster_detection_analysis Detection & Analysis A 1. Transfect Cells with Target-NanoLuc® Fusion B 2. Incubate (24 hr) A->B C 3. Add Tracer & Cells to Plate B->C D 4. Add Test Compound C->D E 5. Add Substrate D->E F 6. Incubate (e.g., 2 hr) E->F G 7. Measure Luminescence (Donor & Acceptor) F->G H 8. Calculate BRET Ratio & Analyze Data (IC50) G->H

NanoBRET™ TE Assay Workflow

Comparison of Methodologies

The choice between CETSA and NanoBRET™ depends on several factors, including the specific research question, available resources, and the nature of the target protein.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.
Labeling Label-free; does not require modification of the compound or target.Requires genetic fusion of NanoLuc® to the target protein and a fluorescently labeled tracer.
Readout Quantification of soluble protein (e.g., immunoassay, Western blot, MS).Ratiometric measurement of light emission at two wavelengths.
Throughput Can be adapted for high-throughput screening (CETSA HT).[1][2]Inherently high-throughput and suitable for screening large compound libraries.
Advantages - Physiologically relevant as it uses endogenous or unmodified protein.[4]- Broadly applicable to any soluble protein.- High sensitivity and dynamic range.[5]- Real-time kinetic measurements are possible.- Simple, homogeneous assay format.
Limitations - Not all ligand binding events result in a significant thermal shift.- Can be lower throughput if using Western blot for detection.- Requires genetic modification of the target protein, which may alter its function or expression.- Dependent on the availability of a suitable fluorescent tracer.

Conclusion

Both CETSA and NanoBRET™ are powerful and validated methods for confirming and quantifying target engagement in a cellular context. CETSA offers the significant advantage of being a label-free technique, providing insights into the interaction of a compound with the native target protein. In contrast, NanoBRET™ provides a highly sensitive and high-throughput method that is well-suited for large-scale screening campaigns and detailed kinetic studies.

The data on PARP inhibitors like Olaparib and Rucaparib demonstrate that both assays can effectively rank the potency of compounds in engaging their intracellular target. The choice of assay will ultimately be guided by the specific needs of the drug discovery program. For validating on-target activity of a lead compound with its native target, CETSA is an excellent choice. For high-throughput screening to identify new chemical matter or for detailed mechanistic studies requiring high sensitivity, NanoBRET™ offers a robust and efficient solution. By leveraging the complementary strengths of these assays, researchers can gain a comprehensive understanding of their compound's cellular mechanism of action and make more informed decisions in the drug development process.

References

Comparative ADMET Profiling of Novel 6-(aminomethyl)-3(2H)-pyridazinone Derivatives: A Guideline for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel 6-(aminomethyl)-3(2H)-pyridazinone derivatives against other relevant pyridazinone-based compounds. The data presented herein is a synthesis of findings from various in silico and in vitro studies, offering a baseline for preclinical drug development and lead optimization.

The pyridazinone scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4] However, the successful progression of any drug candidate through the development pipeline is critically dependent on its ADMET properties.[5] Early-stage ADMET profiling is therefore essential to identify and mitigate potential liabilities, reducing the likelihood of late-stage attrition.

This guide focuses on key ADMET parameters, including permeability, metabolic stability, cytochrome P450 (CYP450) inhibition, and cardiotoxicity (hERG inhibition), providing a framework for the evaluation of novel 6-(aminomethyl)-3(2H)-pyridazinone derivatives.

Comparative ADMET Data

The following tables summarize the in vitro ADMET data for a selection of pyridazinone derivatives from published literature, offering a comparative landscape for newly synthesized analogues.

Table 1: In Vitro Permeability and Metabolic Stability of Pyridazinone Derivatives

Compound IDStructurePAMPA Pe (10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)SpeciesReference
CEP-26401 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-oneHigh Permeability (Implied)Minimal MetabolismHuman, Rat, Mouse, Dog[6]
Compound 5a New Pyridazinone DerivativeFavorable (Implied by drug-likeness)Not ReportedNot Reported[7]
Compound 5f New Pyridazinone DerivativeFavorable (Implied by drug-likeness)Not ReportedNot Reported[7]
Generic Pyridazinone 6-Aryl-2,4,5-trihydropyridazin-3-oneVariableVariableNot Reported[8]

Note: Direct quantitative PAMPA data for these specific compounds is limited in the public domain. "High Permeability" is inferred from statements of good pharmaceutical properties for CNS drugs.

Table 2: In Vitro Cytochrome P450 Inhibition and hERG Liability of Pyridazinone Derivatives

Compound IDCYP3A4 Inhibition (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Reference
CEP-26401 Weak Inhibition>10 µM (Implied weak)[6]
Generic Imidazole Derivatives Potent Inhibition (e.g., Ketoconazole)Variable[9][10]

Note: Many small molecule drugs, particularly those with basic amine functionalities, have the potential to inhibit hERG channels.[11] Early assessment is crucial.

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below to facilitate the experimental evaluation of novel 6-(aminomethyl)-3(2H)-pyridazinone derivatives.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of drug candidates.[12]

  • Materials: 96-well microtiter filter plates (e.g., hydrophobic PVDF), 96-well acceptor plates, hexadecane or other suitable lipid solution (e.g., 4% lecithin in dodecane), phosphate-buffered saline (PBS, pH 7.4), test compound stock solutions (e.g., 10 mM in DMSO), and analytical instrumentation (LC-MS/MS).[12][13]

  • Procedure:

    • Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.[14]

    • Fill the acceptor wells with buffer, which may contain a small percentage of DMSO (e.g., 5%) to enhance the solubility of the permeated compound.[12]

    • Dilute the test compounds to their final concentration (e.g., 10 µM) in the donor buffer.[15]

    • Add the test compound solutions to the donor wells.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[12][13]

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical concentration at equilibrium, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.[13]

2. Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[16][17]

  • Materials: Pooled human liver microsomes, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), test compound stock solutions, control compounds (e.g., dextromethorphan, midazolam), and LC-MS/MS.[18]

  • Procedure:

    • Pre-warm a suspension of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[16][19]

    • Add the test compound (e.g., 1 µM final concentration) to the microsome suspension and pre-incubate for a short period.[18]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16][18]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The intrinsic clearance (Clint) can then be calculated.

3. Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[20]

  • Materials: Recombinant human CYP enzymes or human liver microsomes, specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), NADPH regenerating system, test compound stock solutions, and LC-MS/MS.[9]

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, combine the CYP enzyme source, buffer, and each concentration of the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

    • After a defined incubation time, terminate the reaction with a suitable solvent.

    • Analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

4. hERG Inhibition Assay (Thallium Flux Assay)

This is a common high-throughput screening method to assess the risk of a compound causing QT prolongation by blocking the hERG potassium channel.[21][22]

  • Materials: A cell line stably expressing the hERG channel (e.g., U2OS or HEK293 cells), a thallium-sensitive fluorescent dye (e.g., FluxOR™), assay buffers (including a stimulation buffer containing thallium), test compound stock solutions, and a kinetic plate reader.[21]

  • Procedure:

    • Plate the hERG-expressing cells in a multi-well plate and incubate overnight.[21]

    • Load the cells with the thallium-sensitive fluorescent dye.

    • Add various concentrations of the test compound to the wells and incubate.

    • Place the plate in a kinetic plate reader and add the thallium-containing stimulation buffer to all wells to open the hERG channels.

    • Measure the increase in fluorescence intensity over time as thallium enters the cells and binds to the dye.[21][23]

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The inhibitory effect of the test compound is determined by comparing the fluorescence signal in the presence of the compound to the control wells. The IC₅₀ value is then calculated.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described ADMET assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Coat Donor Plate Membrane with Lipid add_compound Add Compound to Donor Plate prep_donor->add_compound prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble Donor and Acceptor Plates prep_acceptor->assemble prep_compound Prepare Test Compound Solutions prep_compound->add_compound add_compound->assemble incubate Incubate with Shaking assemble->incubate quantify Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

HLM_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prewarm Pre-warm Microsomes and Buffer (37°C) add_compound Add Test Compound prewarm->add_compound initiate Initiate Reaction with NADPH add_compound->initiate aliquot Take Aliquots at Time Points initiate->aliquot quench Quench with Cold Acetonitrile + IS aliquot->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for the Human Liver Microsomal (HLM) Metabolic Stability Assay.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Test Compound Dilutions preincubate Pre-incubate Enzyme with Test Compound prep_compound->preincubate prep_enzyme Prepare Enzyme/Microsome and Buffer Mix prep_enzyme->preincubate initiate Initiate with Probe Substrate + NADPH preincubate->initiate terminate Terminate Reaction initiate->terminate analyze Analyze Metabolite Formation (LC-MS/MS) terminate->analyze calculate Calculate IC₅₀ analyze->calculate

Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.

hERG_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate hERG-expressing Cells load_dye Load Cells with Fluorescent Dye plate_cells->load_dye add_compound Add Test Compound load_dye->add_compound stimulate Stimulate with Thallium Buffer add_compound->stimulate measure Measure Fluorescence (Kinetic Plate Reader) stimulate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3(2H)-Pyridazinone, 6-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3(2H)-Pyridazinone, 6-(aminomethyl)-, a heterocyclic organic compound. The toxicological properties of this specific compound have not been thoroughly investigated, necessitating a cautious approach to its handling and disposal. The following procedures are based on guidelines for similar pyridazinone derivatives and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol

As no specific chemical neutralization or deactivation protocol for 3(2H)-Pyridazinone, 6-(aminomethyl)- is readily available, the primary method of disposal is through a licensed hazardous waste management company.

1. Segregation and Storage:

  • Do not mix 3(2H)-Pyridazinone, 6-(aminomethyl)- with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office or the waste disposal vendor.

  • Store the waste in its original container if possible, or in a compatible, well-sealed, and clearly labeled waste container.[4]

  • The label should include the full chemical name, "3(2H)-Pyridazinone, 6-(aminomethyl)-", the quantity of waste, and any known hazard warnings (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").[2]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • Carefully sweep up the solid material and place it into a designated, sealed container for hazardous waste.[1]

  • Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials for disposal as hazardous waste.[5]

3. Arranging for Disposal:

  • Contact your institution's EHS office to arrange for the collection of the chemical waste.

  • Provide them with the necessary information about the compound. They will coordinate with a licensed professional waste disposal service for its final disposition.[1]

  • Waste from residues and unused products is classified as hazardous and must be disposed of in accordance with federal, state, and local environmental control regulations.

4. Empty Container Disposal:

  • A container that held 3(2H)-Pyridazinone, 6-(aminomethyl)- is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons.[4]

  • It is prudent to triple-rinse the empty container with a suitable solvent.[4][6] The rinsate must be collected and disposed of as hazardous chemical waste.[4]

  • After proper cleaning, deface the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[4][6]

Quantitative Data for Disposal

No specific quantitative data, such as concentration limits for sewer disposal or specific pH ranges for neutralization of 3(2H)-Pyridazinone, 6-(aminomethyl)-, are available in the current literature and safety data sheets for related compounds. Therefore, land disposal via a licensed hazardous waste facility is the recommended route.

ParameterValue
Neutralization pH No data available
Concentration Limits No data available; do not dispose down the drain.
Recommended Disposal Method Incineration or landfill by a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3(2H)-Pyridazinone, 6-(aminomethyl)-.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path A Assess Waste: 3(2H)-Pyridazinone, 6-(aminomethyl)- B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste B->C D Use a Labeled, Sealed, Compatible Container C->D E Is the container empty? D->E F Triple Rinse with Appropriate Solvent E->F Yes I Store Waste in a Designated Area E->I No G Collect Rinsate as Hazardous Waste F->G H Dispose of Cleaned Container as Non-Hazardous Waste G->H J Contact EHS for Pickup I->J K Professional Waste Disposal Service J->K

References

Personal protective equipment for handling 3(2H)-Pyridazinone, 6-(aminomethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3(2H)-Pyridazinone, 6-(aminomethyl)- was not available. The following information is extrapolated from the parent compound, 3(2H)-Pyridazinone, and other pyridazinone derivatives. Researchers should exercise extreme caution and consult with a qualified safety professional before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3(2H)-Pyridazinone, 6-(aminomethyl)-. The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for 3(2H)-Pyridazinone, this class of compounds is classified as harmful and an irritant.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Handle with impervious gloves. Immediately change contaminated clothing. Apply preventive skin protection.[2]
Respiratory Protection Use only outdoors or in a well-ventilated area.[2][3] If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator should be worn.
Body Protection Wear protective clothing to prevent skin contact.[3]

Quantitative Safety Data for 3(2H)-Pyridazinone (Parent Compound)

The following data pertains to the parent compound, 3(2H)-Pyridazinone. Data for 3(2H)-Pyridazinone, 6-(aminomethyl)- is not available.

Property Value Source
Molecular Formula C4H4N2OPubChem
Molecular Weight 96.09 g/mol PubChem
Occupational Exposure Limits No data available

Operational and Disposal Plans

Handling and Storage:

  • Wash face, hands, and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

  • Store in a well-ventilated place.[3] Keep the container tightly closed.[3]

  • Incompatible materials include strong oxidizing agents and strong acids.[3]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

  • If on Skin: Wash with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[3]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[3] Do not let the product enter drains.[2]

Experimental Protocol: General Handling of Pyridazinone Compounds

  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are close to the workstation location.[3]

  • Weighing and Transfer: To minimize dust formation, carefully weigh the solid compound.[3] Use appropriate tools for transfer.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction: During the reaction, maintain constant monitoring.

  • Post-Reaction: After the experiment, decontaminate all surfaces and equipment.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill.

G A Assess the Spill D Is the spill major? A->D B Evacuate the Area C Alert Personnel & Supervisor B->C E Call Emergency Response C->E D->B Yes F Is the spill minor and can be handled internally? D->F No F->C No G Contain the Spill F->G Yes H Use appropriate absorbent material G->H I Clean the Spill Area H->I J Decontaminate the area I->J K Dispose of Waste Properly J->K L Document the Incident K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(2H)-Pyridazinone, 6-(aminomethyl)-
Reactant of Route 2
Reactant of Route 2
3(2H)-Pyridazinone, 6-(aminomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.